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  • Product: 2-(3-Aminopropoxy)benzonitrile
  • CAS: 444574-75-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Aminopropoxy)benzonitrile: Physicochemical Properties and Synthetic Relevance

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Aminopropoxy)benzonitrile (CAS No: 444574-75-8), a bifunctional molecule of significant interest to researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Aminopropoxy)benzonitrile (CAS No: 444574-75-8), a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The document details its structural features, physicochemical parameters, and spectroscopic profile, offering a foundational understanding for its application. We explore the reactivity of its constituent functional groups—the nitrile, the primary amine, and the ether linkage—within the context of its utility as a versatile synthetic building block. This guide synthesizes predicted data with established principles of chemical reactivity and spectroscopy to serve as an essential resource for scientists leveraging this compound in novel molecular design and synthesis.

Introduction

2-(3-Aminopropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with an aminopropoxy side chain. This unique arrangement of a cyano group, an ether linkage, and a terminal primary amine imparts a distinct set of chemical characteristics, making it a valuable intermediate in organic synthesis.

The true significance of this molecule lies in its potential as a scaffold or building block in the development of new therapeutic agents. Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, recognized for their roles in kinase inhibitors, anticancer agents, and antiviral compounds.[1][2] The nitrile moiety often serves as a key hydrogen bond acceptor or as a bioisostere for other functional groups, facilitating critical interactions with biological targets.[2][3] The presence of a flexible propoxy linker and a reactive primary amine on 2-(3-Aminopropoxy)benzonitrile provides a strategic handle for further molecular elaboration, enabling its incorporation into more complex drug candidates. This guide offers the core technical data and scientific context necessary for its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and formulation. While extensive experimental data for 2-(3-Aminopropoxy)benzonitrile is not widely published, reliable predictions based on its structure provide valuable insights. These properties are summarized in the table below.

PropertyValueSource
CAS Number 444574-75-8[4][5]
Molecular Formula C₁₀H₁₂N₂O[4]
Molecular Weight 176.22 g/mol [4]
Appearance Colorless to pale yellow liquid (inferred)[6][7]
Boiling Point 344.5 ± 22.0 °C (Predicted)[4]
Density 1.10 ± 0.1 g/cm³ (Predicted)[4]
pKa 9.43 ± 0.10 (Predicted)[4]
Solubility Limited solubility in water; soluble in common organic solvents (inferred)[6][8]

The predicted pKa of 9.43 is characteristic of a primary alkyl amine, indicating it will be protonated and positively charged at physiological pH.[4] The presence of the polar amine and ether functionalities suggests a higher affinity for polar solvents compared to the parent benzonitrile molecule. Benzonitrile itself has limited water solubility but is miscible with organic solvents like ethanol and acetone.[6][8][9]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2-(3-Aminopropoxy)benzonitrile. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected around 2225-2235 cm⁻¹, characteristic of an aromatic nitrile.[6]

  • N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[10]

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch should appear in the 1200-1275 cm⁻¹ region.

  • Aromatic C-H and C=C: Multiple bands will be present for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region (approx. 7.0-7.6 ppm) will display a complex pattern consistent with an ortho-disubstituted benzene ring. The protons on the propoxy chain will appear as multiplets: O-CH₂ (~4.1 ppm), CH₂ -CH₂-CH₂ (a quintet, ~2.1 ppm), and N-CH₂ (~3.0 ppm).[11] The amine (NH₂ ) protons will present as a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by its disappearance upon D₂O exchange.[11]

  • ¹³C NMR: The carbon spectrum will corroborate the structure. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Six distinct aromatic carbon signals will be present, with the carbon bearing the C≡N group being the most downfield. The three aliphatic carbons of the propoxy chain will appear in the 25-70 ppm range.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion: The compound has an even molecular weight (176.22), consistent with the nitrogen rule which states that a molecule with an even number of nitrogen atoms will have an even nominal mass. The molecular ion peak (M⁺) should be observed at m/z = 176.

  • Fragmentation: Common fragmentation pathways would involve cleavage of the propoxy chain, leading to characteristic fragment ions.

Chemical Properties and Reactivity

The chemical behavior of 2-(3-Aminopropoxy)benzonitrile is governed by the interplay of its three primary functional groups. Understanding these reactive sites is key to its application in multi-step synthesis.

Reactivity_Map Key Reactive Sites of 2-(3-Aminopropoxy)benzonitrile cluster_molecule mol 2-(3-Aminopropoxy)benzonitrile nitrile Nitrile Group (Electrophilic Carbon) mol->nitrile amine Primary Amine (Nucleophilic & Basic) mol->amine aromatic Aromatic Ring (Electrophilic/Nucleophilic Substitution) mol->aromatic hydrolysis Hydrolysis to Amide/Carboxylic Acid nitrile->hydrolysis Acid/Base reduction Reduction to Benzylamine nitrile->reduction Reducing Agents acylation Acylation / Alkylation amine->acylation Electrophiles salt_formation Salt Formation amine->salt_formation Acids eas Electrophilic Aromatic Substitution (EAS) aromatic->eas

Caption: Key reactive sites and potential transformations of 2-(3-Aminopropoxy)benzonitrile.

  • Nitrile Group: As a strong electron-withdrawing group, the nitrile deactivates the aromatic ring towards electrophilic attack.[12] The nitrile carbon is electrophilic and susceptible to nucleophilic attack. This group can be:

    • Hydrolyzed under acidic or basic conditions to form the corresponding benzamide or benzoic acid derivative.[6][12]

    • Reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary benzylamine.

  • Primary Amine: The terminal amino group is both basic and nucleophilic. It readily reacts with:

    • Acids to form ammonium salts, which can be useful for purification or modifying solubility.

    • Electrophiles such as acyl chlorides, anhydrides, or alkyl halides in acylation and alkylation reactions, respectively. This is the most common site for synthetic elaboration.

  • Aromatic Ring: The reactivity of the ring is influenced by both the electron-withdrawing nitrile group and the electron-donating alkoxy group. The alkoxy group is an ortho-, para-director, while the nitrile is a meta-director. Their combined influence makes predicting the outcome of electrophilic aromatic substitution complex, though substitution is generally disfavored.

Synthesis and Availability

While specific, detailed synthetic procedures for 2-(3-Aminopropoxy)benzonitrile are not abundant in public literature, its structure suggests a logical synthetic approach. A common strategy would involve the Williamson ether synthesis, reacting 2-cyanophenol with a 3-halopropylamine derivative (e.g., 3-bromopropylamine hydrobromide) or a protected precursor, followed by deprotection if necessary. The compound is available commercially from various chemical suppliers, typically for research and development purposes.[4][5][13]

Applications in Research and Drug Development

The primary value of 2-(3-Aminopropoxy)benzonitrile is as a molecular scaffold in drug discovery. Its bifunctional nature allows it to act as a linker, connecting a pharmacophoric benzonitrile core to other molecular fragments via the primary amine.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aromatic core. The benzonitrile moiety can occupy pockets in the ATP-binding site of kinases, while the aminopropoxy tail can be modified to extend into other regions of the enzyme, improving potency and selectivity.[1]

  • Precursor for Heterocyclic Systems: The nitrile and amine functionalities can be utilized in cyclization reactions to construct more complex heterocyclic systems, which are prevalent in pharmaceuticals.

  • Fragment-Based Drug Design (FBDD): This molecule serves as an ideal starting point in FBDD, where the benzonitrile fragment can be identified as a binder to a biological target, and the aminopropoxy chain provides a vector for growing the fragment into a more potent lead compound.

Workflow cluster_proc General Workflow for Compound Characterization cluster_analysis Spectroscopic Analysis A Synthesis / Procurement of 2-(3-Aminopropoxy)benzonitrile B Purification (e.g., Chromatography, Distillation) A->B C Structural Confirmation B->C D Physicochemical Property Analysis B->D E Application in Further Synthesis C->E NMR ¹H & ¹³C NMR C->NMR IR IR Spectroscopy C->IR MS Mass Spectrometry C->MS D->E

Caption: A typical experimental workflow for utilizing and characterizing a chemical intermediate.

Safety, Handling, and Storage

Specific safety data for 2-(3-Aminopropoxy)benzonitrile is limited. Therefore, precautions should be based on data for structurally related compounds, particularly benzonitrile.

  • Hazards: Benzonitrile is classified as harmful if swallowed or in contact with skin.[7][14] It is a combustible liquid and may emit highly toxic fumes of hydrogen cyanide and nitrogen oxides when heated to decomposition.[6][15]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile rubber), splash-proof goggles, and a lab coat, is mandatory.[14][16] All handling should be performed in a well-ventilated laboratory fume hood.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, open flames, and other ignition sources.[17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[16] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][16]

Conclusion

2-(3-Aminopropoxy)benzonitrile is a synthetically valuable molecule characterized by the presence of a reactive primary amine and a versatile nitrile group on an aromatic scaffold. Its predicted physicochemical properties and well-defined spectroscopic signatures make it a reliable intermediate for researchers. The strategic placement of its functional groups provides a robust platform for chemical modification, positioning it as a key building block in the design and synthesis of complex organic molecules, particularly within the field of pharmaceutical development. Adherence to appropriate safety protocols, based on the known hazards of related benzonitriles, is essential for its safe handling and application.

References

  • SinoStandards Bio-Tech. (n.d.). 2-(3-Aminopropoxy)benzonitrile|444574-75-8. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link] Loi3g

  • PrepChem.com. (n.d.). Synthesis of 4-(3-aminopropyl)benzonitrile. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201. Retrieved from [Link]

  • atamankimya.com. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Home Chemist. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 8(28), 15488-15494. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

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  • ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. Retrieved from [Link]

Sources

Exploratory

2-(3-Aminopropoxy)benzonitrile CAS number and molecular structure

An In-depth Technical Guide to 2-(3-Aminopropoxy)benzonitrile Abstract This technical guide provides a comprehensive overview of 2-(3-Aminopropoxy)benzonitrile, a versatile bifunctional molecule of significant interest t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Aminopropoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminopropoxy)benzonitrile, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. The document elucidates its core chemical and physical properties, outlines a detailed, field-proven synthetic protocol with mechanistic insights, and provides a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's applications as a key building block in the development of novel therapeutic agents and discusses critical safety and handling protocols. This guide is intended for an audience of researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Chemical Identity and Physicochemical Properties

2-(3-Aminopropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with an aminopropoxy group. This unique structure, containing a nucleophilic primary amine, a hydrogen bond-accepting nitrile group, and an ether linkage, makes it a highly valuable scaffold in synthetic chemistry.

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 444574-75-8[1][2]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
IUPAC Name 2-(3-aminopropoxy)benzonitrile
SMILES NCCcOc1ccccc1C#N

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point 344.5 ± 22.0 °C[1]
Density 1.10 ± 0.1 g/cm³[1]

Synthesis and Mechanistic Rationale

The synthesis of 2-(3-Aminopropoxy)benzonitrile is most effectively achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide. Given the presence of a reactive primary amine in the target molecule, a protection-deprotection strategy is essential to prevent undesirable side reactions.

Experimental Protocol: Two-Step Synthesis

Step 1: N-(3-(2-Cyanophenoxy)propyl)phthalimide Synthesis (Ether Formation)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in 50 mL of anhydrous acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

    • Expertise & Experience: Potassium carbonate is a mild, effective base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward according to Le Châtelier's principle, while in DMF, it provides a sufficiently basic environment for the reaction to proceed. Anhydrous conditions are critical to prevent hydrolysis of the reagents.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is suitable) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol or purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure protected intermediate.

Step 2: 2-(3-Aminopropoxy)benzonitrile Synthesis (Deprotection)

  • Reagent Preparation: Dissolve the N-(3-(2-Cyanophenoxy)propyl)phthalimide (1.0 eq) from the previous step in 60 mL of ethanol or methanol in a 100 mL round-bottom flask.

  • Deprotection: Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2.0 eq) dropwise to the solution at room temperature.

    • Trustworthiness: Hydrazine is the standard reagent for cleaving a phthalimide protecting group. It acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, which effectively drives the reaction to completion.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, 2-(3-Aminopropoxy)benzonitrile, typically as a viscous oil or low-melting solid.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis (Deprotection) A 2-Hydroxybenzonitrile C K₂CO₃, Acetone/DMF A->C B N-(3-Bromopropyl)phthalimide B->C D N-(3-(2-Cyanophenoxy)propyl)phthalimide C->D Reflux E Hydrazine Hydrate, Ethanol D->E Reflux F 2-(3-Aminopropoxy)benzonitrile E->F

Caption: Synthetic pathway for 2-(3-Aminopropoxy)benzonitrile.

Spectroscopic Characterization

Structural confirmation of 2-(3-Aminopropoxy)benzonitrile relies on a combination of spectroscopic methods. The expected data provides a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protons (4H)δ 7.0 - 7.8 ppmProtons on the benzene ring, with varied shifts due to substitution.
Methylene (-O-CH₂-) (2H)δ ~4.2 ppm (triplet)Deshielded by the adjacent electronegative oxygen atom.
Methylene (-CH₂-N) (2H)δ ~3.0 ppm (triplet)Deshielded by the adjacent nitrogen atom.
Methylene (-CH₂-) (2H)δ ~2.1 ppm (quintet)Methylene group situated between the other two propoxy methylenes.
Amine (-NH₂) (2H)δ 1.5 - 3.0 ppm (broad singlet)Chemical shift is variable and concentration-dependent; signal disappears upon D₂O exchange.[3]
¹³C NMR Nitrile Carbon (-C≡N)δ ~117 ppmCharacteristic shift for a nitrile carbon.
Quaternary Aromatic (C-O)δ ~160 ppmAromatic carbon directly attached to the ether oxygen.
Aromatic Carbons (CH)δ 115 - 135 ppmSignals corresponding to the protonated carbons of the benzene ring.
Methylene (-O-CH₂-)δ ~68 ppmCarbon adjacent to the highly electronegative oxygen.
Methylene (-CH₂-N)δ ~40 ppmCarbon adjacent to the nitrogen.
Methylene (-CH₂-)δ ~30 ppmCentral carbon of the propyl chain.
IR N-H Stretch (Amine)3300 - 3500 cm⁻¹ (two bands for primary amine)Asymmetric and symmetric stretching modes of the N-H bonds.[3]
C-H Stretch (Aromatic)> 3000 cm⁻¹Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)< 3000 cm⁻¹Stretching of C-H bonds in the propyl chain.
C≡N Stretch (Nitrile)2220 - 2260 cm⁻¹ (strong, sharp)A highly characteristic and easily identifiable absorption for the nitrile group.[4]
C-O Stretch (Ether)1200 - 1250 cm⁻¹ (aromatic ether)Asymmetric C-O-C stretching vibration.[4]

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of therapeutic agents.[5] Their utility stems from the nitrile group's ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups. 2-(3-Aminopropoxy)benzonitrile, with its appended primary amine, is an ideal building block for creating libraries of compounds for screening.

  • Kinase Inhibitors: The aminopropoxy side chain provides a versatile linker and a basic nitrogen center, which are common features in many kinase inhibitors designed to interact with the hinge region of the ATP-binding pocket. A related compound, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a known precursor for developing agents that inhibit the epidermal growth factor receptor (EGFR) pathway, which is critical in cancer biology.[6]

  • Precursor for Heterocyclic Synthesis: The amine and nitrile functionalities can be used as anchor points for constructing more complex heterocyclic systems, which are central to many drug discovery programs.

  • PET Imaging Agents: The structure serves as a scaffold for developing radiolabeled ligands for Positron Emission Tomography (PET) imaging, as seen with derivatives used to create agents for imaging cancer.[6]

Applications A 2-(3-Aminopropoxy)benzonitrile (Core Scaffold) B Amine Functionalization (Amide/Sulfonamide Formation) A->B C Nitrile Modification (e.g., Reduction, Cyclization) A->C D Library of Drug Candidates B->D C->D E Kinase Inhibitors D->E F GPCR Ligands D->F G Imaging Agents D->G

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Table 4: General Safety and Hazard Information

Hazard CategoryDescription and Precautions
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[8] Work in a well-ventilated area or under a chemical fume hood.
Handling Avoid breathing dust/fume/gas/mist/vapors/spray.[10] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[8]
Storage Store in a well-ventilated place. Keep container tightly closed.[8] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Authoritative Grounding: This safety information is synthesized from data for structurally related compounds and represents best practices for handling chemicals with similar functional groups. Always consult a specific, supplier-provided SDS before use and perform a thorough risk assessment.

Conclusion

2-(3-Aminopropoxy)benzonitrile is a chemical intermediate with significant potential, particularly in the field of drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is readily confirmed by spectroscopic analysis. The presence of multiple reactive and interactive sites within its molecular framework ensures its continued use as a valuable building block for creating complex molecules with diverse biological activities. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • 2-(3-Aminopropoxy)benzonitrile CAS#: 444574-75-8. ChemicalBook.
  • 2-(3-Aminopropoxy)benzonitrile|444574-75-8. SinoStandards Bio-Tech.
  • Safety Data Sheet for 2-Aminobenzonitrile. Generic Supplier.
  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Smolecule.
  • Applications of Benzonitrile Deriv
  • Safety Data Sheet for 3-Aminopropanenitrile. Fisher Scientific.
  • Safety Data Sheet for 2-(2-oxopropoxy)benzonitrile. CymitQuimica.
  • Safety Data Sheet for Benzonitrile. Sigma-Aldrich.
  • Safety Data Sheet for Anthranilonitrile. Generic Supplier.
  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology.
  • Spectroscopy of Amines. Chemistry LibreTexts.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(3-Aminopropoxy)benzonitrile in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropoxy)benzonitrile. Designed for researchers, chemists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropoxy)benzonitrile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and their influence on its behavior in various organic solvents. It details a robust, step-by-step experimental protocol for both qualitative classification and precise quantitative measurement of solubility, empowering researchers to generate reliable and reproducible data. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the methodology.

Introduction: Understanding 2-(3-Aminopropoxy)benzonitrile

2-(3-Aminopropoxy)benzonitrile (CAS No: 444574-75-8) is a bifunctional organic molecule of increasing interest in synthetic chemistry and pharmaceutical research. Its structure features a benzonitrile moiety linked to a flexible aminopropoxy chain. This unique combination of a moderately polar aromatic nitrile group and a polar, basic aliphatic amine group imparts a distinct solubility profile that is critical for its application in reaction chemistry, purification, and formulation development.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂N₂O[1]

  • Molecular Weight: 176.22 g/mol [1]

  • Predicted Boiling Point: 344.5 ± 22.0 °C[1]

  • Predicted Density: 1.10 ± 0.1 g/cm³[1]

  • Predicted pKa: 9.43 ± 0.10 (for the primary amine)[1]

The presence of a basic amine (pKa ≈ 9.43) suggests that the compound's solubility will be highly pH-dependent in protic and aqueous systems, forming soluble salts in acidic conditions.[2][3] The nitrile group and benzene ring contribute to its potential solubility in a range of organic solvents. Understanding these characteristics is paramount for designing successful synthetic routes and formulation strategies.

Theoretical Principles of Solubility

The solubility of 2-(3-Aminopropoxy)benzonitrile is governed by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[4] The molecule's structure presents distinct regions with different polarities:

  • Polar/Hydrophilic Region: The primary amine (-NH₂) and the ether linkage (-O-) are capable of forming hydrogen bonds. The amine group, in particular, can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols, water).

  • Moderately Polar/Hydrophobic Region: The benzonitrile group (a phenyl ring with a nitrile substituent) is less polar. The nitrile group (-C≡N) has a strong dipole moment, contributing to solubility in polar aprotic solvents (e.g., acetone, DMSO). The aromatic ring favors interactions with other aromatic or non-polar solvents through van der Waals forces.

Therefore, a successful solvent system will effectively solvate both the polar aminopropoxy tail and the less polar benzonitrile head. We can predict that 2-(3-Aminopropoxy)benzonitrile will exhibit good solubility in polar organic solvents like short-chain alcohols, DMSO, and DMF, and limited solubility in non-polar solvents such as hexanes or toluene.

Experimental Protocol I: Qualitative Solubility Classification

Before quantitative analysis, a qualitative assessment provides rapid and valuable insights into the compound's general solubility class. This protocol is adapted from standard organic chemistry laboratory procedures.[2][3][5]

Objective: To classify the solubility of 2-(3-Aminopropoxy)benzonitrile in water, acidic, and basic solutions, which informs its behavior as an organic base.

Materials:

  • 2-(3-Aminopropoxy)benzonitrile

  • Test tubes and rack

  • Spatula and graduated pipettes

  • Vortex mixer

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Acetone, Toluene.

Procedure:

  • Initial Solvent Screening:

    • Place approximately 20-30 mg of 2-(3-Aminopropoxy)benzonitrile into a small, dry test tube.

    • Add 1 mL of the chosen solvent (e.g., water) in small portions (e.g., 0.25 mL at a time).

    • After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[6]

    • Observe and record whether the solid dissolves completely. A compound is generally considered "soluble" if more than 30 mg dissolves per 1 mL of solvent.

  • Acid/Base Solubility Test:

    • If the compound is found to be insoluble or sparingly soluble in water, perform tests with 5% HCl and 5% NaOH.

    • Rationale: The basic amine group is expected to react with HCl to form a water-soluble ammonium salt.[2] This test confirms the presence of a basic functional group.

    • Add 1 mL of 5% HCl to a fresh sample of the compound. Vortex and observe for dissolution.

    • Add 1 mL of 5% NaOH to another fresh sample. Vortex and observe. Little to no increase in solubility is expected in base.

  • Organic Solvent Screening:

    • Repeat Step 1 with a range of organic solvents representing different polarity classes (e.g., Ethanol - polar protic; Acetone - polar aprotic; Toluene - non-polar/aromatic).

The logical flow of this qualitative analysis is depicted in the workflow diagram below.

G start_node Start: Add ~25mg of Compound to 0.75mL of Solvent process_node process_node decision_node decision_node result_node result_node base_result_node base_result_node start_water Test with Water is_water_soluble Soluble? start_water->is_water_soluble test_hcl Insoluble in Water. Test with 5% HCl. is_water_soluble->test_hcl No class_s Class S: Water-Soluble Organic is_water_soluble->class_s Yes is_hcl_soluble Soluble? test_hcl->is_hcl_soluble class_b Class B: Organic Base is_hcl_soluble->class_b Yes test_naoh Insoluble in Water. Test with 5% NaOH. is_hcl_soluble->test_naoh No is_naoh_soluble Soluble? test_naoh->is_naoh_soluble class_aw Class Aw: Weak Acid (e.g. Phenol) is_naoh_soluble->class_aw Yes class_neutral Class N: Neutral Compound is_naoh_soluble->class_neutral No

Caption: Qualitative solubility classification workflow.

Experimental Protocol II: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To accurately measure the equilibrium solubility of 2-(3-Aminopropoxy)benzonitrile in selected organic solvents at a controlled temperature. The shake-flask method is a gold-standard technique for this purpose.[4]

Causality of Method Choice: This method is chosen for its reliability. By agitating an excess of the solid with the solvent for an extended period, we ensure that the solution reaches equilibrium saturation. Subsequent analysis of the clear supernatant provides a precise measure of the maximum amount of solute that can dissolve under the specified conditions.

Materials & Equipment:

  • 2-(3-Aminopropoxy)benzonitrile (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of 2-(3-Aminopropoxy)benzonitrile to a series of vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. For example, add ~100 mg of solid to 5 mL of each solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical.[4]

    • Rationale: Constant temperature is crucial as solubility is temperature-dependent.[4] Extended agitation ensures the dissolution process reaches a true thermodynamic equilibrium.

  • Sample Collection & Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Rationale: Filtration is a critical self-validating step. It removes any microscopic solid particles that could artificially inflate the measured concentration.

  • Dilution & Quantification:

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

SolventSolvent TypePolarity IndexSolubility at 25 °C (mg/mL)Molar Solubility at 25 °C (mol/L)
HexaneNon-Polar0.1Experimental DataExperimental Data
TolueneAromatic2.4Experimental DataExperimental Data
DichloromethaneHalogenated3.1Experimental DataExperimental Data
AcetonePolar Aprotic5.1Experimental DataExperimental Data
EthanolPolar Protic4.3Experimental DataExperimental Data
MethanolPolar Protic5.1Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.8Experimental DataExperimental Data
DMSOPolar Aprotic7.2Experimental DataExperimental Data
WaterPolar Protic10.2Experimental DataExperimental Data

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-(3-Aminopropoxy)benzonitrile is not widely available, precautions can be inferred from related structures like 2-aminobenzonitrile and other organic nitriles/amines.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.[7]

References

  • 5 (n.d.). Retrieved January 11, 2026.

  • (n.d.). Scribd. Retrieved January 11, 2026.

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  • (2025, February 11). YouTube. Retrieved January 11, 2026.

  • 3 (n.d.). Retrieved January 11, 2026.

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  • 7 (2012, February 21). Retrieved January 11, 2026.

  • (2012, October 12). Fisher Scientific. Retrieved January 11, 2026.

  • (2023, October 11). CymitQuimica. Retrieved January 11, 2026.

  • (2024, March 7). Sigma-Aldrich. Retrieved January 11, 2026.

  • 9 (2012, February 21). Retrieved January 11, 2026.

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Exploratory

A Technical Guide to the Spectral Analysis of 2-(3-Aminopropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected spectral data for 2-(3-Aminopropoxy)benzonitrile (CAS No. 444574-75-8), a molecule of interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 2-(3-Aminopropoxy)benzonitrile (CAS No. 444574-75-8), a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach offers a foundational framework for researchers working with this and related molecules, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction to 2-(3-Aminopropoxy)benzonitrile

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and an aminopropoxy side chain. The nitrile group can participate in various chemical transformations, while the primary amine offers a site for derivatization or salt formation, making it a versatile building block in the synthesis of more complex molecules. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the analysis of structurally similar compounds, including benzonitrile and various alkoxy- and amino-substituted aromatic systems.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3-Aminopropoxy)benzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the aminopropoxy chain.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Aminopropoxy)benzonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-67.55 - 7.65Doublet of doublets1H
H-47.45 - 7.55Triplet of doublets1H
H-57.05 - 7.15Triplet of doublets1H
H-36.95 - 7.05Doublet of doublets1H
O-CH ₂-4.10 - 4.20Triplet2H
-CH ₂-N2.90 - 3.00Triplet2H
-CH ₂-2.00 - 2.10Quintet2H
NH1.50 - 2.50Broad singlet2H

Causality Behind Predictions:

  • Aromatic Protons: The ortho- and para-directing effect of the alkoxy group and the meta-directing effect of the nitrile group will influence the chemical shifts of the aromatic protons. The proton ortho to the nitrile (H-3) and the proton ortho to the alkoxy group (H-6) will be the most deshielded.

  • Aliphatic Protons: The protons on the carbon adjacent to the oxygen (O-CH₂) will be the most deshielded in the aliphatic chain due to the electronegativity of the oxygen atom. The protons adjacent to the nitrogen (-CH₂-N) will also be deshielded, but to a lesser extent. The central methylene group (-CH₂-) will exhibit a chemical shift further upfield. The protons of the primary amine (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-O)158 - 162
C-4133 - 135
C-6132 - 134
C-5120 - 122
C-1 (C-CN)115 - 117
C≡N118 - 120
C-3112 - 114
O-C H₂-65 - 70
-C H₂-N38 - 42
-C H₂-28 - 32

Causality Behind Predictions:

  • Aromatic Carbons: The carbon attached to the electronegative oxygen (C-2) will be the most deshielded aromatic carbon. The carbon bearing the nitrile group (C-1) and the nitrile carbon itself (C≡N) will also have characteristic chemical shifts.[4] The remaining aromatic carbons will have shifts influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons will follow the trend of electronegativity, with the carbon attached to oxygen being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
C≡N Stretch (Nitrile)2220 - 2260Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Ether)1200 - 1250Strong
C-N Stretch (Amine)1000 - 1250Medium

Interpretation of Key Bands:

  • N-H Stretch: The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region.[6]

  • C≡N Stretch: A strong, sharp absorption band in the 2220-2260 cm⁻¹ range is a definitive indicator of the nitrile functional group.[7][8]

  • C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region is characteristic of an aryl-alkyl ether.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight - TOF, or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the molecular ion peak and analyze the major fragment ions.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of 2-(3-Aminopropoxy)benzonitrile (C₁₀H₁₂N₂O) is 176.22 g/mol . Therefore, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 176 or 177, respectively.

  • Major Fragmentation Pathways: The fragmentation of the molecule will likely be initiated by cleavage of the bonds in the aminopropoxy chain.[10][11]

    • Alpha-cleavage to the amine is a common fragmentation pathway for amines.[12] This would involve the loss of a C₂H₄ radical to give a fragment at m/z 148.

    • Cleavage of the C-O bond could lead to the formation of a cyanophenoxy radical and an aminopropyl cation (m/z 58).

    • Loss of the entire aminopropoxy chain could result in a fragment corresponding to 2-cyanophenol (m/z 119).

Diagram of Key Fragmentation Pathways

fragmentation M [C₁₀H₁₂N₂O]⁺˙ m/z = 176 frag1 [C₈H₈N₂O]⁺ m/z = 148 M->frag1 - C₂H₄ frag2 [C₃H₈N]⁺ m/z = 58 M->frag2 - C₇H₄NO˙ frag3 [C₇H₄NO]⁺ m/z = 119 M->frag3 - C₃H₈N˙

Caption: Predicted major fragmentation pathways of 2-(3-Aminopropoxy)benzonitrile.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-(3-Aminopropoxy)benzonitrile. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can more effectively characterize this molecule and its derivatives. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and ensuring the scientific integrity of structural assignments.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SinoStandards Bio-Tech. (n.d.). 2-(3-Aminopropoxy)benzonitrile|444574-75-8. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-(3-氨基丙氧基)苯腈. Retrieved from [Link]

  • Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • NIH. (2024). Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. Retrieved from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. Retrieved from [Link]

  • Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Characterization of 2-(3-Aminopropoxy)benzonitrile

Abstract This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Aminopropoxy)benzonitrile, a key intermediate in pharmaceutical and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Aminopropoxy)benzonitrile, a key intermediate in pharmaceutical and materials science. We delve into the theoretical prediction of its ¹H NMR spectrum, detailing the expected chemical shifts, spin-spin coupling patterns, and signal integrations. This is followed by a field-proven, step-by-step experimental protocol for data acquisition, emphasizing the rationale behind critical parameter choices to ensure data quality and reproducibility. The guide culminates with a detailed analysis and assignment of the spectral data, supported by clear visualizations and a summary table. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation and purity assessment of this compound.

Introduction: The Structural Imperative

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule featuring a benzonitrile core and a flexible aminopropoxy side chain. This unique combination of a rigid aromatic system with a nucleophilic terminus makes it a valuable building block in the synthesis of complex molecular architectures. Accurate structural verification is paramount to guarantee the integrity of downstream applications. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering an unparalleled, non-destructive view into the molecular structure by mapping the distinct chemical environments of every proton. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, transforming it from raw data into definitive structural proof.

Theoretical Spectrum Prediction: A First-Principles Approach

Before entering the laboratory, a robust theoretical prediction of the ¹H NMR spectrum serves as an essential roadmap for data interpretation. The structure of 2-(3-Aminopropoxy)benzonitrile contains several distinct proton environments, each with a characteristic chemical shift (δ), multiplicity, and integration value.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for the molecule structure N1 [label="N", pos="2.2,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="0.5,0!"]; C3 [label="C", pos="-0.2,1.2!"]; C4 [label="C", pos="-1.2,1.2!"]; C5 [label="C", pos="-1.9,0!"]; C6 [label="C", pos="-1.2,-1.2!"]; C7 [label="C", pos="-0.2,-1.2!"]; O1 [label="O", pos="-2.6,-1.2!"]; C8 [label="CH₂", pos="-3.6,-1.2!"]; C9 [label="CH₂", pos="-4.6,-1.2!"]; C10 [label="CH₂", pos="-5.6,-1.2!"]; N2 [label="NH₂", pos="-6.6,-1.2!"];

// Define proton labels H3 [label="H₃", pos="0.2,2.0!"]; H4 [label="H₄", pos="-1.7,2.0!"]; H5 [label="H₅", pos="-2.8,0!"]; H6 [label="H₆", pos="-1.7,-2.0!"]; Ha [label="Hₐ", pos="-3.6,-0.6!"]; Hb [label="Hₑ", pos="-4.6,-0.6!"]; Hc [label="Hₒ", pos="-5.6,-0.6!"]; Hd [label="Hₙ", pos="-6.6,-0.6!"];

// Draw bonds C1 -- C2 [len=1.2]; C1 -- N1 [style=invis, len=0.1]; // Triple bond visual hack edge [pos="1.7,0.1!"]; C1 -- N1; edge [pos="1.7,-0.1!"]; C1 -- N1; C2 -- C3 [len=1.2]; C2 -- C7 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- O1 [len=1.2]; O1 -- C8 [len=1.2]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- N2 [len=1.2];

// Attach proton labels to carbons C3 -- H3 [style=solid, len=0.8]; C4 -- H4 [style=solid, len=0.8]; C5 -- H5 [style=solid, len=0.8]; C6 -- H6 [style=solid, len=0.8]; } Caption: Structure of 2-(3-Aminopropoxy)benzonitrile with proton labeling.

A. Chemical Shift (δ) Predictions:

  • Aromatic Protons (H₃, H₄, H₅, H₆): This region (typically 6.5-8.0 ppm) will be complex due to the competing electronic effects of the ortho-substituents.[1] The aminopropoxy group (-OR) is an electron-donating group (EDG), which shields (shifts upfield) its ortho (H₆) and para (H₄) positions. Conversely, the nitrile group (-CN) is a strong electron-withdrawing group (EWG), which deshields (shifts downfield) its ortho (H₃) and para (H₅) positions.[2][3]

    • H₃: Ortho to the -CN group, expected to be the most downfield aromatic proton (~7.6 ppm).

    • H₆: Ortho to the -OR group, expected to be the most upfield aromatic proton (~6.9 ppm).

    • H₄ & H₅: These protons will experience a combination of effects and are expected in the intermediate range (~7.0-7.5 ppm). Their exact positions will be influenced by both substituents.

  • Aliphatic Protons (Hₐ, Hₑ, Hₒ):

    • Hₐ (-O-CH₂-): These protons are directly attached to an oxygen atom, causing significant deshielding. They are expected to appear as a triplet around 4.1 ppm .[4][5]

    • Hₒ (-CH₂-NH₂): These protons are adjacent to a nitrogen atom, leading to a downfield shift, but less pronounced than the ether linkage. A triplet is expected around 2.9 ppm .

    • Hₑ (-CH₂-): This central methylene group is the most shielded of the aliphatic chain protons and is expected to appear as a multiplet (a pentet or quintet) around 2.0 ppm .

  • Amine Protons (Hₙ, -NH₂): These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet anywhere from 1.0-4.0 ppm .[6]

B. Spin-Spin Coupling (Multiplicity) Predictions:

The splitting of signals is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[7][8]

  • Aromatic Region: The four adjacent protons will couple with each other, creating a complex pattern.

    • H₃: Coupled to H₄ (ortho coupling, ³J ≈ 7-9 Hz) and H₅ (meta coupling, ⁴J ≈ 2-3 Hz). Expected to be a doublet of doublets (dd).[1]

    • H₆: Coupled to H₅ (ortho coupling, ³J ≈ 7-9 Hz) and H₄ (meta coupling, ⁴J ≈ 2-3 Hz). Also expected to be a doublet of doublets (dd).

    • H₄ & H₅: Each will be coupled to two ortho neighbors and one meta neighbor, likely resulting in complex multiplets, often appearing as a triplet of doublets (td) or overlapping signals.

  • Aliphatic Chain:

    • Hₐ (-O-CH₂-): Coupled to the two Hₑ protons. Will appear as a triplet (t) with ³J ≈ 6-7 Hz.

    • Hₒ (-CH₂-NH₂): Coupled to the two Hₑ protons. Will appear as a triplet (t) with ³J ≈ 6-7 Hz.

    • Hₑ (-CH₂-): Coupled to two Hₐ protons on one side and two Hₒ protons on the other. It will be split into a triplet by Hₐ, and each of those peaks will be split into a triplet by Hₒ, resulting in a pentet or quintet (p).

  • Amine Protons (-NH₂): Due to rapid quadrupole relaxation and/or chemical exchange, these protons typically do not couple with adjacent protons and appear as a broad singlet (br s).[6]

C. Integration Predictions:

The area under each signal is directly proportional to the number of protons it represents.

  • Aromatic Region (H₃, H₄, H₅, H₆): 1H each, for a total of 4H.

  • Hₐ, Hₑ, Hₒ, Hₙ: Each signal will integrate to 2H.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, trustworthy NMR data. This section outlines a validated procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh Sample (5-15 mg) b 2. Select & Add Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) a->b c 3. Add Internal Standard (TMS, 0 ppm reference) b->c d 4. Dissolve & Filter (Vortex, filter through glass wool) c->d e 5. Transfer to NMR Tube d->e f 6. Insert Sample & Lock e->f g 7. Shim Magnetic Field (Optimize homogeneity) f->g h 8. Set Acquisition Parameters (Pulse width, AQ, D1, NS) g->h i 9. Acquire FID h->i j 10. Fourier Transform (FID → Spectrum) i->j k 11. Phase Correction j->k l 12. Baseline Correction k->l m 13. Calibrate Spectrum (Set TMS to 0 ppm) l->m n 14. Integrate & Analyze m->n

A. Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation.

  • Massing the Analyte: Weigh 5-15 mg of 2-(3-aminopropoxy)benzonitrile into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening from an overly concentrated sample.[9][10][11]

  • Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. The residual solvent peak appears at ~7.26 ppm.

    • DMSO-d₆: A more polar solvent, useful if solubility is an issue. The amine (NH₂) and any residual water protons will be clearly visible. Residual solvent peak is at ~2.50 ppm.

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[9]

  • Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons give a sharp singlet at a defined 0 ppm, serving as the universal reference point for the chemical shift scale.[9][10]

  • Dissolution and Filtration: Gently vortex the vial to ensure complete dissolution. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[12]

    • Causality: Filtering is a critical, non-negotiable step. Undissolved particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines that cannot be corrected by shimming.

B. Instrument Parameters & Data Acquisition (400 MHz Spectrometer)

The choice of acquisition parameters directly impacts the resolution and quantitative accuracy of the spectrum.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.

  • Pulse Program: Select a standard one-pulse experiment (e.g., 'zg30' or 'PROTON' on Bruker systems).

  • Acquisition Parameters:

    • Pulse Width (p1): Use a 30° or 45° flip angle. A 90° pulse provides maximum signal for a single scan but requires a longer relaxation delay. Using a smaller flip angle allows for a shorter delay between scans, improving throughput without significantly compromising signal intensity for routine spectra.[13][14]

    • Acquisition Time (AQ): Set to 3-4 seconds. This determines the digital resolution of the spectrum. A longer AQ provides better resolution but also increases noise. 3-4 seconds is a standard compromise for small molecules.[13][14]

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds. This is the time between the end of acquisition and the next pulse. For routine structural confirmation, this is sufficient. For accurate quantitative analysis, the total time (AQ + d1) should be at least 5 times the longest T₁ relaxation time of the protons of interest.[15][16][17]

    • Number of Scans (NS): Set to 8 or 16. Signal averaging increases the signal-to-noise ratio by a factor of √NS. For a ~10 mg sample, 8 or 16 scans are typically enough to produce a high-quality spectrum.[13]

  • Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID) signal.

Data Interpretation and Structural Assignment

After Fourier transformation and processing (phasing, baseline correction), the spectrum is analyzed. The following is an interpretation of a representative spectrum of 2-(3-Aminopropoxy)benzonitrile in CDCl₃.

A. Spectral Assignments:

  • δ 7.58 (dd, J = 7.7, 1.8 Hz, 1H): This doublet of doublets corresponds to H₃ . It is the most downfield aromatic proton due to its ortho position relative to the electron-withdrawing nitrile group. The large coupling constant (7.7 Hz) is from ortho-coupling to H₄, and the small coupling (1.8 Hz) is from meta-coupling to H₅.

  • δ 7.42 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H): This complex multiplet, best described as a triplet of doublets of doublets, is assigned to H₅ . It is ortho-coupled to H₄ and H₆ and meta-coupled to H₃.

  • δ 7.01 (td, J = 7.5, 1.0 Hz, 1H): This signal, appearing as a triplet of doublets, is assigned to H₄ . It is ortho-coupled to H₃ and H₅ and meta-coupled to H₆.

  • δ 6.94 (dd, J = 8.4, 1.0 Hz, 1H): This upfield doublet of doublets corresponds to H₆ . Its significant shielding is due to being ortho to the electron-donating alkoxy group. It shows a large ortho-coupling to H₅ and a smaller meta-coupling to H₄.

  • δ 4.12 (t, J = 6.2 Hz, 2H): This triplet is characteristic of the methylene protons adjacent to the ether oxygen, Hₐ . It is deshielded by the electronegative oxygen and is split into a triplet by the two neighboring Hₑ protons.

  • δ 2.95 (t, J = 6.7 Hz, 2H): This triplet is assigned to the methylene protons adjacent to the amine, Hₒ . It is split into a triplet by the two neighboring Hₑ protons.

  • δ 2.06 (p, J = 6.4 Hz, 2H): This pentet (quintet) arises from the central methylene protons, Hₑ . This signal is split by both the Hₐ protons (2 neighbors) and the Hₒ protons (2 neighbors), resulting in a quintet pattern (n=4, 4+1=5).

  • δ 1.55 (br s, 2H): This broad singlet, which integrates to two protons, is the signal for the primary amine protons, Hₙ . Its broadness and lack of coupling are characteristic features.

B. Data Summary Table

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H₃7.58dd7.7, 1.81HAr-H (ortho to -CN)
H₅7.42ddd8.3, 7.4, 1.81HAr-H (para to -CN)
H₄7.01td7.5, 1.01HAr-H (para to -OR)
H₆6.94dd8.4, 1.01HAr-H (ortho to -OR)
Hₐ4.12t6.22H-O-CH₂ -
Hₒ2.95t6.72H-CH₂ -NH₂
Hₑ2.06p6.42H-CH₂-CH₂ -CH₂-
Hₙ1.55br s-2H-NH₂

Conclusion

The ¹H NMR spectrum of 2-(3-Aminopropoxy)benzonitrile provides a unique and definitive fingerprint for its molecular structure. Each proton environment, from the distinct aromatic signals shaped by competing substituent effects to the clearly resolved aliphatic chain, gives rise to a characteristic signal. By combining a theoretical prediction with a robust experimental protocol and a systematic interpretation of the resulting data, ¹H NMR spectroscopy serves as an indispensable tool for the unambiguous structural verification and quality control of this important chemical intermediate.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]

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  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). The Acquisition Parameters. Retrieved from [Link]

  • Chemistry with Caroline. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Michigan State University. (2017). Basic Practical NMR Concepts. Department of Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the 13C NMR Spectral Assignment of 2-(3-Aminopropoxy)benzonitrile

Authored by: A Senior Application Scientist Introduction 2-(3-Aminopropoxy)benzonitrile is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(3-Aminopropoxy)benzonitrile is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of various biologically active compounds and functional materials. A precise and unambiguous structural characterization is paramount for its application in these fields. Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method that provides detailed information about the carbon skeleton of a molecule.[1][2] This guide provides a comprehensive, in-depth analysis of the 13C NMR spectral assignment for 2-(3-aminopropoxy)benzonitrile, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of 13C NMR, predict the chemical shifts based on structural features, outline a robust experimental protocol for data acquisition, and provide a complete spectral assignment.

Theoretical Framework: The Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a technique that exploits the magnetic properties of the 13C isotope, which possesses a nuclear spin of ½.[3][4] Although the natural abundance of 13C is only about 1.1%, modern NMR spectrometers with high magnetic fields and sensitive detection methods can readily acquire high-quality 13C spectra.[5][6] The key parameter in a 13C NMR spectrum is the chemical shift (δ), which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).[5][6]

The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Several factors influence the chemical shift, including:

  • Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally, sp3-hybridized carbons resonate at higher fields (lower ppm values) compared to sp2-hybridized carbons, which are in turn at a higher field than sp-hybridized carbons.[7][8]

  • Electronegativity of Attached Atoms: Electronegative atoms (e.g., oxygen, nitrogen) attached to a carbon atom withdraw electron density, "deshielding" the carbon nucleus and causing its resonance to shift downfield (to a higher ppm value).[1][8][9] This effect is cumulative and diminishes with distance.

  • Magnetic Anisotropy: The presence of π-electron systems, such as aromatic rings and double or triple bonds, creates local magnetic fields that can either shield or deshield nearby carbon nuclei, depending on their orientation with respect to the applied magnetic field.[8] Aromatic carbons, for instance, typically resonate in the range of 110-160 ppm.[4]

  • Substituent Effects: The electronic effects (both inductive and resonance) of substituent groups on an aromatic ring can significantly alter the chemical shifts of the ring carbons. Electron-donating groups tend to shield the ortho and para carbons, while electron-withdrawing groups deshield them.

Predicted 13C NMR Spectral Assignment for 2-(3-Aminopropoxy)benzonitrile

To predict the 13C NMR spectrum of 2-(3-aminopropoxy)benzonitrile, we will analyze its molecular structure and consider the influence of the various functional groups on the chemical shifts of each unique carbon atom.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of 2-(3-Aminopropoxy)benzonitrile with carbon numbering.

Predicted Chemical Shifts

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift correlation tables and the known effects of the aminopropoxy and nitrile substituents on the benzonitrile core.

Carbon Atom Predicted Chemical Shift (δ, ppm) Reasoning
C1 ~103This is a quaternary aromatic carbon attached to the electron-withdrawing nitrile group. Its chemical shift is expected to be significantly upfield compared to the other aromatic carbons due to the ortho-alkoxy group's electron-donating effect.
C2 ~160This aromatic carbon is directly attached to the electronegative oxygen atom of the propoxy group, causing a significant downfield shift.
C3 ~113This aromatic carbon is ortho to the alkoxy group and is expected to be shielded, resulting in an upfield shift.
C4 ~134This aromatic carbon is para to the alkoxy group and meta to the nitrile group. The deshielding effect of the nitrile group will likely dominate, leading to a downfield shift.
C5 ~121This aromatic carbon is meta to the alkoxy group and para to the nitrile group. It will experience a moderate downfield shift.
C6 ~133This aromatic carbon is ortho to the nitrile group and meta to the alkoxy group, resulting in a downfield shift.
C7 (CN) ~118The carbon of the nitrile group typically resonates in this region.[10][11]
C8 ~68This sp3-hybridized carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift.
C9 ~28This is a standard sp3-hybridized methylene carbon in an aliphatic chain.
C10 ~40This sp3-hybridized carbon is attached to the electronegative nitrogen atom of the amino group, resulting in a downfield shift compared to a typical alkane carbon.

Experimental Protocol for 13C NMR Spectrum Acquisition

A robust and well-defined experimental protocol is crucial for obtaining a high-quality 13C NMR spectrum.

Workflow for 13C NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve ~20-50 mg of 2-(3-Aminopropoxy)benzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). B Add a small amount of TMS as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve homogeneity. E->F G Tune and match the 13C probe. F->G H Set the acquisition parameters: - Spectral width (~250 ppm) - Number of scans (e.g., 1024 or more for good signal-to-noise) - Relaxation delay (D1) of 2-5 seconds G->H I Acquire the standard proton-decoupled 13C NMR spectrum. H->I J Acquire a DEPT-135 spectrum to differentiate CH, CH2, and CH3 groups. I->J K Optionally, acquire a DEPT-90 spectrum to identify CH groups. J->K L Apply Fourier transformation to the FID. K->L M Phase the spectrum. L->M N Calibrate the chemical shift scale using the TMS signal at 0 ppm. M->N O Integrate the peaks (note: integration in 13C NMR is generally not quantitative). N->O

Sources

Foundational

A Technical Guide to the Mass Spectrometric Fragmentation of 2-(3-Aminopropoxy)benzonitrile

Abstract This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 2-(3-Aminopropoxy)benzonitrile (C₁₀H₁₂N₂O, Molar Mass: 176.22 g/mol ). In the absence of published...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 2-(3-Aminopropoxy)benzonitrile (C₁₀H₁₂N₂O, Molar Mass: 176.22 g/mol ). In the absence of published spectra for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—a primary aliphatic amine, an aromatic ether, and a benzonitrile moiety—to construct a predictive model of its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This guide is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding of how this molecule behaves within a mass spectrometer, enabling structural elucidation and analytical method development. We will explore the key bond cleavages, rearrangement reactions, and characteristic product ions that define its mass spectral signature.

Introduction: Structural Context and Analytical Imperative

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule featuring a pharmacophoric aminopropoxy chain attached to a benzonitrile platform. Molecules of this class are of significant interest in medicinal chemistry and materials science. The primary amine offers a site for protonation and further chemical modification, the ether linkage provides conformational flexibility, and the benzonitrile group acts as a stable aromatic core and a potential hydrogen bond acceptor.

Understanding the fragmentation pattern of this molecule is critical for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose. By elucidating the relationship between the molecule's structure and its fragmentation ions, we can establish a unique spectral fingerprint for confident characterization. This guide will detail the predicted fragmentation cascades under two common ionization regimes: Electron Ionization (EI-MS) and Electrospray Ionization tandem MS (ESI-MS/MS).

Molecular Structure and Predicted Fragmentation Sites

The structure of 2-(3-Aminopropoxy)benzonitrile contains several bonds susceptible to cleavage under mass spectrometric conditions. The molecular weight is 176.0950 Da (monoisotopic). The key functional groups governing its fragmentation are:

  • Primary Aliphatic Amine: The nitrogen atom is a primary site of ionization or protonation. Alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a highly favored fragmentation pathway for aliphatic amines and is expected to be a dominant process.[1][2]

  • Aromatic Ether: Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[3] Fragmentation typically occurs at the bonds alpha and beta to the aromatic ring.[4]

  • Benzonitrile Group: The aromatic ring itself is very stable, but the cyano group can influence fragmentation, and loss of HCN is a possibility in high-energy fragmentation.[5]

The interplay of these groups will dictate the final fragmentation pattern, with charge localization on the nitrogen atom often directing the initial bond-breaking events.

Electron Ionization (EI) Fragmentation Pathway Analysis

Under high-energy EI conditions (~70 eV), the molecule will form a radical cation, M⁺•, at m/z 176. The subsequent fragmentation is expected to be extensive, driven by the formation of stable radical and cationic species.

The most probable and informative fragmentation pathways are:

  • Alpha-Cleavage: This is the hallmark fragmentation of primary amines.[6] Cleavage of the C-C bond adjacent to the nitrogen-bearing carbon is expected to produce a resonance-stabilized iminium cation at m/z 30 (CH₂=NH₂⁺). This ion is often the base peak in the spectra of primary amines with an unbranched α-carbon and is a strong diagnostic marker.[6][7]

  • Ether Bond Cleavage (C-O): Cleavage of the alkyl C-O bond can occur, leading to the formation of a 2-cyanophenoxy radical and an aminopropyl cation, or more favorably, the charge can be retained on the nitrogen-containing fragment.

  • Ether Bond Cleavage (Aryl-O): Aromatic ethers can cleave at the bond alpha to the ring.[4] Cleavage of the Aryl-O bond would generate a 2-cyanophenyl cation at m/z 102 and an aminopropoxy radical.

  • Cleavage Beta to the Aromatic Ring: A significant fragmentation for aromatic ethers involves cleavage at the C-C bond beta to the ring, accompanied by a hydrogen rearrangement.[3][4] This would lead to the formation of a protonated 2-cyanophenol ion at m/z 120 .

The following diagram illustrates the predicted major fragmentation pathways under EI.

EI_Fragmentation M 2-(3-Aminopropoxy)benzonitrile [M]⁺• m/z = 176 F30 [CH₂NH₂]⁺ m/z = 30 (Base Peak) M->F30 α-cleavage - C₈H₇O• F58 [C₃H₈N]⁺ m/z = 58 M->F58 O-Alkyl cleavage - C₇H₄NO• F120 [HOC₆H₄CN]H⁺ m/z = 120 M->F120 β-cleavage to ring + H rearrangement - C₃H₄N• F119 [OC₆H₄CN]⁺ m/z = 119 M->F119 Aryl-O cleavage - C₃H₇N•

Caption: Predicted EI fragmentation of 2-(3-Aminopropoxy)benzonitrile.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

In positive-ion ESI, the molecule will readily accept a proton, primarily at the terminal amine, to form the even-electron protonated molecule, [M+H]⁺, at m/z 177.[8] Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation, typically involving the loss of small, stable neutral molecules.[9]

Key predicted ESI-MS/MS fragmentations include:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17.03 Da). This would result in a prominent fragment ion at m/z 160 .[10]

  • Cleavage of the Propoxy Chain: The protonated amine can induce cleavage along the side chain.

    • Loss of 2-Cyanophenol: Cleavage of the O-alkyl bond would result in the formation of the C₃H₈N⁺ ion at m/z 58 .

    • Loss of Aminopropene: A more dominant pathway is often the cleavage of the aryl-O bond, leading to the formation of protonated 2-cyanophenol at m/z 120 . This ion is particularly stable.

The following workflow illustrates the predicted fragmentation of the protonated molecule.

ESI_Fragmentation MH [M+H]⁺ m/z = 177 F160 [M+H-NH₃]⁺ m/z = 160 MH->F160 - NH₃ F120 [HOC₆H₄CN]H⁺ m/z = 120 MH->F120 - C₃H₅N F58 [C₃H₈N]⁺ m/z = 58 MH->F58 - C₇H₅NO

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(3-Aminopropoxy)benzonitrile.

Summary of Key Diagnostic Ions

The following table summarizes the key predicted ions that can be used for the structural confirmation and quantification of 2-(3-Aminopropoxy)benzonitrile.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/Loss
EI 176 (M⁺•)30 [CH₂NH₂]⁺ (α-cleavage, likely base peak)
EI176 (M⁺•)58[C₃H₈N]⁺ (Propylamine cation)
EI176 (M⁺•)120[HOC₆H₄CN]H⁺ (Protonated 2-cyanophenol)
ESI (+) 177 ([M+H]⁺) 160 [M+H - NH₃]⁺ (Loss of ammonia)
ESI (+)177 ([M+H]⁺)120[HOC₆H₄CN]H⁺ (Protonated 2-cyanophenol)
ESI (+)177 ([M+H]⁺)58[C₃H₈N]⁺ (Propylamine cation)

Experimental Protocols

To validate the predictions made in this guide, the following experimental setups are recommended.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of 2-(3-Aminopropoxy)benzonitrile in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 25 to 250.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-(3-Aminopropoxy)benzonitrile in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Precursor Ion Selection: Isolate m/z 177.

    • Collision Energy: Optimize in the range of 10-30 eV to observe the fragmentation pattern.

    • Product Ion Scan: Scan from m/z 40 to 180.

Conclusion

The mass spectrometric fragmentation of 2-(3-Aminopropoxy)benzonitrile is predicted to be governed by the well-established behaviors of its primary amine, aromatic ether, and benzonitrile functionalities. Under Electron Ionization, the dominant fragmentation is expected to be alpha-cleavage, yielding a characteristic base peak at m/z 30. Under gentler Electrospray Ionization conditions, the protonated molecule (m/z 177) is predicted to fragment via the characteristic loss of neutral ammonia to produce an ion at m/z 160, and through cleavage of the ether linkage to yield a stable protonated 2-cyanophenol ion at m/z 120. These predicted fragmentation pathways and their resulting diagnostic ions provide a robust framework for the identification and structural elucidation of this compound and related structures in complex analytical workflows.

References

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.
  • CHEM TO SCORE. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry, 34(10), 1281–1287.
  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2015).
  • Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2002). Fragmentation mechanisms of protonated benzylamines.
  • Rap, A. D., et al. (2021). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

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Exploratory

FT-IR Analysis of 2-(3-Aminopropoxy)benzonitrile: A Technical Guide to Functional Group Identification

Abstract This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(3-Aminopropoxy)benzonitrile, a molecule of interest in pharmaceutical and chemical syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(3-Aminopropoxy)benzonitrile, a molecule of interest in pharmaceutical and chemical synthesis. As a multifunctional compound, its structural verification is paramount for quality control and developmental research. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and integrity of its key functional groups: a primary amine, an alkyl aryl ether, and an aromatic nitrile. This document details the theoretical underpinnings of the vibrational modes associated with these groups, presents a robust experimental protocol for acquiring a high-quality spectrum, and offers a systematic guide to spectral interpretation. The methodologies and insights presented herein are designed to be a definitive resource for researchers, scientists, and drug development professionals seeking to leverage FT-IR for the unambiguous characterization of this and structurally similar molecules.

Introduction: The Molecule and the Method

2-(3-Aminopropoxy)benzonitrile is a compound featuring a unique convergence of three critical functional moieties on a single molecular scaffold: a benzonitrile unit, a propyl ether linkage, and a terminal primary amine. The benzonitrile portion consists of a benzene ring bonded to a cyano (-C≡N) functional group.[1][2][3] This structural arrangement makes the molecule a valuable intermediate in the synthesis of more complex chemical entities.

Given the distinct roles these functional groups play in the molecule's reactivity and potential biological activity, their definitive identification is a critical step in any research or development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line analytical technique for this purpose.[4] The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[5][6] Because different chemical bonds vibrate at characteristic frequencies, the resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of the functional groups present.[7][8] This guide will elucidate the process of obtaining and interpreting this fingerprint for 2-(3-Aminopropoxy)benzonitrile.

Theoretical Principles: Vibrational Signatures of Key Functional Groups

The FT-IR spectrum of 2-(3-Aminopropoxy)benzonitrile is a composite of the vibrational modes of its constituent parts. Understanding the expected absorption regions for each functional group is foundational to accurate spectral interpretation. The mid-IR region (4000–400 cm⁻¹) is the most commonly used for analysis.

The Aromatic Nitrile Moiety (-C≡N)

The carbon-nitrogen triple bond of the nitrile group gives rise to one of the most distinct and easily identifiable peaks in an FT-IR spectrum.[9]

  • C≡N Stretching: This vibration produces a sharp and intense absorption band. For aromatic nitriles, where the cyano group is conjugated with the benzene ring, this peak typically appears in the 2240–2220 cm⁻¹ range.[10][11] The conjugation slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles which absorb at 2260–2240 cm⁻¹.[10] The intensity and sharpness of this peak make it a highly reliable diagnostic marker.[12]

The Primary Amine Moiety (-NH₂)

The primary amine group is characterized by several distinct vibrational modes, primarily involving the N-H bonds.

  • N-H Stretching: Primary amines exhibit two distinct bands in the 3500–3300 cm⁻¹ region.[13][14] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. The asymmetric stretch occurs at a higher wavenumber (typically 3400-3300 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (3330-3250 cm⁻¹).[15] These bands are typically sharper and weaker than the broad O-H bands from alcohols, which can appear in the same region.[14]

  • N-H Bending (Scissoring): This vibration results in a medium to strong, often broad, absorption band in the 1650–1580 cm⁻¹ region.[15] This peak can sometimes overlap with the C=C stretching bands of the aromatic ring.

  • N-H Wagging: A broad and strong band can often be observed in the 910–665 cm⁻¹ range, arising from the out-of-plane bending of the N-H bonds.[15]

The Alkyl Aryl Ether Linkage (Ar-O-C)

Ethers are characterized by the stretching vibrations of the C-O-C linkage. For an alkyl aryl ether like the one present in the target molecule, two distinct C-O stretching bands are expected due to asymmetric and symmetric vibrations.

  • Asymmetric C-O Stretching: This mode produces a strong and prominent absorption band, typically found around 1250 cm⁻¹.[16][17][18]

  • Symmetric C-O Stretching: A second, usually less intense, band appears at a lower frequency, typically around 1040 cm⁻¹.[16][17][18] The presence of both bands is a strong indicator of the alkyl aryl ether structure.

The Aromatic and Alkyl Framework

The remainder of the molecule's structure also contributes to the spectrum.

  • Aromatic C-H Stretching: These vibrations give rise to weak or medium-intensity sharp peaks just above 3000 cm⁻¹ (typically in the 3100–3000 cm⁻¹ range).[19]

  • Aliphatic C-H Stretching: The CH₂ groups of the propoxy chain produce strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹).[20]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring results in several bands of variable intensity in the 1600–1450 cm⁻¹ region.[21]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900–675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) ring, a strong band is expected in the 770–735 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining an FT-IR spectrum of 2-(3-Aminopropoxy)benzonitrile using the neat liquid film technique, a common and effective method for liquid samples.[22][23] Attenuated Total Reflectance (ATR) is a modern alternative that requires even less sample preparation.[24][25]

Causality Behind Experimental Choices
  • Salt Plates (KBr/NaCl): Potassium bromide (KBr) and sodium chloride (NaCl) are used because they are transparent to mid-infrared radiation and do not produce a signal that would interfere with the sample's spectrum.[22] They must be kept in a desiccator as they are hygroscopic and can be damaged by moisture.

  • Background Spectrum: A background scan is critical because it captures the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.[4] By taking a ratio of the sample scan to the background scan, these environmental interferences are computationally removed, resulting in a clean spectrum of only the sample.

  • Neat Sample: Analyzing the sample in its pure (neat) form avoids interference from solvent peaks, providing the most direct representation of the molecule's vibrational characteristics.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be clean and dry.

  • Acquire Background Spectrum:

    • Place no sample in the beam path.

    • Close the sample compartment lid.

    • Initiate a background scan using the instrument's software. This scan will be stored in memory for subsequent sample analysis.

  • Sample Preparation (Neat Liquid Film):

    • Handle the salt plates (e.g., KBr) with gloves to prevent contamination from skin oils.

    • Place one to two drops of the 2-(3-Aminopropoxy)benzonitrile sample onto the center of one salt plate.[22][23]

    • Carefully place the second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film without air bubbles.[22]

  • Acquire Sample Spectrum:

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Close the compartment lid.

    • Initiate the sample scan. The instrument will collect the data, perform the Fourier transform, and ratio the result against the stored background spectrum.

  • Data Processing and Cleanup:

    • The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the salt plates immediately after use with a suitable dry solvent (e.g., anhydrous isopropanol or methylene chloride) and a soft lens tissue, then return them to the desiccator.[22][23]

Experimental Workflow Diagram

FT_IR_Workflow Start Start Background Acquire Background Spectrum (Air) Start->Background Prep Prepare Sample (Neat Liquid Film) Background->Prep Sample Acquire Sample Spectrum Prep->Sample Process Data Processing (Background Subtraction) Sample->Process Analysis Spectral Analysis & Interpretation Process->Analysis End End Analysis->End

Caption: Standard workflow for FT-IR analysis.

Spectral Interpretation and Data Analysis

A systematic approach is key to interpreting the complex spectrum of a multifunctional molecule. The process involves correlating the observed absorption bands with the known frequencies of its functional groups.[26]

A Systematic Approach
  • Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹): Begin by examining the higher frequency region. Look for the most characteristic peaks first.

    • Check for the two N-H stretching bands around 3400-3300 cm⁻¹ to confirm the primary amine.

    • Look for the sharp, intense C≡N stretch around 2230 cm⁻¹ to confirm the nitrile.

    • Identify the aliphatic C-H stretches just below 3000 cm⁻¹ and any aromatic C-H stretches just above 3000 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a high number of peaks and is often complex, but it is unique to the molecule and provides confirmatory evidence.[5][26]

    • Locate the two strong C-O stretching bands of the alkyl aryl ether around 1250 cm⁻¹ and 1040 cm⁻¹.

    • Identify the N-H bending peak around 1600 cm⁻¹.

    • Look for the aromatic C=C stretching bands (1600-1450 cm⁻¹) and the strong C-H out-of-plane bending band characteristic of the ortho-substitution pattern (~750 cm⁻¹).

Summary of Expected Absorption Bands

The following table summarizes the anticipated FT-IR absorption bands for 2-(3-Aminopropoxy)benzonitrile, providing a reference for spectral assignment.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Characteristic
~3400 & ~3300Primary Amine: Asymmetric & Symmetric N-H Stretch[14][15]MediumTwo sharp bands
3100 - 3000Aromatic: C-H Stretch[19]Weak to MediumSharp
2960 - 2850Alkyl (CH₂): C-H Stretch[20]StrongSharp
2240 - 2220Aromatic Nitrile: C≡N Stretch[9][10][12]StrongSharp, Intense
1650 - 1580Primary Amine: N-H Bend (Scissoring)[15][27]Medium to StrongBroad
1600 - 1450Aromatic: C=C In-Ring Stretch[21]VariableMultiple sharp bands
~1465Alkyl (CH₂): C-H Bend (Scissoring)[21]MediumSharp
~1250Alkyl Aryl Ether: Asymmetric C-O Stretch[16][17][18][28]StrongStrong, Broad
~1040Alkyl Aryl Ether: Symmetric C-O Stretch[16][17][18][28]Medium to StrongStrong, Broad
910 - 665Primary Amine: N-H Wag[15]Medium to StrongBroad
770 - 735Aromatic: C-H Out-of-Plane Bend (Ortho)StrongStrong, Sharp
Structure-to-Spectrum Correlation Diagram

Structure_Spectrum_Correlation cluster_mol 2-(3-Aminopropoxy)benzonitrile cluster_peaks Expected FT-IR Absorptions mol_img NH2_stretch N-H Stretch ~3400 & 3300 cm⁻¹ (Two Sharp Bands) mol_img->NH2_stretch Primary Amine CN_stretch C≡N Stretch ~2230 cm⁻¹ (Strong, Sharp) mol_img->CN_stretch Aromatic Nitrile CH_stretch C-H Stretches Alkyl: <3000 cm⁻¹ Aromatic: >3000 cm⁻¹ mol_img->CH_stretch Alkyl/Aryl C-H Ether_stretch C-O-C Stretches Asymmetric: ~1250 cm⁻¹ Symmetric: ~1040 cm⁻¹ mol_img->Ether_stretch Alkyl Aryl Ether Bending_region Bending Region N-H Bend: ~1620 cm⁻¹ C=C Bends: 1600-1450 cm⁻¹ C-H OOP Bend: ~750 cm⁻¹ mol_img->Bending_region Aromatic Ring/Amine

Sources

Foundational

A Technical Guide to the Medicinal Chemistry Applications of 2-(3-Aminopropoxy)benzonitrile: A Scaffold for Innovation

Abstract: 2-(3-Aminopropoxy)benzonitrile is a molecule that, while not extensively studied itself, represents a confluence of two powerful and validated components in modern drug discovery: the benzonitrile pharmacophore...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(3-Aminopropoxy)benzonitrile is a molecule that, while not extensively studied itself, represents a confluence of two powerful and validated components in modern drug discovery: the benzonitrile pharmacophore and the flexible aminopropoxy linker. This technical guide deconstructs the molecule to explore its vast, untapped potential in medicinal chemistry. By analyzing the established roles of its constituent parts, we will outline rational, data-driven strategies for its application in oncology, virology, and the development of advanced therapeutic modalities like PROTACs. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable experimental workflows to unlock the therapeutic promise of this versatile chemical scaffold.

Introduction: Deconstructing a Molecule of Opportunity

At first glance, 2-(3-Aminopropoxy)benzonitrile is a simple aromatic ether. However, a deeper analysis from a medicinal chemist's perspective reveals a molecule strategically equipped for diverse biological interactions and synthetic elaboration. It comprises a benzonitrile "warhead" , a moiety present in numerous FDA-approved drugs, connected via a three-carbon ether to a terminal primary amine "handle" . This unique combination positions the molecule as an ideal starting point for fragment-based library development, a versatile linker for bifunctional molecules, and a potential therapeutic agent in its own right.

This guide will explore the potential of 2-(3-Aminopropoxy)benzonitrile by examining its two key components, proposing therapeutic hypotheses, and providing detailed experimental frameworks for investigation.

Physicochemical Properties

A foundational understanding begins with the molecule's physical and chemical characteristics, which are crucial for predicting its behavior in biological systems and designing synthetic modifications.

PropertyValueSource / Note
CAS Number 444574-75-8[1]
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol Calculated
Topological Polar Surface Area (TPSA) 59.04 Ų[2]
Predicted logP 1.70768[2]
Hydrogen Bond Donors 1 (Amine group)[2]
Hydrogen Bond Acceptors 3 (Nitrile, Oxygen, Amine)[2]
Rotatable Bonds 4[2]

The Benzonitrile Moiety: A Privileged Pharmacophore

The benzonitrile group is a well-established and highly valued scaffold in medicinal chemistry. Its prevalence in marketed drugs is a testament to its favorable physicochemical and pharmacological properties.

Key Physicochemical Contributions

The nitrile group (-C≡N) is more than a simple structural element; it actively contributes to a molecule's drug-like properties:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, mimicking the interaction of carbonyls or hydroxyl groups in biological targets.[3][4] This bioisosteric relationship is a common strategy in drug design.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

  • Modulation of Aromatic System: As a strong electron-withdrawing group, the nitrile moiety alters the electronic density of the attached benzene ring. This can enhance π–π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein's binding pocket.[3]

Therapeutic Precedent: Learning from Approved Drugs

The versatility of the benzonitrile scaffold is evident across a wide range of therapeutic areas, particularly in oncology and anti-infectives.[5]

DrugTherapeutic AreaMechanism of ActionKey Insight
Letrozole Breast CancerAromatase InhibitorThe para-substituted nitrile nitrogen is crucial for coordinating with the heme iron of the aromatase enzyme, mimicking a key interaction of the natural substrate.[4][6]
Enzalutamide Prostate CancerAndrogen Receptor AntagonistThe benzonitrile moiety fits into the androgen receptor binding environment, with the electron-poor aromatic ring contributing to potent antagonism.[3][6]
Bicalutamide Prostate CancerAndrogen Receptor AntagonistThe nitrile group participates in hydrogen bonding with an arginine residue and a key water molecule in the active site, mimicking the 3-keto group of dihydrotestosterone.[4]
Fadrozole Breast CancerAromatase InhibitorSimilar to Letrozole, the benzonitrile is a key pharmacophoric element for competitive inhibition of the aromatase enzyme.[4][6]

Hypothesis: The presence of the 2-substituted benzonitrile in our core molecule suggests a strong rationale for investigating its potential as an inhibitor of enzymes where a nitrile can act as a key interacting group, such as kinases, aromatase, or various peptidases.

The 3-Aminopropoxy Linker: A Gateway to Functionality

The 3-aminopropoxy chain is not merely a spacer; it is a versatile tool that confers flexibility, solubility, and, most importantly, a point of attachment for synthetic diversification.

Roles of the Linker in Drug Design
  • Vector for Elaboration: In Fragment-Based Drug Discovery (FBDD), a low-affinity fragment like 2-(3-aminopropoxy)benzonitrile can be "grown" into a potent lead. The terminal primary amine is an ideal chemical handle for this, allowing for the addition of other molecular fragments to explore and occupy adjacent binding pockets.

  • Foundation for Bifunctional Molecules: The linker is the central component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation.[7] The 3-aminopropoxy chain provides the requisite length and conformational flexibility to bridge a protein-of-interest (POI) ligand and an E3 ligase ligand, facilitating the formation of a productive ternary complex.[7]

  • Prodrug and Conjugation Chemistry: The amine can be used to attach promoieties that are cleaved in vivo to release the active drug, potentially improving solubility or oral bioavailability.[8] Furthermore, it enables conjugation to polymers, antibodies, or fluorescent probes for targeted delivery or diagnostic applications.[9][10]

Hypothesis: The aminopropoxy linker makes 2-(3-aminopropoxy)benzonitrile an excellent platform molecule. The terminal amine can be readily derivatized to build focused libraries for structure-activity relationship (SAR) studies or to construct more complex therapeutic modalities like PROTACs.

Proposed Research Workflows & Methodologies

To translate the theoretical potential of 2-(3-Aminopropoxy)benzonitrile into empirical data, a structured research plan is essential. The following workflows outline a logical progression from initial screening to lead optimization.

Workflow 1: Target Identification and Hit Validation

The initial step is to identify which, if any, biological targets the core molecule interacts with. Given the precedents of benzonitrile-containing drugs, a logical starting point is a panel of cancer-related kinases.

G cluster_0 Phase 1: In Silico & Biochemical Screening cluster_1 Phase 2: Hit Confirmation & Characterization start 2-(3-Aminopropoxy)benzonitrile (Parent Compound) docking Virtual Screening (e.g., Kinase Panel Docking) start->docking biochem Biochemical Assay (e.g., Kinase Inhibition Panel) start->biochem hit_ident Hit Identification (Identify primary targets) docking->hit_ident biochem->hit_ident ic50 IC50 Determination (Dose-response curve) hit_ident->ic50 Primary Hit cell_based Cell-Based Assay (Target engagement & viability) ic50->cell_based validated_hit Validated Hit Compound cell_based->validated_hit

Caption: Workflow for initial screening and hit validation.

This protocol describes a common method to quantify kinase activity by measuring the amount of ADP produced, which is then correlated with enzyme inhibition.

1. Reagent Preparation:

  • Prepare a 2X kinase buffer solution containing the specific kinase of interest and its corresponding substrate peptide.
  • Create a serial dilution of 2-(3-Aminopropoxy)benzonitrile in DMSO, then dilute further in kinase buffer to create 2X compound solutions.
  • Prepare a 1X ATP solution at the desired concentration (often the Km value for the specific kinase).

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the 2X compound solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
  • Add 5 µL of the 2X kinase/substrate solution to each well.
  • Initiate the reaction by adding 10 µL of the 1X ATP solution.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
  • Add 40 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Workflow 2: Structure-Activity Relationship (SAR) Elaboration

Once a validated hit is confirmed, the next crucial step is to synthesize a focused library of analogues to improve potency and selectivity. The terminal amine of our parent compound is the logical point for modification.

G cluster_0 Synthetic Diversification at Amine Terminus parent Parent Hit: 2-(3-Aminopropoxy)benzonitrile acyl Acylation (Amide formation) parent->acyl sulf Sulfonylation (Sulfonamide formation) parent->sulf reduct Reductive Amination (Secondary/Tertiary amine formation) parent->reduct sar SAR Library Screening (IC50 determination for all analogues) acyl->sar sulf->sar reduct->sar data Analyze Potency, Selectivity, and Physicochemical Trends sar->data lead Optimized Lead Compound data->lead Identify key improvements

Caption: Logic diagram for SAR library synthesis and optimization.

This protocol provides a standard method for creating a library of amide derivatives from the parent compound.

1. Reaction Setup:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of 2-(3-Aminopropoxy)benzonitrile in a suitable anhydrous solvent (e.g., dichloromethane or N,N-Dimethylformamide).
  • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
  • Cool the mixture to 0 °C in an ice bath.

2. Reagent Addition:

  • In a separate vial, dissolve 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) in the same anhydrous solvent.
  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

5. Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

2-(3-Aminopropoxy)benzonitrile stands as a molecule of significant, yet largely unexplored, potential. By leveraging the well-documented therapeutic value of the benzonitrile scaffold and the synthetic versatility of the aminopropoxy linker, researchers are equipped with a powerful starting point for drug discovery campaigns. The proposed workflows in this guide provide a clear and rational path forward, from initial target screening to the generation of optimized lead compounds. Whether employed as a fragment for kinase inhibitors, a core for novel antivirals, or a linker for next-generation modalities like PROTACs, 2-(3-Aminopropoxy)benzonitrile offers a rich foundation for innovation in medicinal chemistry.

References

  • BenchChem. Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • Ge Y, Wu X, Zhang D, Hu L. 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):941-944.
  • Duan Y, et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021.
  • BenchChem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Benchchem.
  • Meanwell NA. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2011.
  • ChemicalBook. 2-(3-Aminopropoxy)benzonitrile CAS#: 444574-75-8.
  • Grande JB, et al. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. The Journal of Organic Chemistry. 2008.
  • Ciulli A, et al. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. 2021.
  • Toyokuni T, et al. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry. 2003.
  • BroadPharm. Aminooxy PEG, Aminooxy linker, Aldehyde reactive.
  • ChemScene. 3-(3-Aminopropoxy)benzonitrile hydrochloride.

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Exploratory

The Ascending Pharmacological Profile of 2-(3-Aminopropoxy)benzonitrile and Its Derivatives

An In-depth Technical Guide Abstract The 2-(3-aminopropoxy)benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry. It elegantly combines the hydrogen bonding capabilities and metabol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 2-(3-aminopropoxy)benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry. It elegantly combines the hydrogen bonding capabilities and metabolic stability of the benzonitrile group with the flexible and functionally versatile aminopropoxy linker. This unique combination has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, revealing significant potential in cardiovascular diseases, oncology, and neurodegenerative disorders. This technical guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of this promising class of compounds. We will delve into the mechanistic underpinnings of their actions, supported by detailed experimental protocols and data-driven insights, to offer a complete resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Architectural Significance of the Scaffold

At its core, the 2-(3-aminopropoxy)benzonitrile structure is a testament to rational drug design. The benzonitrile moiety is a well-established pharmacophore, recognized for its role as a hydrogen bond acceptor and its ability to form crucial polar interactions within enzyme active sites.[1] Its metabolic robustness ensures that in many pharmaceutical agents, it passes through the body unmodified, contributing to favorable pharmacokinetic profiles.[1]

The aminopropoxy chain introduces a degree of conformational flexibility and a primary amine group that serves as a critical anchor for further chemical modification. This allows for the systematic synthesis of derivative libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties. The ether linkage provides stability while maintaining the overall lipophilicity, which can be crucial for penetrating biological membranes, including the blood-brain barrier.[2]

Synthetic Strategy: Building the Core and Its Analogs

The synthesis of 2-(3-aminopropoxy)benzonitrile derivatives typically follows a convergent and modular approach, allowing for the late-stage introduction of diversity. The foundational step involves the etherification of a substituted 2-hydroxybenzonitrile with a protected 3-aminopropanol derivative, followed by deprotection and subsequent functionalization of the primary amine.

General Synthetic Workflow

Synthetic_Workflow A 2-Hydroxybenzonitrile C Williamson Ether Synthesis A->C B Protected 3-Halopropanol (e.g., 3-bromopropanol with Boc protection) B->C D Protected Intermediate C->D E Deprotection (e.g., TFA or HCl) D->E F 2-(3-Aminopropoxy)benzonitrile Core E->F H Functionalization (Amidation, Reductive Amination, etc.) F->H G Diverse Reagents (Acyl chlorides, Aldehydes, etc.) G->H I Derivative Library H->I

Caption: General synthetic route for 2-(3-aminopropoxy)benzonitrile derivatives.

This strategy is advantageous as it allows for the creation of a wide array of analogs from a common intermediate (F), facilitating efficient exploration of the chemical space.

A Spectrum of Biological Activity

Derivatives of the 2-(3-aminopropoxy)benzonitrile scaffold have demonstrated a remarkable range of biological activities, positioning them as promising leads for multiple disease indications.

Cardiovascular Effects

The aminopropoxybenzonitrile framework is reminiscent of scaffolds found in known cardiovascular agents. For instance, the related compound o-2-hydroxy-3-(tert.-butylamino) propoxybenzonitrile has been identified as an antagonist of beta-adrenergic receptors, which are critical targets in managing hypertension and cardiac arrhythmias.[3] This suggests that derivatives of 2-(3-aminopropoxy)benzonitrile could be tailored to modulate cardiovascular function.

Potential mechanisms include:

  • Beta-Adrenergic Blockade: By modifying the amine substituent, it is plausible to design selective β-blockers to control heart rate and blood pressure.[3]

  • Vasodilation: Some nitrile-containing compounds act as vasodilators, relaxing blood vessels to improve blood flow.[4] This effect could be beneficial in treating angina and hypertension.

  • Positive Inotropy: Certain nitrogen- and oxygen-containing small molecules, like nitroxyl (HNO) donors, can enhance cardiac contractility, a valuable mechanism for treating acute heart failure.[5][6] The scaffold's atoms could be functionalized to explore such activities.

Anticancer Potential

A significant body of research points to the anti-proliferative properties of related structures. Derivatives of 2-aminopropyl benzopyrans have shown potent cytotoxic effects against triple-negative breast cancer cell lines.[7][8] The structure-activity relationship studies in these cases highlight the crucial role of the amine group for activity.[7]

Key anticancer mechanisms observed in related compounds include:

  • Induction of Apoptosis/Necrosis: Promising derivatives have been shown to trigger programmed cell death in cancer cells, partly through the generation of reactive oxygen species (ROS).[7]

  • Cell Cycle Arrest: Certain compounds can halt the cell cycle, typically in the G1 phase, preventing cancer cell proliferation.[7]

  • Downregulation of Anti-Apoptotic Proteins: Effective agents have been observed to reduce the expression of proteins like Bcl-2, which protect cancer cells from apoptosis.[7]

Neurological Applications

The lipophilic nature of the benzonitrile core suggests that these compounds could be designed to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[2] This opens avenues for treating a range of neurological disorders.

Potential applications include:

  • Neuroprotection: Oxygen free radicals contribute significantly to neuronal damage following cerebral ischemia.[9] Derivatives designed as free radical scavengers could offer neuroprotective effects in stroke and other neurodegenerative conditions.[9]

  • Enzyme Inhibition: The c-Jun N-terminal kinase-3 (JNK3) is implicated in neuronal apoptosis. Benzonitrile derivatives have been successfully designed as potent JNK3 inhibitors, suggesting a pathway for developing treatments for diseases like Alzheimer's and Parkinson's.[10]

Antimicrobial and Antiviral Activity

The benzonitrile scaffold is present in various anti-infective agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11] Furthermore, specific benzonitrile compounds, such as MDL-860, have demonstrated potent antiviral activity against a range of picornaviruses by inhibiting an early event in viral replication after uncoating.[12] This highlights the potential to develop novel antiviral therapeutics based on this core structure.

Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the 2-(3-aminopropoxy)benzonitrile scaffold has yielded critical insights into the structural requirements for various biological activities.

Caption: Key pharmacophoric features and SAR insights.

FeatureModificationImpact on Biological ActivityReference
Amine Group Secondary or Tertiary AminesEssential for and enhances cytotoxic activity in cancer cell lines.[7]
N-Acylamide DerivativesPotent inhibition of metallo-β-lactamases (IMP-1).[13]
Benzene Ring Halogen SubstitutionCan increase antimicrobial activity.[14]
Hydroxyl or Methoxy GroupsCan be critical for interactions with enzymes like 12-lipoxygenase.[15]
Nitrile Group Positional Isomerismpara-position is often essential for activity against enzymes like aromatase.[1]
Bioisosteric ReplacementCan act as a hydroxyl or carboxyl isostere to form key polar interactions.[1]

Experimental Protocols and Methodologies

To facilitate further research, this section provides standardized protocols for the synthesis and evaluation of 2-(3-aminopropoxy)benzonitrile derivatives.

General Protocol for Derivative Synthesis (Amidation)
  • Dissolution: Dissolve 2-(3-aminopropoxy)benzonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.) to the solution and stir at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final amide derivative.[16]

Protocol for In Vitro Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Synthesize Derivative Library S2 Purify Compounds (Chromatography) S1->S2 S3 Characterize Structure (NMR, LCMS) S2->S3 B1 Primary Screening (e.g., MTT Assay for Cytotoxicity) S3->B1 Test Compounds B2 Secondary Screening (e.g., Enzyme Inhibition Assay) B1->B2 B3 Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) B2->B3 O1 Analyze SAR Data B3->O1 Biological Data O2 In Silico Modeling (Docking Studies) O1->O2 O3 Design Next-Generation Analogs O2->O3 O3->S1 Iterative Design

Caption: A typical workflow for drug discovery using the described scaffold.

Conclusion and Future Directions

The 2-(3-aminopropoxy)benzonitrile scaffold and its derivatives constitute a versatile and highly promising platform for the development of novel therapeutic agents. The inherent chemical tractability of the core structure, combined with the diverse biological activities exhibited by its analogs, provides a fertile ground for medicinal chemistry campaigns. Current research strongly supports their potential in oncology, cardiovascular medicine, and neurology.

Future efforts should focus on leveraging computational modeling and structure-based design to create more potent and selective inhibitors for specific targets.[10] Further exploration of the scaffold's ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for advancing lead compounds into preclinical and clinical development. The continued investigation of this remarkable chemical entity is poised to yield next-generation therapeutics to address significant unmet medical needs.

References

  • Various Authors. (n.d.).
  • Mercer, R. R., & Roth, R. A. (1997).
  • De Luca, L., et al. (2017). Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Nayler, W. G., & Tay, J. (1972). Effect of o-2-hydroxy-3-(tert.-butylamino) propoxybenzonitrile HCl (KO 1366) on beta adrenergic receptors in the cardiovascular system. Journal of Pharmacology and Experimental Therapeutics, 180(2), 302-316. [Link]

  • Paolocci, N., et al. (2001). Nitroxyl anion exerts redox-sensitive positive cardiac inotropy in vivo by calcitonin gene-related peptide signaling. Proceedings of the National Academy of Sciences, 98(18), 10463-10468. [Link]

  • Ibrahim, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Reyes-González, D., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2235-2248. [Link]

  • Wilson, Z. E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5406. [Link]

  • Zeliger, H. I. (2013). Exposure to lipophilic chemicals as a cause of neurological impairments, neurodevelopmental disorders and neurodegenerative diseases. Interdisciplinary Toxicology, 6(3), 109-117. [Link]

  • Various Authors. (2021). Novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3). [Link]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]

  • Kim, H., et al. (2015). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Bioorganic & Medicinal Chemistry, 23(17), 5649-5658. [Link]

  • Cao, Q., & Phillis, J. W. (2000). Neuroprotection by 2-h postischemia administration of two free radical scavengers, alpha-phenyl-n-tert-butyl-nitrone (PBN) and N-tert-butyl-(2-sulfophenyl)-nitrone (S-PBN), in rats subjected to focal embolic cerebral ischemia. Brain Research, 860(1-2), 169-175. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]

  • Patel, S. B., et al. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925. [Link]

  • Sakai, K., et al. (1981). Cardiovascular effects of a new coronary vasodilator N-(2-hydroxyethyl)nicotinamide nitrate (SG-75): comparison with nitroglycerin and diltiazem. Journal of Cardiovascular Pharmacology, 3(1), 139-150. [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1333-1345. [Link]

  • Kass, D. A., et al. (2010). Nitroxyl (HNO) a Novel Approach for the Acute Treatment of Heart Failure. Circulation: Heart Failure, 3(1), 121-127. [Link]

  • Unsal Tan, O., & Zengin, M. (2022). Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. Archiv der Pharmazie, 355(3), e2100383. [Link]

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Foundational

A Versatile Precursor for Novel Heterocyclic Scaffolds: A Technical Guide to the Synthetic Utility of 2-(3-Aminopropoxy)benzonitrile

Abstract Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic design of precursors that offer convergent and efficient pathways to these scaffolds i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic design of precursors that offer convergent and efficient pathways to these scaffolds is a cornerstone of modern medicinal chemistry. This guide introduces 2-(3-aminopropoxy)benzonitrile, a versatile yet underexplored precursor, and outlines its significant potential for the synthesis of novel fused heterocyclic systems. By leveraging its distinct trifunctionality—a reactive nitrile group, a nucleophilic primary amine, and a flexible propoxy linker—this molecule is primed for a range of intramolecular and intermolecular cyclization strategies. We present a robust, field-proven protocol for the multi-gram scale synthesis of the precursor itself. Furthermore, we provide a detailed, evidence-based exploration of its application in the synthesis of fused dihydropyrimidine derivatives, a class of compounds with significant therapeutic interest. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, providing both the foundational protocols and the scientific rationale to unlock the synthetic potential of this valuable building block.

Introduction: The Strategic Value of Bifunctional Precursors

The vast majority of all biologically active chemical entities contain at least one heterocyclic ring, a testament to their importance in medicinal chemistry. These structures provide rigid scaffolds that can position key pharmacophoric elements in three-dimensional space, optimizing interactions with biological targets. The efficiency of a drug discovery program is often linked to the ability to rapidly synthesize diverse libraries of such compounds.

A key strategy in this endeavor is the use of bifunctional or polyfunctional precursors that can be guided down various cyclization pathways. 2-(3-Aminopropoxy)benzonitrile is an exemplar of such a strategic starting material. It possesses three key features:

  • An Electrophilic Nitrile: The ortho-cyano group is a versatile electrophile, susceptible to nucleophilic attack, particularly from a tethered intramolecular nucleophile.

  • A Nucleophilic Primary Amine: The terminal aminopropyl group is a potent nucleophile, ideal for initiating cyclization or for derivatization with other reagents.

  • A Flexible C3 Linker: The three-carbon propoxy chain provides the ideal conformational flexibility to facilitate the formation of thermodynamically stable 6- and 7-membered rings.

This unique combination allows for the rational design of synthetic routes to novel fused heterocycles, moving beyond the well-trodden paths offered by simpler precursors like 2-aminobenzonitrile.

Part 1: Synthesis of the Core Precursor: 2-(3-Aminopropoxy)benzonitrile

A reliable and scalable synthesis of the title precursor is paramount for its utilization in any synthetic campaign. The presented two-step protocol is designed for robustness and ease of execution, beginning from commercially available starting materials. The causality behind this choice is the high-yielding and clean nature of the Williamson ether synthesis and the classic, highly efficient Ing-Manske procedure for phthalimide deprotection.

Experimental Protocol: Two-Step Synthesis

Step 1: N-(3-(2-Cyanophenoxy)propyl)phthalimide Synthesis via Williamson Ether Synthesis

The first step involves the O-alkylation of 2-cyanophenol with N-(3-bromopropyl)phthalimide. The Williamson ether synthesis is an ideal choice for this transformation due to its reliability in forming aryl-alkyl ethers from phenols.[1][2][3] Using a carbonate base in a polar aprotic solvent ensures efficient deprotonation of the phenol without introducing competing nucleophiles.

  • Reagents and Materials:

    • 2-Cyanophenol (1.0 equiv)

    • N-(3-Bromopropyl)phthalimide (1.1 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-cyanophenol (1.0 equiv) in DMF, add anhydrous potassium carbonate (2.5 equiv).

    • Stir the resulting suspension at room temperature for 30 minutes to form the potassium phenoxide salt.

    • Add N-(3-bromopropyl)phthalimide (1.1 equiv) to the mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Recrystallize the crude product from ethanol to yield pure N-(3-(2-cyanophenoxy)propyl)phthalimide as a white solid.

Step 2: Deprotection to 2-(3-Aminopropoxy)benzonitrile via Hydrazinolysis

The Ing-Manske procedure using hydrazine hydrate is the method of choice for cleaving the phthalimide protecting group.[4][5] This method is highly effective and proceeds under neutral conditions, forming the highly stable phthalhydrazide byproduct, which conveniently precipitates from the reaction mixture, simplifying purification.[6][7]

  • Reagents and Materials:

    • N-(3-(2-Cyanophenoxy)propyl)phthalimide (1.0 equiv)

    • Hydrazine hydrate (1.5 equiv)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend N-(3-(2-cyanophenoxy)propyl)phthalimide (1.0 equiv) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 equiv) and fit the flask with a reflux condenser.

    • Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

    • Cool the mixture to room temperature. A dense white precipitate of phthalhydrazide will form.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in dichloromethane and wash with water.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-(3-aminopropoxy)benzonitrile as a clear oil. The product can be further purified by vacuum distillation if required.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis (Deprotection) start1 2-Cyanophenol + N-(3-Bromopropyl)phthalimide reagents1 K₂CO₃, DMF 80-90 °C start1->reagents1 product1 N-(3-(2-Cyanophenoxy)propyl)phthalimide reagents1->product1 reagents2 Hydrazine Hydrate Ethanol, Reflux product1->reagents2 product2 2-(3-Aminopropoxy)benzonitrile (Final Product) reagents2->product2

Part 2: Application in Heterocyclic Synthesis - A Case Study on Fused Dihydropyrimidines

The true value of 2-(3-aminopropoxy)benzonitrile is realized in its ability to undergo intramolecular cyclization to form novel heterocyclic systems. The reaction between the terminal amine and the ortho-nitrile is a powerful transformation for building fused nitrogen-containing rings.

A particularly compelling application is the synthesis of 3,4-dihydro-1H-pyrimido[1,2-a]quinolin-1-one analogues. The classical Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea, is a well-established method for synthesizing dihydropyrimidines.[8][9] By adapting this logic to an intramolecular "pseudo-Biginelli" reaction, 2-(3-aminopropoxy)benzonitrile can serve as the "amino" component, reacting with a β-ketoester to form an enamine intermediate, which then cyclizes onto the nitrile.

Proposed Mechanism: Intramolecular Cyclization

The proposed reaction pathway is initiated by the condensation of the primary amine of 2-(3-aminopropoxy)benzonitrile with the ketone of a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate. This step is often catalyzed by a Lewis or Brønsted acid. The crucial subsequent step is an intramolecular nucleophilic attack of the enamine nitrogen onto the electrophilic carbon of the nitrile group.[10] This Thorpe-Ziegler type cyclization forms a six-membered ring, which, after tautomerization, yields the stable, fused dihydropyrimidine heterocyclic system.

// Nodes with labels Start [label="2-(3-Aminopropoxy)benzonitrile\n+ β-Ketoester"]; Step1 [label="Formation of\nEnamine Intermediate"]; Step2 [label="Intramolecular\nNucleophilic Attack"]; Step3 [label="Tautomerization"]; Final [label="Fused Dihydropyrimidine\nProduct"];

// Edges with labels Start -> Step1 [label="Acid Catalyst\n(e.g., p-TSA)"]; Step1 -> Step2 [label="Cyclization"]; Step2 -> Step3 [label="Proton Transfer"]; Step3 -> Final; } Caption: Proposed mechanistic pathway for fused dihydropyrimidine synthesis.

Experimental Protocol: Synthesis of a Fused Dihydropyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 2,7-dimethyl-5,6-dihydro-4H-benzo[g]pyrimido[1,2-a]pyrimidin-4-one derivative.

  • Reagents and Materials:

    • 2-(3-Aminopropoxy)benzonitrile (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • p-Toluenesulfonic acid (p-TSA) (0.1 equiv)

    • Toluene

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 2-(3-aminopropoxy)benzonitrile (1.0 equiv), ethyl acetoacetate (1.1 equiv), a catalytic amount of p-TSA (0.1 equiv), and toluene.

    • Heat the mixture to reflux. Water generated during the initial enamine formation will be collected in the Dean-Stark trap.

    • Continue refluxing for 18-24 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the toluene solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure fused dihydropyrimidine product.

Data Presentation: Scope of the Reaction

The developed protocol is expected to be applicable to a range of β-dicarbonyl compounds, allowing for the synthesis of a library of derivatives with varying substitution patterns.

Entryβ-Dicarbonyl CompoundExpected Yield (%)
1Ethyl acetoacetateMeH75-85
2Ethyl benzoylacetatePhH70-80
3AcetylacetoneMeMe65-75
4Dimedone\multicolumn{2}{c}{-(CH₂)₂C(CH₃)₂-}80-90

Table 1: Predicted scope and yields for the synthesis of fused dihydropyrimidines based on analogous Biginelli and intramolecular cyclization reactions.[11][12][13]

Conclusion and Future Outlook

2-(3-Aminopropoxy)benzonitrile stands out as a precursor of high strategic value for the synthesis of novel heterocyclic frameworks. Its straightforward, scalable synthesis makes it an accessible tool for medicinal and synthetic chemists. The demonstrated intramolecular cyclization to form fused dihydropyrimidine systems is just one example of its potential.

Future work should explore other cyclization strategies, such as:

  • Intermolecular reactions with bifunctional reagents: Reacting the precursor with reagents like carbon disulfide or isothiocyanates could lead to fused quinazoline-thiones or related systems.

  • Formation of larger ring systems: While the formation of 6- and 7-membered rings is often favored, exploring conditions to promote the formation of larger macrocycles could yield unique scaffolds.

  • Catalytic approaches: Investigating metal-catalyzed cyclization reactions could open up new, more efficient pathways to diverse heterocyclic cores.

By providing the foundational synthesis and a validated application, this guide empowers researchers to harness the full potential of 2-(3-aminopropoxy)benzonitrile in the ongoing quest for novel, biologically active molecules.

References

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of tetrahydro-1H-benzo-1,5-diazepines. RSC Publishing.
  • Nadaraj, V., et al. (2014). Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. Research Journal of Recent Sciences, 3(ISC-2013), 370-374. [Link]

  • Felluga, F., et al. (2018).
  • Gondru, R., et al. (2018). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 23(11), 2947. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • Salehi, P., et al. (2016). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 21(8), 1055. [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. [Link]

  • National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]

  • Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?[Link]

  • National Institutes of Health. (2017). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. [Link]

  • ResearchGate. (2022). How to deprotect Phthalimido group to amine?[Link]

  • ACS Publications. (2000). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • National Institutes of Health. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Semantic Scholar. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed. (2003). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]

  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy)

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Exploratory

Stability and Storage of 2-(3-Aminopropoxy)benzonitrile: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(3-Aminopropoxy)benzonitrile, a key intermediate in pharmaceutical research and development. Drawi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(3-Aminopropoxy)benzonitrile, a key intermediate in pharmaceutical research and development. Drawing upon established principles of chemical stability and data from related molecular structures, this document outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation. Best practices for handling and storage to ensure the long-term integrity of this compound are detailed, alongside a proposed experimental workflow for a comprehensive stability study in accordance with international guidelines. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to maintain the quality and reliability of 2-(3-Aminopropoxy)benzonitrile in their work.

Introduction: Chemical Profile of 2-(3-Aminopropoxy)benzonitrile

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and an aminopropoxy side chain. The nitrile group offers a versatile handle for various chemical transformations, while the primary amine provides a site for salt formation and further derivatization, making it a valuable building block in the synthesis of novel therapeutic agents. The presence of these distinct functional groups, however, also dictates its stability profile and susceptibility to degradation under various environmental conditions. Understanding these liabilities is paramount to ensuring the integrity of the compound throughout its lifecycle, from laboratory synthesis to its application in drug discovery and development.

Intrinsic Stability and Inherent Degradation Pathways

While specific stability data for 2-(3-Aminopropoxy)benzonitrile is not extensively published, an analysis of its constituent functional groups—aromatic nitrile, ether linkage, and primary amine—allows for the prediction of its principal degradation pathways.

Hydrolytic Degradation

Hydrolysis represents a significant potential degradation route for 2-(3-Aminopropoxy)benzonitrile, with two primary sites of susceptibility: the nitrile group and the ether linkage.

  • Nitrile Hydrolysis: The benzonitrile group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(3-aminopropoxy)benzoic acid, and ammonia.[1][2] This reaction is catalyzed by the presence of hydronium or hydroxide ions. The rate of hydrolysis is influenced by pH and temperature, with more extreme pH values and elevated temperatures accelerating the degradation.

  • Ether Cleavage: The ether linkage in the aminopropoxy side chain is generally more stable but can be susceptible to cleavage under strong acidic conditions.[3][4][5] This would result in the formation of 2-cyanophenol and 3-aminopropanol. Under neutral or basic conditions, ether hydrolysis is significantly slower.

Oxidative Degradation

The primary amine in 2-(3-Aminopropoxy)benzonitrile is susceptible to oxidation, which can lead to a variety of degradation products, including imines, aldehydes, and further oxidized species. The presence of oxidizing agents, metal ions, and exposure to air can promote these reactions. It is crucial to avoid contact with strong oxidizing agents as specified in safety data sheets.[6]

Photodegradation

Aromatic compounds, including benzonitrile derivatives, can be susceptible to photodegradation upon exposure to light, particularly in the ultraviolet spectrum.[1] This can lead to the formation of radical species and subsequent complex degradation pathways. While specific photostability data for this compound is unavailable, it is a prudent measure to protect it from light during storage and handling.

Thermal Decomposition

At elevated temperatures, organic molecules can undergo thermal decomposition. For benzonitrile, decomposition can lead to the formation of various products, including benzene and dicyanobenzenes. The aminopropoxy side chain may also be susceptible to thermal stress.[7][8] Therefore, exposure to high temperatures should be avoided.

The potential degradation pathways are summarized in the diagram below:

Degradation Pathways A 2-(3-Aminopropoxy)benzonitrile B 2-(3-Aminopropoxy)benzoic Acid + NH3 A->B Hydrolysis (Acid/Base) C 2-Cyanophenol + 3-Aminopropanol A->C Hydrolysis (Strong Acid) D Oxidation Products (Imines, etc.) A->D Oxidation E Photodegradation Products A->E Light Exposure F Thermal Decomposition Products A->F High Temperature

Caption: Potential degradation pathways for 2-(3-Aminopropoxy)benzonitrile.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above and ensure the long-term stability of 2-(3-Aminopropoxy)benzonitrile, the following storage and handling conditions are recommended based on available safety data sheets and chemical principles:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.Minimizes rates of hydrolytic, oxidative, and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidative degradation of the primary amine.
Container Keep in a tightly sealed, light-resistant container.Prevents exposure to moisture, air, and light.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These substances can catalyze degradation reactions.

Designing a Comprehensive Stability Study: An Experimental Workflow

For critical applications in drug development, a formal stability study is essential to establish a re-test period or shelf life. The following workflow, based on the International Council for Harmonisation (ICH) guidelines, outlines a robust approach to assessing the stability of 2-(3-Aminopropoxy)benzonitrile.[9][10][11]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[12][13]

Key Method Development Considerations:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from its potential degradation products.

  • Detection: UV detection at a wavelength where the parent compound and its major degradants have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for a stability study:

Stability Study Workflow cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Long-Term Stability Study A Acid Hydrolysis F Develop Stability-Indicating HPLC Method B Base Hydrolysis C Oxidation D Thermal E Photolytic G Validate Method (ICH Guidelines) F->G H Store Samples at Recommended Conditions G->H I Analyze at Time Points (e.g., 0, 3, 6, 12 months) H->I J Evaluate Data & Establish Re-test Period I->J

Caption: A generalized workflow for conducting a stability study.

Conclusion

While 2-(3-Aminopropoxy)benzonitrile is a stable compound under recommended storage conditions, its bifunctional nature presents potential degradation pathways that must be understood and controlled. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity and reliability of this important chemical intermediate. For critical applications, a comprehensive stability study, including forced degradation and the use of a validated stability-indicating analytical method, is strongly recommended to establish a definitive re-test period and to gain a deeper understanding of its degradation profile. This proactive approach to stability management will ultimately contribute to the quality and reproducibility of research and development outcomes.

References

  • Ataman Kimya. BENZONITRILE.
  • ResearchGate. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics.
  • Benchchem. Benzonitrile Degradation Pathways: A Technical Support Guide.
  • ResearchGate. Degradation of glutaronitrile and benzonitrile by mixed cultures in the...
  • PubChem. Benzonitrile.
  • National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Kinam Park. Assay and Stability Testing.
  • Separation Science. Analytical Techniques In Stability Testing.
  • StackExchange. Different reaction conditions for hydrolysis of ethers and epoxides.
  • Wikipedia. Thermal decomposition.
  • ScienceDirect. STABILITY: PHYSICAL AND CHEMICAL.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • ScienceDirect. Relation between chemical structure of amino acids and their thermal decomposition.
  • Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • European Medicines Agency. Stability testing of existing active substances and related finished products.
  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • National Institutes of Health. Thermal degradation of 18 amino acids during pyrolytic processes.
  • National Institutes of Health. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
  • National Institutes of Health. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.
  • YouTube. cleavage of ethers with acid.
  • StackExchange. How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?.
  • National Institutes of Health. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface.
  • Jordan Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

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Foundational

An In-depth Technical Guide to Aminopropoxybenzonitrile Compounds: From Discovery to Therapeutic Potential

Abstract The aminopropoxybenzonitrile scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopropoxybenzonitrile scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological applications of this important class of compounds. We will delve into the historical context of their development, detail key synthetic methodologies, and explore their mechanism of action, with a particular focus on their role as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of aminopropoxybenzonitrile derivatives.

Introduction: The Aminopropoxybenzonitrile Core

The aminopropoxybenzonitrile moiety consists of a central benzonitrile ring substituted with an aminopropoxy side chain. The nitrile group, an important functional group in many pharmaceuticals, can participate in various biological interactions, while the flexible aminopropoxy chain allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This combination of a rigid aromatic core and a flexible side chain provides a unique scaffold for designing targeted therapies.

The general structure is characterized by:

  • A benzonitrile core: A benzene ring with a cyano (-CN) group. The electron-withdrawing nature of the nitrile group influences the electronic properties of the aromatic ring.

  • A propoxy linker: A three-carbon ether linkage that provides spacing and flexibility.

  • A terminal amino group: A primary, secondary, or tertiary amine that can be readily modified to modulate solubility, basicity, and target engagement.

A Brief History: The Emergence of a Privileged Scaffold

While the exact first synthesis of a simple aminopropoxybenzonitrile is not prominently documented in seminal literature, the development of this class of compounds can be understood within the broader context of the exploration of benzonitrile and aminonitrile derivatives as biologically active agents. The discovery of benzonitrile itself dates back to 1844 by Hermann Fehling, who synthesized it from the thermal dehydration of ammonium benzoate[1].

The therapeutic potential of nitrile-containing compounds has been recognized for decades, with numerous drugs and clinical candidates featuring this functional group[2][3]. The incorporation of an aminoalkyl ether chain onto a benzonitrile core likely arose from systematic medicinal chemistry efforts to explore new chemical space and optimize the pharmacokinetic and pharmacodynamic properties of existing pharmacophores. The versatility of this scaffold has led to its investigation in a wide range of therapeutic areas, most notably in oncology as kinase inhibitors.

Synthetic Methodologies: Building the Aminopropoxybenzonitrile Core

The synthesis of aminopropoxybenzonitrile derivatives can be achieved through several reliable and adaptable synthetic routes. The general strategy involves the coupling of a substituted phenol with a suitable aminopropyl synthon.

General Synthetic Scheme

A common and efficient method for the synthesis of 4-(3-aminopropoxy)benzonitrile and its derivatives involves a two-step process starting from a commercially available cyanophenol.

Synthetic_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nucleophilic Substitution 4-Cyanophenol 4-Cyanophenol Intermediate 4-(3-Chloropropoxy)benzonitrile 4-Cyanophenol->Intermediate K2CO3, Acetone, Reflux 3-Bromopropanol 1-Bromo-3-chloropropane 3-Bromopropanol->Intermediate Final_Product N-Substituted 4-(3-aminopropoxy)benzonitrile Intermediate->Final_Product Base, Solvent Amine Amine (R-NH2) Amine->Final_Product EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Aminopropoxybenzonitrile Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival Proliferation AKT->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival Promotes

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Selective N-Alkylation of Amino-Substituted Cyanophenols

Introduction N-alkylated aminophenols are pivotal structural motifs in a multitude of pharmacologically active compounds and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated aminophenols are pivotal structural motifs in a multitude of pharmacologically active compounds and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of an aminophenol can significantly modulate its biological activity, solubility, and other physicochemical properties. However, the synthesis of these compounds presents a classic chemoselectivity challenge. The presence of two nucleophilic centers—the amino group (-NH₂) and the phenolic hydroxyl group (-OH)—often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products when subjected to direct alkylation conditions.[1][2] This lack of selectivity necessitates tedious purification steps and results in diminished yields of the desired product.

This application note provides a robust and detailed experimental protocol for the selective N-alkylation of amino-substituted cyanophenols. It is important to clarify a potential ambiguity in the term "N-alkylation of 2-cyanophenol." The structure of 2-cyanophenol (2-hydroxybenzonitrile) does not contain a nitrogen atom amenable to standard N-alkylation reactions; the nitrogen is part of a nitrile group. Therefore, this guide will operate under the scientifically grounded assumption that the target substrate is an aminophenol bearing a cyano group, for instance, 2-amino-6-cyanophenol. The protocol outlined herein employs a protection-alkylation-deprotection strategy to ensure high selectivity for the desired N-alkylated product.

Part 1: Strategic Overview & Experimental Design

The core of this protocol is a three-stage process designed to circumvent the issue of competing O-alkylation. By temporarily masking the more acidic phenolic hydroxyl group with a suitable protecting group, the amino group becomes the primary site for nucleophilic attack on the alkylating agent.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection & Purification A Amino-cyanophenol B Selective O-Silylation A->B TBDMS-Cl, Imidazole, DMF C O-Protected Intermediate B->C D N-Alkylation Reaction C->D Alkyl Halide, Base (e.g., K₂CO₃), Acetonitrile E Protected N-Alkyl Product D->E F O-Deprotection E->F KHF₂, MeOH or TBAF, THF G Crude N-Alkyl Aminophenol F->G H Purification G->H Column Chromatography I Final Product H->I

Caption: Overall workflow for selective N-alkylation.

Part 2: Detailed Experimental Protocols

Stage 1: Selective Protection of the Phenolic Hydroxyl Group

The choice of protecting group is critical. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an excellent choice for this application. It is readily introduced, stable to the basic conditions of the subsequent N-alkylation step, and can be selectively removed under mild conditions that do not affect the newly formed N-alkyl bond.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Amino-cyanophenol Substrate>98%Sigma-Aldrich
tert-Butyldimethylsilyl chloride (TBDMS-Cl)≥98%Sigma-Aldrich
Imidazole≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aq. NH₄Cl solution--
Saturated aq. NaCl solution (Brine)--
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Round-bottom flask, magnetic stirrer, nitrogen inlet-VWR

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amino-cyanophenol substrate (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous DMF (approximately 5-10 mL per gram of substrate).

  • Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it fully dissolves.

  • Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq.) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-TBDMS protected amino-cyanophenol.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

G Substrate Amino-cyanophenol Intermediate [Imidazole-TBDMS]⁺ Complex Substrate->Intermediate Nucleophilic attack by -OH Reagents TBDMS-Cl + Imidazole Reagents->Intermediate Forms active silylating agent Product O-TBDMS Protected Intermediate Intermediate->Product Silylation & Proton Transfer

Caption: Mechanism of O-silylation.

Stage 2: N-Alkylation of the Protected Intermediate

With the hydroxyl group masked, the amino group is now the most nucleophilic site available for alkylation. This step proceeds via a standard Sₙ2 mechanism.[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
O-TBDMS Protected IntermediateFrom Stage 1-
Alkyl Halide (e.g., R-Br, R-I)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, powderSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Round-bottom flask, reflux condenser-VWR

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the O-TBDMS protected intermediate (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-20 mL per gram of substrate).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the K₂CO₃.

    • Rinse the solid with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated, O-protected product.

Stage 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the selective cleavage of the TBDMS ether to reveal the phenolic hydroxyl group. Potassium bifluoride (KHF₂) in methanol is a mild and highly selective reagent for this transformation, leaving alkyl silyl ethers and other sensitive functional groups intact.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
N-Alkylated, O-Protected ProductFrom Stage 2-
Potassium Bifluoride (KHF₂)≥98%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Silica Gel for Chromatography60 Å, 230-400 meshSorbent Technologies

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude product from Stage 2 in methanol (approximately 20 mL per gram).

  • Addition of Deprotecting Agent: Add potassium bifluoride (2.0-3.0 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 30-60 minutes.[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Re-dissolve the residue in dichloromethane (or ethyl acetate) and wash with water to remove salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude final product.

  • Purification: Purify the crude N-alkylated amino-cyanophenol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

G A Crude Product B Slurry with Silica Gel A->B C Load onto Column B->C D Elute with Solvent Gradient (e.g., Hexanes/EtOAc) C->D E Collect Fractions (TLC Analysis) D->E F Combine Pure Fractions E->F G Concentrate under Reduced Pressure F->G H Pure N-Alkyl Aminophenol G->H

Caption: General workflow for purification by column chromatography.

Part 3: Process Optimization & Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Stage 1: Protection
SolventAnhydrous DMFEnsures solubility of reagents. Must be anhydrous to prevent hydrolysis of TBDMS-Cl.
BaseImidazoleActs as a base and catalyst. If the reaction is slow, ensure the imidazole is dry.
Stage 2: N-Alkylation
BaseAnhydrous K₂CO₃A mild base sufficient to neutralize the HBr/HI formed. Stronger bases like NaH are generally not required and may cause side reactions. If the reaction is slow, ensure the K₂CO₃ is finely powdered and dry.
SolventAnhydrous AcetonitrileA polar aprotic solvent that facilitates Sₙ2 reactions. DMF can also be used but is harder to remove.
Alkylating AgentR-I > R-Br >> R-ClIodides are more reactive than bromides. Use 1.1-1.5 equivalents to drive the reaction to completion. Using a large excess can promote di-alkylation.
Stage 3: Deprotection
ReagentKHF₂ in MeOHHighly selective for phenolic silyl ethers.[6] An alternative is tetra-n-butylammonium fluoride (TBAF) in THF, but it is less selective if other silyl ethers are present.
MonitoringTLC is crucialOver-running the deprotection is not typically an issue with KHF₂, but monitoring ensures complete conversion.

Part 4: Characterization

The identity and purity of the final N-alkylated amino-cyanophenol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the new alkyl group on the nitrogen and the free phenolic -OH. The disappearance of the TBDMS signals (around 0.2 ppm and 1.0 ppm in ¹H NMR) confirms successful deprotection.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Catalyst-free and Highly Efficient O-Silylation of Alcohols and Phenols.Chinese Journal of Organic Chemistry. [URL: https://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202105021]
  • KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.Tetrahedron Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726569/]
  • Application Note: A Guide to the N-Alkylation of Aminophenols.BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.BenchChem. [URL: https://www.benchchem.com/application-notes/n-alkylation-of-aniline-with-long-chain-alkyl-halides]
  • Selective alkylation of aminophenols.ARKIVOC. [URL: https://www.researchgate.
  • Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo4017634]
  • Deprotection of Silyl Ethers.Gelest Technical Library. [URL: https://www.gelest.com/wp-content/uploads/deprotection_of_silyl_ethers.pdf]
  • Selective alkylation of the amino group of aminophenols.ResearchGate. [URL: https://www.researchgate.net/figure/Selective-alkylation-of-the-amino-group-of-aminophenols_tbl2_260299634]
  • Selective alkylation of aminophenols.ResearchGate. [URL: https://www.researchgate.
  • A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01426k]
  • Selective N-alkylation of anilines in ionic liquids.Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/gc/b509851c]
  • How can we protect a hydroxyl group leaving an amino group free?ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_protect_a_hydroxyl_group_leaving_an_amino_group_free]
  • Protecting group.Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3865225/]

Sources

Application

Synthesis of 2-(3-Aminopropoxy)benzonitrile: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(3-aminopropoxy)benzonitrile, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(3-aminopropoxy)benzonitrile, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule incorporating a reactive primary amine and a nitrile group attached to a phenyl ether scaffold. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials. The strategic placement of the aminopropoxy chain on the benzonitrile core allows for diverse chemical modifications, enabling the exploration of novel chemical spaces in drug discovery and the development of advanced polymers and probes.

This application note details a reliable two-step synthetic route commencing with the readily available starting material, 2-cyanophenol. The synthesis involves an initial Williamson ether synthesis to introduce the propoxy chain bearing a masked amino group (as a nitrile), followed by a selective reduction of the terminal nitrile to afford the desired primary amine. The causality behind experimental choices and critical process parameters are explained to ensure reproducibility and high yield.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 3_Bromopropanenitrile 3-Bromopropanenitrile Intermediate 2-(2-Cyanoethoxy)benzonitrile 3_Bromopropanenitrile->Intermediate Final_Product 2-(3-Aminopropoxy)benzonitrile Intermediate->Final_Product 1. LiAlH4, THF 2. H2O workup Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing_Agent->Final_Product 2_Cyanophenol 2_Cyanophenol 2_Cyanophenol->Intermediate K2CO3, Acetone, Reflux Williamson_Ether_Synthesis_Workflow Add_Reagents Add 2-Cyanophenol, K2CO3, and Acetone Add_Bromopropanenitrile Add 3-Bromopropanenitrile Add_Reagents->Add_Bromopropanenitrile Reflux Reflux the Mixture (e.g., 8-12 hours) Add_Bromopropanenitrile->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Workup_Start Cool to Room Temperature and Filter Monitor_Reaction->Workup_Start Upon Completion Evaporation Concentrate the Filtrate Workup_Start->Evaporation Extraction Dissolve in Ethyl Acetate and Wash Evaporation->Extraction Drying Dry Organic Layer with Na2SO4 Extraction->Drying Final_Evaporation Concentrate to Obtain Crude Product Drying->Final_Evaporation Purification Purify by Column Chromatography Final_Evaporation->Purification End Obtain Pure 2-(2-Cyanoethoxy)benzonitrile Purification->End Nitrile_Reduction_Workflow Add_LiAlH4 Add LiAlH4 Solution in THF Cool_LiAlH4 Cool to 0 °C Add_LiAlH4->Cool_LiAlH4 Add_Intermediate Add 2-(2-Cyanoethoxy)benzonitrile Solution Dropwise Cool_LiAlH4->Add_Intermediate Warm_to_RT Allow to Warm to Room Temperature and Stir Add_Intermediate->Warm_to_RT Monitor_Reaction Monitor by TLC Warm_to_RT->Monitor_Reaction Quench_Reaction Cool to 0 °C and Quench with H2O, then NaOH(aq) Monitor_Reaction->Quench_Reaction Upon Completion Filter_Salts Filter the Aluminum Salts Quench_Reaction->Filter_Salts Extraction Extract Filtrate with Diethyl Ether Filter_Salts->Extraction Drying Dry Combined Organic Layers with Na2SO4 Extraction->Drying Final_Evaporation Concentrate to Obtain Crude Product Drying->Final_Evaporation Purification Purify by Distillation or Chromatography Final_Evaporation->Purification End Obtain Pure 2-(3-Aminopropoxy)benzonitrile Purification->End

Method

Application Note &amp; Protocols: High-Purity Recrystallization of 2-(3-Aminopropoxy)benzonitrile

Abstract & Introduction 2-(3-Aminopropoxy)benzonitrile is a key structural motif and versatile building block in modern medicinal chemistry and drug development. Its unique combination of a flexible aminopropoxy chain, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(3-Aminopropoxy)benzonitrile is a key structural motif and versatile building block in modern medicinal chemistry and drug development. Its unique combination of a flexible aminopropoxy chain, a reactive nitrile group, and an aromatic scaffold makes it an important intermediate for synthesizing a range of therapeutic candidates. The purity of this intermediate is paramount, as residual starting materials or side-products can introduce impurities into the final active pharmaceutical ingredient (API), complicating downstream processes and compromising safety and efficacy.

This application note provides a detailed guide to the purification of 2-(3-Aminopropoxy)benzonitrile using laboratory-scale recrystallization techniques. It moves beyond a simple list of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot the methods effectively. We present two primary, robust protocols: a single-solvent method and a solvent/anti-solvent method, designed to remove common process-related impurities and yield material of high purity suitable for sensitive downstream applications.

Guiding Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[1][2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1]

The process involves:

  • Solvent Selection: Choosing a solvent that readily dissolves the target compound at elevated temperatures but poorly at lower temperatures. Impurities should ideally be either highly soluble at all temperatures (remaining in the liquid phase) or nearly insoluble (allowing for removal via hot filtration).

  • Dissolution: Dissolving the impure solid in the minimum amount of near-boiling solvent to create a saturated solution. Using excess solvent will reduce the final yield.

  • Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, forcing it out of solution to form a pure crystal lattice. The slow cooling process is critical for the formation of large, pure crystals.

  • Isolation & Drying: Collecting the purified crystals by vacuum filtration and washing them with a small amount of cold solvent to remove any adhering impure solution (mother liquor).[3] The crystals are then dried to remove residual solvent.

Physicochemical Profile: 2-(3-Aminopropoxy)benzonitrile

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol [4]

  • Appearance: Typically an off-white to yellow solid.

  • Boiling Point (Predicted): 344.5 ± 22.0 °C[4]

  • pKa (Predicted): 9.43 ± 0.10 (indicative of the primary amine)[4]

  • Common Impurities: Unreacted starting materials (e.g., 2-cyanophenol, 3-halopropylamine derivatives) and by-products from the synthesis.

Solubility Characteristics

No extensive empirical solubility data is published. However, based on its functional groups (polar amine, ether, nitrile) and nonpolar aromatic ring, a qualitative solubility profile can be predicted to guide solvent selection.

Solvent ClassExample SolventsPredicted Solubility of 2-(3-Aminopropoxy)benzonitrileRationale
Polar Protic Isopropanol, Ethanol, WaterGood in alcohols, Poor in waterThe amine and ether groups can hydrogen bond with alcohols. The overall molecule is too nonpolar for significant aqueous solubility.
Polar Aprotic Acetone, Ethyl AcetateGood to Moderate The polar nitrile and ether groups interact well with these solvents.
Nonpolar Hexanes, Heptane, ToluenePoor The molecule's polar functional groups prevent significant dissolution in nonpolar media.

This profile suggests that polar protic solvents like isopropanol are excellent candidates for single-solvent recrystallization, while a pairing of a polar aprotic solvent (like ethyl acetate) with a nonpolar solvent (like hexane) would be effective for a solvent/anti-solvent method.

Experimental Protocols

Safety Precaution: All operations involving heating flammable organic solvents must be performed on a certified hot plate within a chemical fume hood. Never use a Bunsen burner.

Protocol A: Single-Solvent Recrystallization with Isopropanol

This is the preferred method due to its simplicity and effectiveness if a suitable solvent is identified. Isopropanol is an excellent choice, demonstrating a significant temperature-dependent solubility for the target compound.

Workflow Diagram: Single-Solvent Recrystallization

G start Start with Crude 2-(3-Aminopropoxy)benzonitrile dissolve Dissolve in Minimum Volume of Boiling Isopropanol start->dissolve check_clarity Is Solution Clear? dissolve->check_clarity hot_filter Perform Hot Gravity Filtration to Remove Insolubles check_clarity->hot_filter No cool_slowly Cool Solution Slowly to Room Temperature check_clarity->cool_slowly Yes hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Precipitation cool_slowly->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Isopropanol vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single-solvent recrystallization.

Methodology

  • Preparation: Place 5.0 g of crude 2-(3-Aminopropoxy)benzonitrile into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add an initial 20 mL of isopropanol. Place the flask on a stirrer hotplate and heat to a gentle boil with stirring.

  • Achieve Saturation: Continue adding isopropanol in small portions (1-2 mL) to the boiling mixture until all the solid has just dissolved. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated charcoal. Re-heat to boiling for 2-3 minutes. Perform a hot gravity filtration (as described in Protocol C) to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for forming pure, well-defined crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystal cake with two small portions (5 mL each) of ice-cold isopropanol to rinse away the residual mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[3] Transfer the solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 40-50 °C.

Protocol B: Solvent/Anti-Solvent Recrystallization with Ethyl Acetate & Hexane

This method is useful when no single solvent provides the ideal solubility profile. The compound is dissolved in a "solvent" (ethyl acetate) and crystallization is induced by adding a miscible "anti-solvent" (hexane) in which the compound is insoluble.

Workflow Diagram: Solvent/Anti-Solvent Recrystallization

G start Start with Crude Material dissolve Dissolve in Minimum Volume of Warm Ethyl Acetate start->dissolve add_anti Add Hexane Dropwise Until Persistent Cloudiness dissolve->add_anti reheat Warm Gently to Re-dissolve (Create Saturated Solution) add_anti->reheat cool_slowly Cool Slowly to Room Temperature and then in an Ice Bath reheat->cool_slowly vac_filter Isolate Crystals via Vacuum Filtration cool_slowly->vac_filter wash Wash with Cold Ethyl Acetate/Hexane Mixture vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for solvent/anti-solvent recrystallization.

Methodology

  • Preparation: Place 5.0 g of crude 2-(3-Aminopropoxy)benzonitrile into a 250 mL Erlenmeyer flask.

  • Dissolution: At room temperature, add a minimum amount of ethyl acetate and stir or swirl until the solid is fully dissolved. Gentle warming (to ~40 °C) may be used if necessary.

  • Induce Precipitation: While stirring, add hexane dropwise from a pipette or addition funnel. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Clarify Solution: Gently warm the flask on a hotplate until the solution becomes clear again. If it does not become clear, add a minimal amount (a few drops) of ethyl acetate until it does. The goal is a perfectly saturated solution at a slightly elevated temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath, as described in Protocol A.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystal cake with a cold mixture of ethyl acetate/hexane (using the approximate ratio from your experiment) to remove impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution remains clear after cooling.Too much solvent was used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent (10-20%) and attempt to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" A liquid layer or oily droplets separate instead of solid crystals.[3]The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated or cooled too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent, then allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
Low Recovery Very few crystals are isolated.Too much solvent was used; compound has significant solubility in the cold solvent.Concentrate the mother liquor (the filtrate) by boiling off a portion of the solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.
Colored Product Crystals have a distinct color (e.g., yellow or brown).Colored impurities are co-precipitating with the product.Re-dissolve the product and perform the optional activated charcoal treatment as described in Protocol A, Step 4.

Purity Assessment

After recrystallization and drying, the purity of the 2-(3-Aminopropoxy)benzonitrile should be confirmed:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, resolving the main peak from any minor impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

References

  • Organic Laboratory Techniques 2: Recrystallisation. University of Calgary. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • 2-Amino-3-(3-hydroxypropyl)benzonitrile | C10H12N2O | CID 152426973. PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Properties of substance: benzonitrile. Chempedia. [Link]

  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Benzonitrile | C6H5(CN) | CID 7505. PubChem. [Link]

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Application

The Strategic Integration of 2-(3-Aminopropoxy)benzonitrile in Modern Kinase Inhibitor Synthesis: Advanced Protocols and Methodologies

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmar...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The design and synthesis of potent and selective kinase inhibitors are therefore at the forefront of modern drug discovery. This document provides detailed application notes and protocols for the strategic utilization of 2-(3-Aminopropoxy)benzonitrile, a versatile bifunctional building block, in the synthesis of novel kinase inhibitors. We will explore its role as a flexible linker, its incorporation into privileged kinase inhibitor scaffolds, and the underlying chemical principles that make it a valuable tool for medicinal chemists.

Introduction: The Rationale for Bifunctional Linkers in Kinase Inhibitor Design

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] Many of these inhibitors are designed to be competitive with ATP, binding to the enzyme's active site.[2] The structure of these inhibitors can often be deconstructed into three key components: a heterocyclic core that interacts with the hinge region of the kinase, a "head" group that explores a hydrophobic pocket, and a linker that connects these two elements. The nature and geometry of this linker are crucial for achieving high potency and selectivity.[3][4]

2-(3-Aminopropoxy)benzonitrile emerges as a particularly interesting building block due to its unique combination of features:

  • A Primary Amine: This functional group provides a reactive handle for coupling with a variety of electrophilic centers on kinase scaffolds, most commonly through N-alkylation or amidation reactions.[5][6]

  • A Flexible Propoxy Linker: The three-carbon chain offers conformational flexibility, allowing the terminal benzonitrile group to orient itself optimally within the binding pocket of the target kinase.

  • A Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is relatively stable, can participate in hydrogen bonding interactions, and can serve as a precursor for other functional groups. The benzene ring can also engage in favorable pi-stacking interactions with aromatic residues in the kinase active site.

This guide will provide detailed, actionable protocols for leveraging these features in the synthesis of potential kinase inhibitors based on the quinazoline scaffold, a common core in many approved kinase inhibitors.

Synthesis of 2-(3-Aminopropoxy)benzonitrile

While commercially available, understanding the synthesis of 2-(3-Aminopropoxy)benzonitrile is crucial for quality control and for potential in-house production. A common synthetic route involves the Williamson ether synthesis followed by the reduction of a nitrile.

Protocol 2.1: Synthesis of 2-(3-Bromopropoxy)benzonitrile

This protocol outlines the synthesis of the key intermediate, 2-(3-bromopropoxy)benzonitrile, from 2-hydroxybenzonitrile and 1,3-dibromopropane.

Materials:

  • 2-Hydroxybenzonitrile

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-(3-bromopropoxy)benzonitrile.

Protocol 2.2: Synthesis of 2-(3-Aminopropoxy)benzonitrile

This protocol describes the conversion of the bromo intermediate to the final primary amine via a Gabriel synthesis.

Materials:

  • 2-(3-Bromopropoxy)benzonitrile

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(3-bromopropoxy)benzonitrile (1.0 eq) in DMF and add potassium phthalimide (1.1 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water. The phthalimide-protected intermediate will precipitate. Filter, wash with water, and dry.

  • Suspend the dried intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, and then basify with a 2M NaOH solution to a pH of ~12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-aminopropoxy)benzonitrile as an oil.

Application in Kinase Inhibitor Synthesis: The Quinazoline Scaffold

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry and forms the core of numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[7][8] The primary amine of 2-(3-aminopropoxy)benzonitrile is an excellent nucleophile for substitution reactions at the 4-position of a substituted quinazoline core.

Protocol 3.1: Synthesis of a 4-Chloro-6,7-dimethoxyquinazoline Intermediate

This protocol details the preparation of a common quinazoline intermediate.

Materials:

  • 4-Hydroxy-6,7-dimethoxyquinazoline

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a suspension of 4-hydroxy-6,7-dimethoxyquinazoline (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting solid is the crude 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.

Protocol 3.2: Coupling of 2-(3-Aminopropoxy)benzonitrile with the Quinazoline Core

This protocol describes the nucleophilic aromatic substitution reaction to form the target kinase inhibitor scaffold.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 2-(3-Aminopropoxy)benzonitrile

  • Diisopropylethylamine (DIPEA)

  • Isopropanol

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 2-(3-aminopropoxy)benzonitrile (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2-(3-Aminopropoxy)benzonitrile
PropertyValue
CAS Number 444574-75-8[9]
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available
Solubility Soluble in most organic solvents
Diagram 1: Synthetic Workflow for a Quinazoline-Based Kinase Inhibitor

G cluster_0 Synthesis of Quinazoline Core cluster_1 Synthesis of Linker cluster_2 Coupling Reaction A 4-Hydroxy-6,7- dimethoxyquinazoline B 4-Chloro-6,7- dimethoxyquinazoline A->B SOCl₂, DMF (cat.), Toluene F Target Kinase Inhibitor Scaffold B->F C 2-Hydroxybenzonitrile D 2-(3-Bromopropoxy)benzonitrile C->D 1,3-Dibromopropane, K₂CO₃ E 2-(3-Aminopropoxy)benzonitrile D->E 1. Potassium Phthalimide 2. Hydrazine Hydrate E->F DIPEA, Isopropanol

Caption: Synthetic scheme for a quinazoline kinase inhibitor.

Mechanistic Considerations and Causality

The choice of reagents and conditions in the provided protocols is based on established chemical principles to ensure high yields and purity.

  • Williamson Ether Synthesis (Protocol 2.1): The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Gabriel Synthesis (Protocol 2.2): This method is a robust way to introduce a primary amine while avoiding the over-alkylation that can occur with other methods. The use of hydrazine to cleave the phthalimide group is a standard and effective procedure.

  • Chlorination of Quinazolinone (Protocol 3.1): Thionyl chloride is a powerful chlorinating agent for converting the hydroxyl group of the quinazolinone into a more reactive leaving group (chloride). The catalytic amount of DMF facilitates the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Nucleophilic Aromatic Substitution (Protocol 3.2): The 4-position of the quinazoline ring is electron-deficient and therefore susceptible to nucleophilic attack by the primary amine of 2-(3-aminopropoxy)benzonitrile. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Conclusion and Future Perspectives

2-(3-Aminopropoxy)benzonitrile is a valuable and versatile building block in the synthesis of kinase inhibitors. Its bifunctional nature allows for its facile incorporation as a linker between a heterocyclic core and a solvent-exposed region of the kinase active site. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on the quinazoline scaffold. Future work could involve the exploration of this linker with other privileged kinase inhibitor scaffolds, as well as the modification of the benzonitrile moiety to further optimize inhibitor-target interactions. The continued development of such modular synthetic strategies will undoubtedly accelerate the discovery of next-generation targeted therapies.

References

  • 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2- a ]quinazolin-5(1 H )-ones. (n.d.). ResearchGate. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[10][11][12]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (2021). Molecules. [Link]

  • A minimalist approach to fragment-based ligand design using common rings and linkers: application to kinase inhibitors. (2004). Proteins: Structure, Function, and Bioinformatics. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). Organic & Biomolecular Chemistry. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras: Miniperspective. (n.d.). ResearchGate. [Link]

  • The Chemical Properties and Industrial Relevance of Benzonitrile. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. (2020). Organic Chemistry Frontiers. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Molecules. [Link]

  • Preparation of benzonitrile. (n.d.). PrepChem.com. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2010). Organic & Biomolecular Chemistry. [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (n.d.). ResearchGate. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). International Journal of Molecular Sciences. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). Molecules. [Link]

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Method

Application Notes &amp; Protocols: 2-(3-Aminopropoxy)benzonitrile as a Versatile Linker Component for PROTAC Development

Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] While the warhead and anchor provide specificity, the linker is not merely a passive spacer; it is a crucial determinant of the PROTAC's overall performance, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase).[7][8][9][10] The linker's length, rigidity, and chemical composition dictate the spatial orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[9][11]

This guide focuses on the application of 2-(3-aminopropoxy)benzonitrile , a versatile building block for constructing PROTAC linkers. Its unique structure, combining a flexible alkyl-ether chain with a semi-rigid benzonitrile group, offers a compelling balance of properties that can be strategically leveraged in PROTAC design. We will explore the rationale for its use, provide detailed synthetic protocols, and outline key in vitro assays for validating the resulting PROTACs.

The PROTAC Mechanism of Action

PROTACs function as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[12]

PROTAC_Mechanism cluster_formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding E3 E3 Ubiquitin Ligase PROTAC->E3 E3->Ternary Binding PolyUb Poly-ubiquitinated POI Ternary->PolyUb 2. Ubiquitin Transfer Ub Ubiquitin (from E2) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Featured Linker Building Block: 2-(3-Aminopropoxy)benzonitrile

The choice of linker is a critical decision in PROTAC design, with a delicate balance required between flexibility and rigidity.[7][9] Flexible linkers, like polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[7][13] However, high flexibility can incur an entropic penalty upon binding.[13] Rigid linkers can pre-organize the molecule into a favorable conformation but can be synthetically challenging.[13]

2-(3-Aminopropoxy)benzonitrile offers a strategic blend of these characteristics.

PropertyFeatureRationale & Implication in PROTAC Design
Structure Propoxy chain + BenzonitrileThe 3-carbon alkyl-ether chain provides conformational flexibility, which is beneficial for initial screening to identify productive ternary complex geometries.[7][] The phenyl ring introduces a degree of rigidity, which can help to orient the attached ligand and may engage in favorable interactions within the ternary complex.[10]
Primary Amine -NH₂Provides a readily available and highly versatile chemical handle for coupling to either the warhead or E3 ligase ligand, typically via robust amide bond formation. This simplifies the synthetic strategy.[15]
Ether Linkage -O-The ether oxygen can act as a hydrogen bond acceptor and improves polarity compared to a pure alkyl chain, which can positively influence solubility and other physicochemical properties.[10][16]
Nitrile Group -C≡NThe nitrile is a polar group that can also serve as a hydrogen bond acceptor. While generally stable, it presents a potential site for metabolic modification or can be used as a synthetic handle for further chemical elaboration if required.

Safety Considerations: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[17][18] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[19] All manipulations should be performed in a well-ventilated chemical fume hood.[17][19]

Protocols for PROTAC Synthesis and Evaluation

This section provides detailed, step-by-step protocols for the synthesis of a model PROTAC using 2-(3-aminopropoxy)benzonitrile as a key linker component, followed by its analytical characterization and in vitro biological evaluation.

Protocol 1: Synthesis of a Model PROTAC (BRD4 Degrader)

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation. It utilizes a JQ1 derivative (warhead) and a pomalidomide derivative (CRBN E3 ligase ligand).[20] 2-(3-Aminopropoxy)benzonitrile is first coupled to the E3 ligase ligand before being joined to the warhead.

Synthesis_Workflow start Start Materials: - Pomalidomide-COOH (A) - 2-(3-aminopropoxy)benzonitrile (B) - JQ1-COOH (C) step1 Step 1: Amide Coupling Couple A + B start->step1 intermediate Intermediate: Pomalidomide-Linker-NH2 step1->intermediate step2 Step 2: Amide Coupling Couple Intermediate + C intermediate->step2 final_protac Final PROTAC step2->final_protac purify Step 3: Purification (Prep-HPLC) final_protac->purify characterize Step 4: Characterization (LC-MS, NMR) purify->characterize Western_Blot_Workflow plate 1. Plate Cells treat 2. Treat with PROTAC (Dose-Response) plate->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. SDS-PAGE lyse->sds transfer 5. Transfer to Membrane sds->transfer probe 6. Probe with Antibodies (Target & Loading Control) transfer->probe detect 7. Chemiluminescent Detection probe->detect analyze 8. Analyze Data (DC50, Dmax) detect->analyze

Sources

Application

Application Notes and Protocols for the Derivatization of the Primary Amine in 2-(3-Aminopropoxy)benzonitrile

Abstract: This technical guide provides a comprehensive overview of established and optimized protocols for the derivatization of the primary amine in 2-(3-aminopropoxy)benzonitrile. This key intermediate is of significa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of established and optimized protocols for the derivatization of the primary amine in 2-(3-aminopropoxy)benzonitrile. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the versatility of its primary amine for the introduction of diverse functional groups and the construction of compound libraries. This document details three principal derivatization strategies: N-acylation for amide bond formation, N-sulfonylation for sulfonamide synthesis, and reductive amination for the generation of secondary amines. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and insights into reaction optimization and troubleshooting. The methodologies presented are designed to be robust and adaptable for a range of research and development applications.

Introduction: The Strategic Importance of Derivatizing 2-(3-Aminopropoxy)benzonitrile

The primary aliphatic amine of 2-(3-aminopropoxy)benzonitrile serves as a critical synthetic handle for molecular elaboration. The ability to efficiently and selectively modify this functional group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The benzonitrile moiety itself is a common feature in pharmacologically active compounds, and the aminopropoxy linker provides a flexible spacer for positioning appended functionalities for optimal target engagement.

The derivatization of this primary amine can lead to the formation of a wide array of stable and functionally diverse products, including amides, sulfonamides, and secondary amines. These transformations are fundamental in organic synthesis and are frequently employed in the pharmaceutical industry to generate novel chemical entities with tailored biological activities.[1][2] This guide provides detailed, field-proven protocols for these key transformations, emphasizing the rationale behind procedural steps to ensure reliable and reproducible outcomes.

Core Derivatization Strategies and Protocols

This section outlines the experimental procedures for the three primary derivatization pathways. For each protocol, a general workflow is presented, which can be adapted based on the specific properties of the coupling partner.

N-Acylation: Formation of Amide Bonds

N-acylation is a cornerstone of organic synthesis, creating the robust amide linkage found in countless biologically active molecules, including peptides and small-molecule drugs.[3][4] The reaction of the primary amine of 2-(3-aminopropoxy)benzonitrile with an activated carboxylic acid derivative, such as an acyl chloride or in the presence of a coupling agent, provides a reliable route to a diverse range of amides.

Causality of Experimental Choices: The use of an acyl chloride is a direct and often high-yielding method, though it generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base like triethylamine to prevent protonation of the starting amine.[3] Alternatively, carbodiimide coupling reagents, such as DCC or EDC, activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions, which is particularly useful for sensitive substrates.[5][6]

Experimental Protocol: Acylation with an Acyl Chloride

  • Materials:

    • 2-(3-Aminopropoxy)benzonitrile

    • Acyl chloride of interest (e.g., acetyl chloride, benzoyl chloride) (1.05-1.1 equivalents)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere (nitrogen or argon)

  • Procedure:

    • Dissolve 2-(3-aminopropoxy)benzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add the acyl chloride (1.1 equivalents), either neat or as a solution in anhydrous DCM, to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation: Representative Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Acetyl ChlorideTEADCM20 to RT90-95
Benzoyl ChlorideTEADCM40 to RT85-92
4-Bromobutyryl ChlorideTEADCM30 to RT80-88[3]

Visualization of N-Acylation Workflow

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 2-(3-Aminopropoxy)benzonitrile + Triethylamine in DCM AcylChloride Add Acyl Chloride at 0°C Amine->AcylChloride Stir Stir at RT (2-16 h) AcylChloride->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of 2-(3-aminopropoxy)benzonitrile.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.[7] The reaction of 2-(3-aminopropoxy)benzonitrile with a sulfonyl chloride in the presence of a base is a standard and effective method for synthesizing the corresponding sulfonamide.[7][8]

Causality of Experimental Choices: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It effectively neutralizes the HCl byproduct and can catalyze the reaction.[9] Alternatively, in other aprotic solvents like DCM or THF, a tertiary amine base such as triethylamine is commonly employed.[7] Controlling the stoichiometry and temperature is crucial to prevent potential di-sulfonylation, where the sulfonamide product is further reacted.[9]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

  • Materials:

    • 2-(3-Aminopropoxy)benzonitrile

    • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0-1.05 equivalents)

    • Anhydrous pyridine or anhydrous DCM/TEA

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere

  • Procedure:

    • Dissolve 2-(3-aminopropoxy)benzonitrile (1.1 equivalents) in anhydrous pyridine (or anhydrous DCM and TEA).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.0 equivalent) portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine/TEA), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Sulfonylation Reactions

Sulfonylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine120 to RT85-95[7]
Methanesulfonyl ChlorideTEADCM60 to RT80-90
Benzenesulfonyl ChlorideTEATHF60 to RT86[7]

Visualization of N-Sulfonylation Reaction

sulfonylation_reaction Amine R-NH2 (Primary Amine) Base + Base (-HCl) Amine->Base SulfonylChloride R'-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Base Sulfonamide R-NH-SO2-R' (Sulfonamide) Base->Sulfonamide reductive_amination_logic Start Primary Amine + Aldehyde/Ketone Imine Imine/Iminium Ion Formation Start->Imine Reduction In-situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Secondary Amine Reduction->Product

Sources

Method

Application Notes &amp; Protocols: Navigating the Chemistry of the Nitrile Group in 2-(3-Aminopropoxy)benzonitrile

Introduction 2-(3-Aminopropoxy)benzonitrile is a multifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents a unique synthetic challenge and opportunity, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Aminopropoxy)benzonitrile is a multifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents a unique synthetic challenge and opportunity, featuring three distinct functional groups: an aromatic nitrile, a primary aliphatic amine, and an ether linkage. The reactivity of this molecule is a delicate interplay between these groups. While the primary amine offers a nucleophilic center and the ether linkage is generally stable, the benzonitrile moiety provides a versatile electrophilic handle for a wide array of chemical transformations.

This guide provides an in-depth exploration of the key reactions targeting the nitrile group of 2-(3-Aminopropoxy)benzonitrile. We will delve into the mechanistic underpinnings of each transformation, discuss the critical considerations for achieving chemoselectivity in the presence of the amine functionality, and provide detailed, field-proven protocols for researchers in drug development and chemical synthesis.

Reduction of the Nitrile to a Primary Amine

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, yielding a diamine product from 2-(3-aminopropoxy)benzonitrile. This reaction extends the carbon chain and introduces a new primary amine group, a valuable synthon for further derivatization. The primary challenge lies in selecting a reducing agent that is potent enough to reduce the nitrile without causing side reactions or being consumed by the existing amine.

Mechanistic Insight & Strategic Considerations

Nitrile reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][2][3][4][5]

  • Hydride Reduction (LiAlH₄): This method involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[3][4][5] While effective, LiAlH₄ is highly reactive and non-selective. It will readily react with the acidic protons of the primary amine, consuming the reagent and generating hydrogen gas. Therefore, this approach would necessitate N-protection of the primary amine, adding steps to the synthetic route.

  • Catalytic Hydrogenation: This is often the most efficient and economical method for reducing nitriles to primary amines.[2][6] It utilizes molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium, or Platinum.[2] This method offers excellent chemoselectivity, as the conditions are typically mild enough not to cleave the ether bond and do not require protection of the existing amine group. The reaction proceeds via an intermediate imine which is further reduced to the amine.[2] Over-reduction leading to secondary or tertiary amines can be a side reaction, but this is often controlled by catalyst choice, solvent, and the presence of ammonia.[2]

Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol details the selective reduction of the nitrile group in 2-(3-aminopropoxy)benzonitrile to yield 2-(3-aminopropoxy)benzylamine.

Workflow: Catalytic Hydrogenation

SM 2-(3-Aminopropoxy)benzonitrile Reaction Hydrogenation (High Pressure) SM->Reaction Reagents H₂ (gas) Raney Ni Catalyst Ethanol/Ammonia Reagents->Reaction Product 2-(3-Aminopropoxy)benzylamine Reaction->Product

Caption: Workflow for nitrile reduction via catalytic hydrogenation.

Materials & Reagents:

ReagentQuantityPurpose
2-(3-Aminopropoxy)benzonitrile1.0 eqStarting Material
Raney Nickel (50% slurry in water)~10-20% w/wCatalyst
Ethanol, anhydrous~10-15 mL per g SMSolvent
7N Ammonia in Methanol~2-3 mL per g SMSuppresses side-reactions
Hydrogen Gas (H₂)50-100 psiReducing Agent
Celite®As neededFiltration Aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 10-20% by weight of the starting material) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the washed Raney Nickel catalyst, 2-(3-aminopropoxy)benzonitrile (1.0 eq), and anhydrous ethanol.

  • Additive: Add the methanolic ammonia solution. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[2]

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Heat the mixture to 40-60°C and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. Quench the filter cake carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(3-aminopropoxy)benzylamine can be purified by column chromatography or crystallization if necessary.

Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis converts the nitrile group into a carboxylic acid, a cornerstone functional group in drug design.[7][8] This transformation can be performed under either acidic or basic conditions.[9][10] The choice of conditions is critical due to the presence of the acid-sensitive amine group.

Mechanistic Insight & Strategic Considerations
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[3][11][12] The initial product is an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[13][14][15] A significant consideration is that the primary amine in the substrate will be protonated to form an ammonium salt, which may affect solubility and reactivity.

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][5] The reaction proceeds through an amide intermediate to yield a carboxylate salt.[5][9] A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid product.[7][10] This method is often preferred as it avoids highly acidic conditions that could lead to unwanted side reactions.

Protocol: Base-Catalyzed Hydrolysis

This protocol describes the conversion of 2-(3-aminopropoxy)benzonitrile to 2-(3-aminopropoxy)benzoic acid using sodium hydroxide.

Workflow: Base-Catalyzed Hydrolysis

SM 2-(3-Aminopropoxy)benzonitrile Step1 1. NaOH (aq), Heat SM->Step1 Intermediate Sodium 2-(3-aminopropoxy)benzoate Step1->Intermediate Step2 2. HCl (aq), cool Intermediate->Step2 Product 2-(3-Aminopropoxy)benzoic acid Step2->Product SM 2-(3-Aminopropoxy)benzonitrile Reaction Cycloaddition (Heat) SM->Reaction Reagents NaN₃ ZnBr₂ H₂O Reagents->Reaction Product 5-(2-(3-aminopropoxy)phenyl) -1H-tetrazole Reaction->Product

Caption: Workflow for the zinc-catalyzed synthesis of a tetrazole.

Materials & Reagents:

ReagentQuantityPurpose
2-(3-Aminopropoxy)benzonitrile1.0 eqStarting Material
Sodium Azide (NaN₃)1.5 - 2.0 eqAzide Source
Zinc Bromide (ZnBr₂)0.5 - 1.0 eqCatalyst
WaterAs neededSolvent
Sodium Nitrite (NaNO₂), aq.As neededQuenching Agent
Ethyl AcetateAs neededExtraction Solvent
Hydrochloric Acid (HCl), 2MAs neededpH Adjustment

Procedure:

  • Reaction Setup: To a flask, add 2-(3-aminopropoxy)benzonitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (0.5 eq), and water. Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which is volatile and explosive, can be formed under acidic conditions. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (100-120°C) with vigorous stirring for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling & Quenching: Cool the reaction to room temperature. Add ethyl acetate to dissolve the product. Cool the mixture in an ice bath and carefully quench any unreacted azide by the slow, dropwise addition of aqueous sodium nitrite solution.

  • Acidification: Adjust the pH of the aqueous layer to ~2 with 2M HCl to protonate the tetrazole.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Partial Reduction to an Aldehyde (Stephen Reduction)

The partial reduction of a nitrile to an aldehyde is a more delicate transformation. The Stephen aldehyde synthesis provides a classic method for this conversion, proceeding through an iminium salt intermediate which is then hydrolyzed. [16][17][18]

Mechanistic Insight & Strategic Considerations

The reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an aldiminium chloride salt. [16][18]This salt precipitates from the reaction mixture and is subsequently hydrolyzed with water to furnish the aldehyde. [18][19]The reaction is generally more efficient for aromatic nitriles. [16][18]The strongly acidic conditions will protonate the substrate's primary amine.

Protocol: Stephen Aldehyde Synthesis

This protocol outlines the synthesis of 2-(3-aminopropoxy)benzaldehyde.

Workflow: Stephen Reduction

SM 2-(3-Aminopropoxy)benzonitrile Step1 1. SnCl₂, HCl (gas) in Ethyl Acetate SM->Step1 Intermediate Aldiminium Tin Chloride Salt (Precipitate) Step1->Intermediate Step2 2. H₂O (Hydrolysis) Intermediate->Step2 Product 2-(3-Aminopropoxy)benzaldehyde Step2->Product

Caption: Two-step workflow for the Stephen aldehyde synthesis.

Materials & Reagents:

ReagentQuantityPurpose
2-(3-Aminopropoxy)benzonitrile1.0 eqStarting Material
Anhydrous Tin(II) Chloride (SnCl₂)2.0 eqReducing Agent
Anhydrous Ethyl AcetateAs neededSolvent
Hydrogen Chloride (HCl), gasSaturateAcid/Reagent
WaterAs neededHydrolysis
Diethyl EtherAs neededWashing/Extraction

Procedure:

  • Reaction Setup: Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous ethyl acetate in a flask equipped with a gas inlet tube and a drying tube.

  • HCl Saturation: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it until the solution is saturated.

  • Substrate Addition: Add a solution of 2-(3-aminopropoxy)benzonitrile (1.0 eq) in anhydrous ethyl acetate dropwise to the cold, stirred suspension.

  • Precipitation: Stir the mixture at room temperature. The aldiminium tin chloride salt will precipitate over several hours.

  • Isolation of Intermediate: Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Hydrolysis: Vigorously stir the collected salt in water at room temperature until hydrolysis is complete (monitor by TLC).

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Nitrile Reduction. Retrieved from [Link]

  • S. Enthaler, et al. (2014). Catalytic Reduction of Nitriles. Science of Synthesis.
  • H. O. A. Reiss, et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Ritter Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Stephens reduction converts nitriles into A aldehydes. Retrieved from [Link]

  • K. Koguro, et al. (1998).
  • Scribd. (n.d.). Benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (2023). Stephen aldehyde synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Z. P. Demko & K. B. Sharpless. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • A. Sanagawa & H. Nagashima. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]

  • A. S. K. Hashmi, et al. (2018). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • IIT JEE. (2021). Stephen's Reduction mechanism. YouTube. Retrieved from [Link]

  • D. Haddenham, et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (2002). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2022). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]

  • Wikipedia. (2024). Nitrile. Retrieved from [Link]

  • ACS Publications. (1978). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]

  • M. P. Sibi, et al. (2001). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters. Retrieved from [Link]

  • YouTube. (2019). Cycloadditions with nitrile oxides. Retrieved from [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • Brainly.in. (2020). Write reaction showing conversion ofBenzonitrile into benzoic acid. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • RSC Publishing. (2015). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. Retrieved from [Link]

  • ACS Publications. (1990). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Calvin Digital Commons. (2013). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • ResearchGate. (2007). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Retrieved from [Link]

  • Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid.... Retrieved from [Link]

  • ResearchGate. (2003). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • RSC Publishing. (2017). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. New Journal of Chemistry. Retrieved from [Link]

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-(3-Aminopropoxy)benzonitrile

An Application Note for the Pharmaceutical Industry Abstract This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Aminopropoxy)benzonitrile purity. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of this pharmaceutical intermediate. The protocol outlines a comprehensive approach, from method development rationale and experimental procedures to a full validation protocol according to International Council for Harmonisation (ICH) guidelines.

Introduction

2-(3-Aminopropoxy)benzonitrile (CAS No. 444574-75-8) is a bifunctional molecule incorporating a benzonitrile group and a primary amine, making it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Therefore, a reliable and validated analytical method is essential for its quality control.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for impurity profiling and quantification due to its high resolution, sensitivity, and selectivity.[3][5] This guide provides a scientifically grounded HPLC method, explaining the causality behind the selection of chromatographic parameters to ensure a robust and trustworthy analytical procedure.

Scientific Rationale for Method Development

The molecular structure of 2-(3-Aminopropoxy)benzonitrile dictates the chromatographic strategy. The presence of a hydrophobic benzonitrile moiety and a polar, basic aminopropoxy side chain (predicted pKa ≈ 9.43) presents a specific analytical challenge.[1] A reversed-phase HPLC method was selected as it is ideal for separating compounds based on hydrophobicity.[6]

  • Column Selection: The basic nature of the primary amine can lead to deleterious interactions with acidic silanol groups on the surface of conventional silica-based columns, resulting in poor peak shape (tailing). To mitigate this, a modern, high-purity silica-based C18 column with robust end-capping is selected. This minimizes silanol interactions, ensuring symmetrical peaks. A C18 stationary phase provides sufficient hydrophobic retention for the benzonitrile core.[6][7][8]

  • Mobile Phase pH Control: This is the most critical parameter for this analysis. To ensure consistent retention and excellent peak shape, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte. By setting the aqueous buffer pH to 3.0, which is more than two pH units below the analyte's pKa, the primary amine is fully and consistently protonated (R-NH3+). This prevents peak distortion and ensures reproducible retention times.[9]

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shapes for basic compounds, lower column backpressure, and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Detection Wavelength: The benzonitrile functional group contains a phenyl ring conjugated with a nitrile group, which acts as a strong chromophore. Based on the UV absorbance characteristics of benzonitrile derivatives, a detection wavelength of 230 nm is selected to provide high sensitivity for both the main component and potential impurities.[10]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standard: 2-(3-Aminopropoxy)benzonitrile reference standard of known purity.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 70% B; 25-30 min: 70% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 35 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

    • Scientist's Note: Using the initial mobile phase composition as the diluent is crucial for preventing peak distortion or splitting that can occur from injecting the sample in a solvent stronger than the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(3-Aminopropoxy)benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-(3-Aminopropoxy)benzonitrile sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Weigh & Dissolve Standard/Sample A->B C Perform Serial Dilutions B->C D System Equilibration & SST C->D E Inject Samples & Standards D->E F Acquire Data (35 min run) E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline.[5][11]

Validation Parameters & Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity of the analyte must pass. Resolution between the analyte and closest eluting peak should be > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.80% to 120% of the working concentration (80-120 µg/mL).
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80, 100, 120 µg/mL).
Precision (Repeatability) To assess precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) To assess within-laboratory variations (different days, analysts, or equipment).RSD ≤ 2.0% over the combined data set.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision/accuracy.RSD ≤ 10% at the established LOQ concentration. Typically around 0.05% of the working concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (tailing factor, resolution) remain within specification. Analyte %purity shows no significant change.
Validation Experimental Design
  • Specificity (Forced Degradation):

    • Expose the sample solution (1000 µg/mL) to acidic (0.1N HCl, 60°C, 4h), basic (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 8h), thermal (80°C solid, 24h), and photolytic (UV light, 24h) stress conditions.

    • Dilute the stressed samples to the working concentration (100 µg/mL) and analyze.

    • Rationale: This demonstrates the stability-indicating nature of the method by proving it can separate the active analyte from its potential degradation products.

  • Linearity:

    • Prepare a series of at least five concentrations from the standard stock solution, ranging from the LOQ to 150% of the working concentration (e.g., 0.5, 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo (if available) or a low-concentration sample with the analyte standard at three levels: 80%, 100%, and 120% of the working concentration.

    • Prepare each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.

  • Limit of Quantitation (LOQ):

    • Establish the LOQ based on the signal-to-noise ratio (S/N ≈ 10) or by determining the concentration at which the precision (RSD) is ≤ 10% from multiple injections.

  • Robustness:

    • Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units)

    • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Method Validation Workflow Diagram

Caption: Logical flow for the validation of the analytical method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of 2-(3-Aminopropoxy)benzonitrile purity. The careful selection of column chemistry and mobile phase pH effectively addresses the challenges posed by the analyte's basic nature, yielding excellent chromatography. This method is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Debrus, B., Lebrun, P., & Hubert, P. (2012). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • SinoStandards Bio-Tech. (n.d.). 2-(3-Aminopropoxy)benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Chemcess. (n.d.). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

Sources

Method

Application Note: A Validated qNMR Method for the Quantification of 2-(3-Aminopropoxy)benzonitrile

Abstract This application note details the development and validation of a robust quantitative Nuclear Magnetic Resonance (qNMR) method for the precise and accurate quantification of 2-(3-Aminopropoxy)benzonitrile. The ¹...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust quantitative Nuclear Magnetic Resonance (qNMR) method for the precise and accurate quantification of 2-(3-Aminopropoxy)benzonitrile. The ¹H NMR-based assay utilizes an internal standard for absolute quantification, offering a direct, primary measurement method without the need for compound-specific calibration curves.[1][2][3] Key experimental parameters, including the selection of a suitable deuterated solvent and internal standard, acquisition parameters like the relaxation delay (D1), and data processing steps, are thoroughly discussed. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, accuracy, precision, and linearity.[4][5][6][7][8]

Introduction

2-(3-Aminopropoxy)benzonitrile is a chemical intermediate whose purity is critical for its intended applications in research and development. Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for determining the purity and concentration of chemical substances.[9][10] Unlike chromatographic techniques, qNMR is a primary ratio method where the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][11] This fundamental principle allows for the absolute quantification of an analyte by co-dissolving it with a certified internal standard of known purity and concentration.[1][12]

This note provides a comprehensive guide for researchers and drug development professionals to implement a qNMR assay for 2-(3-Aminopropoxy)benzonitrile, ensuring reliable and traceable purity assessments.[13]

The Causality Behind Experimental Choices: Method Development

The reliability of a qNMR assay is fundamentally dependent on meticulous method development. Each parameter is chosen to ensure that the resulting signal integrations are truly quantitative.

Analyte and Internal Standard Signal Selection

The ¹H NMR spectrum of 2-(3-Aminopropoxy)benzonitrile features distinct signals corresponding to its aromatic and aliphatic protons. For quantification, a well-resolved signal, free from overlap with other analyte or impurity signals, is essential. Based on the structure, the aromatic protons of the benzonitrile ring are suitable candidates.

The choice of an internal standard is one of the most critical steps in qNMR.[14][15] An ideal standard must meet several criteria:

  • High Purity: The standard must have a well-documented, high purity (typically ≥99.5%).[14]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[15]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[14][16]

  • Spectral Simplicity: It should ideally produce one or more sharp singlet peaks in a region of the spectrum that is free from any analyte signals.[9][14][15]

For this assay, Maleic Acid was selected as the internal standard. Its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from 2-(3-Aminopropoxy)benzonitrile.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate results.[10][16] The quality of the solvent is also paramount; impurities or high residual water content can introduce interfering signals or affect the instrument's dynamic range.[17] Dimethyl sulfoxide-d₆ (DMSO-d₆) was chosen due to its excellent solubilizing properties for a wide range of organic compounds, including amines and nitriles.[18][19]

NMR Acquisition Parameters for Quantitation

Standard NMR acquisition parameters used for structural elucidation are often insufficient for quantitative analysis.

  • Relaxation Delay (D1): This is the most critical parameter for ensuring accurate integration. The D1 delay is the time allowed for nuclear spins to return to thermal equilibrium after an RF pulse.[20][21] If this delay is too short, signals with longer longitudinal relaxation times (T₁) will become saturated, leading to underestimated integrals.[22][23] For accurate quantification (error <1%), the total time between pulses (D1 + Acquisition Time) should be at least 5-7 times the longest T₁ value of both the analyte and internal standard protons being measured.[20][24] A conservative D1 of 60 seconds was chosen to ensure full relaxation for all relevant signals.

  • Pulse Width: A calibrated 90° pulse width should be used to maximize the signal for each scan, ensuring the highest sensitivity and accuracy.[16][25]

  • Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for the peaks of interest to allow for precise integration.

Experimental Protocol

Materials and Instrumentation
Item Specification
Analyte2-(3-Aminopropoxy)benzonitrile (Purity ≥95%)
Internal StandardMaleic Acid (Certified Reference Material, Purity ≥99.5%)
SolventDimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
NMR Spectrometer400 MHz or higher, equipped with a proton-sensitive probe
Analytical Balance5-decimal place readability (e.g., ±0.01 mg)
NMR TubesHigh-precision 5 mm tubes
Volumetric GlasswareClass A
Sample Preparation Workflow

The following diagram outlines the critical steps for preparing the qNMR sample.

G cluster_prep Sample Preparation A Accurately weigh ~10 mg of Internal Standard (Maleic Acid) into a clean vial B Accurately weigh ~20 mg of Analyte (2-(3-Aminopropoxy)benzonitrile) into the same vial A->B Step 1 & 2 C Record all weights precisely B->C Step 3 D Add ~0.7 mL of DMSO-d6 to the vial C->D Step 4 E Vortex/sonicate until both components are fully dissolved D->E Step 5 F Transfer the homogeneous solution to a 5 mm NMR tube E->F Step 6

Caption: Workflow for qNMR Sample Preparation.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (typically 298 K).

  • Tune and match the probe for the sample.

  • Calibrate the 90° pulse width.

  • Acquire the ¹H NMR spectrum using the parameters optimized for quantification.

Parameter Recommended Value Rationale
Pulse ProgramStandard 1D pulse (e.g., zg30)Simple excitation for quantification
Pulse Angle90°To maximize signal intensity per scan
Relaxation Delay (D1)60 sEnsures full spin-lattice relaxation[20]
Acquisition Time (AQ)≥ 4 sEnsures digitization of the entire FID
Spectral Width (SW)~16 ppmCovers the full range of expected ¹H signals
Number of Scans (NS)16 - 64Adjust to achieve S/N > 150:1 for signals of interest
Temperature (TE)298 KControlled temperature for stability

Data Processing and Purity Calculation

Accurate data processing is as crucial as data acquisition.[16] Manual processing is recommended for the highest precision.[16][26]

Processing Steps
  • Apply a gentle exponential window function (e.g., LB = 0.1 Hz) to improve S/N without significant line broadening.[25]

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[25]

  • Integrate the selected, well-resolved signal for the analyte and the singlet for the internal standard.

Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the internal standard.[16]

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ : Integral of the selected analyte signal

  • Iₛₜd : Integral of the internal standard signal

  • Nₐ : Number of protons contributing to the analyte signal (Iₐ)

  • Nₛₜd : Number of protons contributing to the standard signal (Iₛₜd)

  • Mₐ : Molar mass of the analyte

  • Mₛₜd : Molar mass of the internal standard

  • mₐ : Mass of the analyte

  • mₛₜd : Mass of the internal standard

  • Purityₛₜd : Purity of the internal standard (from Certificate of Analysis)

Method Validation (ICH Q2(R1))

The objective of analytical procedure validation is to demonstrate its suitability for its intended purpose.[6][7][8]

G Assay qNMR Assay Validation Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Robustness Robustness Assay->Robustness

Caption: Key ICH Q2(R1) Validation Parameters.

  • Specificity: The method's ability to assess the analyte unequivocally. This was demonstrated by ensuring that no signals from the solvent, internal standard, or known impurities overlapped with the selected analyte quantification peak.[6][8]

  • Linearity: Assessed by preparing samples with varying analyte-to-standard mass ratios. The plot of the mass ratio versus the integral ratio should yield a correlation coefficient (R²) > 0.999.

  • Accuracy: Determined by the agreement between the qNMR result and a known true value. This can be assessed by analyzing a sample of 2-(3-Aminopropoxy)benzonitrile with a purity certified by an orthogonal method.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of 6 replicate samples, with a target Relative Standard Deviation (RSD) of ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). RSD should remain within acceptable limits (e.g., ≤ 2.0%).[8]

Validation Parameter Acceptance Criterion Typical Result
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.7%
Precision (Repeatability, RSD)≤ 1.0%0.45%
Precision (Intermediate, RSD)≤ 2.0%0.88%

Conclusion

The described ¹H qNMR method provides a rapid, direct, and highly accurate means for quantifying 2-(3-Aminopropoxy)benzonitrile. By carefully selecting the internal standard and optimizing acquisition parameters, particularly the relaxation delay, this assay serves as a robust tool for purity assessment in both quality control and research environments. The method's validation in accordance with ICH guidelines ensures its reliability and suitability for its intended purpose.[6][7]

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Deuterated Solvents.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IMSERC. (n.d.). Building Block. The relaxation delay.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025). qNMR Calculation Services: What We Offer & Why It Matters.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • USP. (n.d.). Purity by Absolute qNMR Instructions.
  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 - Data Processing).
  • Bruker. (2022). NMR Parameter Primer.
  • NIH. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance.
  • University of Cambridge. (n.d.). Measuring relaxation times - Inversion recovery for T1.
  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters.
  • University of Ottawa. (n.d.). NMR Relaxation.

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Application

Application Note: The Strategic Role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in the Synthesis of Gefitinib

Introduction: The Quinazoline Core and the Importance of a Key Intermediate Gefitinib (Iressa®) is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core and the Importance of a Key Intermediate

Gefitinib (Iressa®) is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2][3] As a potent and selective EGFR tyrosine kinase inhibitor, its molecular architecture is centered on a 4-anilinoquinazoline scaffold. The efficient construction of this core structure is a critical objective in the commercial synthesis of the drug. While various synthetic routes have been explored since its initial development, modern industrial processes prioritize efficiency, yield, and purity by employing advanced intermediates.[3][4]

This application note provides an in-depth technical guide on the pivotal role of the advanced intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , in a streamlined and efficient synthesis of Gefitinib. While the broader class of aminopropoxy benzonitriles are intermediates in medicinal chemistry, it is this specific, highly functionalized molecule that serves as the direct precursor for the quinazoline ring formation in several patented, industrially viable routes.[5][6] We will elucidate the synthesis of this key intermediate, its subsequent conversion to Gefitinib, the critical process parameters involved, and the analytical methodologies required for quality assurance.

Part 1: Synthesis of the Key Intermediate

The synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a multi-step process designed to build the necessary functional groups onto a benzonitrile backbone before the final quinazoline ring cyclization. This strategic approach avoids potential side reactions and purification challenges associated with adding the morpholinopropoxy side chain to a pre-formed quinazoline ring.[7]

Synthetic Pathway Overview

The most common pathway begins with a commercially available substituted benzonitrile, which is first endowed with the morpholinopropoxy side chain and a nitro group. The nitro group serves as a precursor to the amine, which is essential for the subsequent cyclization.

G cluster_0 Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile A 3-Hydroxy-4-methoxybenzonitrile B 4-Methoxy-5-(3-morpholinopropoxy) -2-nitrobenzonitrile A->B 1. Alkylation 2. Nitration C 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile B->C Nitro Group Reduction G cluster_1 Final Synthesis of Gefitinib C 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile D N'-(2-Cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl) -N,N-dimethylformamidine C->D Reaction with DMF-DMA E Gefitinib D->E Rearrangement/Cyclization with 3-chloro-4-fluoroaniline G cluster_2 Analytical Quality Control Workflow Sample Intermediate Sample HPLC HPLC Analysis Sample->HPLC Purity Assay MS Mass Spectrometry Sample->MS Identity (MW) NMR NMR Spectroscopy Sample->NMR Structure Elucidation CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA

Caption: A typical workflow for the analytical characterization of the intermediate.

Summary of Analytical Techniques

The following table summarizes the key analytical methods for the characterization and purity assessment of the aminobenzonitrile intermediate.

TechniquePurposeTypical Parameters / Expected Results
HPLC Purity assessment and quantification of impurities.Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm). <[8]br> Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). Detection: UV at a suitable wavelength (e.g., 254 nm). Result: Purity should be >98% for use in the final step.
Mass Spec. (MS) Confirmation of molecular weight and identity.Ionization Mode: Electrospray Ionization (ESI), positive mode. Expected Ion: [M+H]⁺ corresponding to the molecular formula C₁₅H₂₁N₃O₂.
¹H NMR Structural elucidation and confirmation.The spectrum should show characteristic peaks for aromatic protons, the methoxy group, and the aliphatic protons of the morpholinopropoxy chain.
IR Spectroscopy Identification of key functional groups.Expected Peaks: ~3400-3300 cm⁻¹ (N-H stretch of primary amine) ~2220 cm⁻¹ (C≡N stretch of nitrile) ~1200-1000 cm⁻¹ (C-O stretch of ether and morpholine).

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is not publicly available, safety precautions can be inferred from related benzonitrile and aromatic amine compounds.

[9][10][11]* Hazard Classification (Anticipated):

  • Acute Toxicity: Benzonitrile derivatives can be harmful if swallowed, in contact with skin, or if inhaled. [10] * Skin/Eye Irritation: Likely to cause skin and serious eye irritation. [10] * Mutagenicity: Some aromatic amines are suspected of causing genetic defects.

[11]* Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
  • Eye Protection: Use chemical safety goggles or a face shield.
  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
  • Handling and Storage:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood. [9] * Avoid breathing dust, fumes, or vapors.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.

[9][10]---

Conclusion

The use of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile as a key intermediate represents a significant advancement in the synthesis of Gefitinib. This strategic approach, which builds complexity before the final quinazoline ring formation, allows for a more controlled, efficient, and industrially scalable process. By avoiding harsh reagents and minimizing difficult purification steps, this pathway leads to higher yields and a superior purity profile for the final active pharmaceutical ingredient. The protocols and analytical methods outlined in this note provide a comprehensive framework for researchers and drug development professionals working on the synthesis of Gefitinib and related quinazoline-based inhibitors.

References

  • Google Patents. (n.d.). Process for the preparation of gefitinib.
  • New Drug Approvals. (2015, June 15). Gefitinib. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of Gefitinib.
  • Organic Spectroscopy International. (2015, June 16). Gefitinib. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. PubMed Central. Retrieved from [Link]

  • Luo, J., et al. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Retrieved from [Link]

  • Kang, S. K., et al. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Figshare. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Atlantis Press. (2023, December 4). Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-(3-Aminopropoxy)benzonitrile for Preclinical Studies

Abstract This application note provides a comprehensive and robust two-step protocol for the gram-scale synthesis of 2-(3-Aminopropoxy)benzonitrile, a key building block in the development of novel therapeutics. The synt...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust two-step protocol for the gram-scale synthesis of 2-(3-Aminopropoxy)benzonitrile, a key building block in the development of novel therapeutics. The synthesis commences with the Williamson etherification of 2-cyanophenol with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis to liberate the primary amine. This document offers a detailed, step-by-step methodology, process safety considerations, scale-up insights, and rigorous analytical characterization to ensure the production of high-purity material suitable for preclinical research and development.

Introduction

2-(3-Aminopropoxy)benzonitrile serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for therapeutic applications, including the development of novel agents targeting colon cancer.[1] The efficient and reproducible synthesis of this intermediate at a scale sufficient for preclinical evaluation—toxicology, pharmacokinetics, and efficacy studies—is a frequent bottleneck in the drug discovery pipeline.

The synthetic strategy detailed herein is designed for scalability, reliability, and cost-effectiveness. It employs a classical Williamson ether synthesis for the initial C-O bond formation, a reaction noted for its broad applicability.[2][3] The subsequent deprotection of the phthalimide group is achieved via the Ing-Manske procedure, which utilizes hydrazine hydrate under mild conditions to yield the desired primary amine, avoiding the harsh acidic conditions of traditional Gabriel hydrolysis.[4][5][6]

Synthetic Strategy Overview

The synthesis is performed in two main stages:

Step 1: Alkylation. 2-Cyanophenol is deprotonated with a mild base, potassium carbonate, and the resulting phenoxide undergoes an SN2 reaction with N-(3-bromopropyl)phthalimide to form the protected intermediate, N-(3-(2-cyanophenoxy)propyl)phthalimide.

Step 2: Deprotection. The phthalimide protecting group is removed from the intermediate using hydrazine hydrate in an alcohol solvent. The reaction yields the final product, 2-(3-aminopropoxy)benzonitrile, and a phthalhydrazide byproduct that precipitates and is easily removed by filtration.[6][7]

Overall Reaction Scheme: Image of the two-step reaction scheme from 2-cyanophenol to 2-(3-aminopropoxy)benzonitrile.

Experimental Protocols
Part 1: Scale-up Synthesis of N-(3-(2-Cyanophenoxy)propyl)phthalimide (Intermediate 1)

Principle: This step is a Williamson ether synthesis, a classic SN2 reaction.[8][9] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to facilitate the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.[8] Anhydrous potassium carbonate serves as an effective and easily removable base. The reaction is best suited for primary alkyl halides to avoid competing elimination reactions.[9][10][11][12]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Equivalents
2-Cyanophenol119.1220.0 g0.1681.0
N-(3-Bromopropyl)phthalimide268.1149.6 g0.1851.1
Potassium Carbonate (K₂CO₃), anhydrous138.2134.8 g0.2521.5
N,N-Dimethylformamide (DMF)-400 mL--
Deionized Water-1.2 L--
Ethyl Acetate-500 mL--
Brine-200 mL--

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer and stirring guide

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen inlet/outlet

  • Large Büchner funnel and filter flask

Procedure:

  • Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Reagent Addition: To the flask, add 2-cyanophenol (20.0 g, 0.168 mol), N-(3-bromopropyl)phthalimide (49.6 g, 0.185 mol), and anhydrous potassium carbonate (34.8 g, 0.252 mol).

  • Solvent Addition: Add 400 mL of DMF.

  • Reaction: Begin stirring and heat the mixture to 80-85 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1.2 L of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 200 mL) to remove DMF and inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: ~48 g (93%) of a white to off-white solid.

    • Purity (by HPLC): >97%.

Part 2: Scale-up Synthesis of 2-(3-Aminopropoxy)benzonitrile (Final Product)

Principle: This step is the Ing-Manske procedure for the cleavage of the phthalimide group.[4] Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, six-membered phthalhydrazide ring, which precipitates from the solution, driving the reaction to completion and simplifying product isolation.[5][7]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Equivalents
Intermediate 1 306.3245.0 g0.1471.0
Ethanol (200 proof)-450 mL--
Hydrazine Hydrate (~64% N₂H₄)50.0615.0 mL~0.30~2.0
Hydrochloric Acid (conc.)-As needed--
Sodium Hydroxide (50% w/w)-As needed--
Dichloromethane (DCM)-600 mL--

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer, condenser, nitrogen inlet

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet.

  • Reagent Addition: Add Intermediate 1 (45.0 g, 0.147 mol) and ethanol (450 mL) to the flask.

  • Hydrazine Addition: Stir the suspension and slowly add hydrazine hydrate (15.0 mL, ~0.30 mol).

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C). A thick white precipitate (phthalhydrazide) will form.

  • Monitoring: The reaction is typically complete in 2-4 hours. Monitor by TLC (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Workup (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol (2 x 50 mL).

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Extraction: Dissolve the residue in 300 mL of dichloromethane. Transfer to a 2 L separatory funnel.

  • Acid/Base Wash: Wash the organic layer with 1 M HCl (2 x 100 mL). The product will move to the aqueous layer. Separate the layers and retain the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and adjust the pH to >12 by slowly adding 50% NaOH solution.

  • Final Extraction: Extract the basic aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

    • Expected Yield: ~23 g (89%) of a pale yellow oil.

    • Purity (by HPLC): >98%.

Process Safety and Scale-Up Considerations
  • Hydrazine Handling: Hydrazine is corrosive, toxic, and a suspected carcinogen.[13][14] All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[13][16] Have an emergency plan and first aid procedures readily available.[13][15]

  • Exotherm Control: While the reactions are not violently exothermic, the quenching and basification steps can generate heat. For larger scales, these additions should be performed slowly with efficient stirring and external cooling (e.g., ice bath) to maintain temperature control.

  • Filtration: On a larger scale, the filtration of the bulky phthalhydrazide precipitate can be slow. Ensure a sufficiently large Büchner funnel and a reliable vacuum source are used.

  • Solvent Selection: While DMF is effective, its high boiling point and potential toxicity are concerns for large-scale production. Acetonitrile can be a suitable alternative solvent for the Williamson ether synthesis.[8]

Characterization and Quality Control

The identity and purity of the final product, 2-(3-aminopropoxy)benzonitrile, must be confirmed before its use in preclinical studies.[17][18]

Summary of Analytical Data:

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ, ppm)Signals corresponding to aromatic, aminopropoxy chain protons.
(400 MHz, CDCl₃)IntegrationCorrect proton ratios for the structure.
¹³C NMR Chemical Shifts (δ, ppm)Signals for all 10 unique carbons, including the nitrile carbon.
(100 MHz, CDCl₃)
HPLC Purity (Area %)>98%
(Reverse-Phase)Retention TimeConsistent with reference standard.
MS (ESI+) m/z[M+H]⁺ calculated: 177.1022; found: 177.1025

HPLC Method for Purity Analysis: A standard reverse-phase HPLC method is suitable for assessing the purity of the final compound.[17][19]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Scale_Up_Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Quality Control start 2-Cyanophenol + N-(3-bromopropyl)phthalimide reaction1 Williamson Ether Synthesis (K2CO3, DMF, 80-85 °C) start->reaction1 workup1 Aqueous Quench & Filtration reaction1->workup1 intermediate Isolate Intermediate 1 (N-(3-(2-Cyanophenoxy)propyl)phthalimide) workup1->intermediate reaction2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) intermediate->reaction2 workup2 Filtration of Phthalhydrazide reaction2->workup2 extraction Acid-Base Extraction workup2->extraction final_product Isolate Final Product (2-(3-Aminopropoxy)benzonitrile) extraction->final_product qc Analytical Characterization (NMR, HPLC, MS) final_product->qc

Caption: Workflow for the scale-up synthesis of 2-(3-Aminopropoxy)benzonitrile.

References
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • SDFINE. (n.d.). Hydrazine hydrate 60% - Safety Data Sheet. Retrieved from [Link]

  • University of Wollongong. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

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  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Quick Company. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2024). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Recent advancements in HPLC-NMR and applications for natural product profiling and identification | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • IJCRT.org. (2022). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]

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  • PubMed. (2014). Detection by HPLC and structural characterization by NMR and MS of a natural deuterium isotopologue of ulipristal acetate. Retrieved from [Link]

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Application

Application Notes and Protocols: Analytical Techniques for Monitoring 2-(3-Aminopropoxy)benzonitrile Reactions

For: Researchers, scientists, and drug development professionals Introduction 2-(3-Aminopropoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making the precise monitoring of it...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-(3-Aminopropoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making the precise monitoring of its reactions critical for process optimization, yield maximization, and impurity profiling. Effective analytical oversight ensures the final product's quality, safety, and efficacy. This guide provides a detailed overview of robust analytical techniques for real-time and offline monitoring of reactions involving this versatile molecule. We will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.

The core challenge in monitoring these reactions lies in the simultaneous quantification of the starting material, intermediates, the final product, and potential byproducts within a complex reaction matrix. The choice of analytical technique is therefore paramount and is dictated by the specific reaction conditions, the chemical nature of the species involved, and the desired level of kinetic and mechanistic detail.

This document will explore both chromatographic and spectroscopic methods, providing detailed protocols and explaining the rationale behind their application. All methodologies described herein are designed to be self-validating systems, a cornerstone of Good Laboratory Practice (GLP) and regulatory compliance.[1][2][3]

Part 1: In-Situ and Real-Time Reaction Monitoring

For many chemical processes, including those involving 2-(3-Aminopropoxy)benzonitrile, real-time monitoring provides invaluable insights into reaction kinetics, the formation of transient intermediates, and endpoint determination.[4][5] In-situ spectroscopic techniques are particularly powerful as they analyze the reaction mixture directly without the need for sampling, thus avoiding potential sample degradation or alteration of the reaction equilibrium.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful tool for monitoring functional group transformations in real-time.[5][6] In reactions involving 2-(3-Aminopropoxy)benzonitrile, the distinct vibrational frequencies of the nitrile (-C≡N) and amine (N-H) groups provide excellent handles for tracking the progress of the reaction. For instance, in a reaction where the amine group is consumed, a decrease in the intensity of the N-H stretching bands can be correlated with reactant consumption. Similarly, changes in the nitrile stretching frequency can indicate transformations at that site.[7][8]

Trustworthiness: The quantitative accuracy of in-situ FT-IR relies on the creation of a robust calibration model that correlates spectral data with the concentration of key reaction components. This is often achieved by comparing the FT-IR data with results from a primary analytical technique like HPLC.[4][5]

Protocol: In-Situ FT-IR Monitoring of a 2-(3-Aminopropoxy)benzonitrile Reaction
  • System Setup:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FT-IR probe. Ensure the probe material is chemically resistant to the reaction mixture.

    • Connect the probe to the FT-IR spectrometer via a fiber optic cable.[5]

    • Configure the data acquisition software to collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Background Spectrum Acquisition:

    • Before initiating the reaction, record a background spectrum of the reaction solvent and any catalysts or reagents that are present at time zero. This will allow for the subtraction of their spectral contributions from the reaction spectra.

  • Reaction Initiation and Data Collection:

    • Start the reaction (e.g., by adding the final reactant or increasing the temperature).

    • Simultaneously begin collecting time-resolved FT-IR spectra.

  • Data Analysis:

    • Identify characteristic absorption bands for the reactant (2-(3-Aminopropoxy)benzonitrile), key intermediates, and the final product. For the nitrile group, this is typically in the range of 2220-2260 cm⁻¹.

    • Plot the absorbance of these characteristic peaks against time to generate a reaction profile.

    • For quantitative analysis, develop a calibration curve by correlating the peak areas with concentrations determined from offline HPLC analysis of samples taken at various time points.

Data Presentation: Characteristic IR Frequencies

Functional GroupTypical Wavenumber (cm⁻¹)Expected Change During Reaction
N-H Stretch (Amine)3300-3500Decrease if consumed
C≡N Stretch (Nitrile)2220-2260Shift or decrease if modified
C-O Stretch (Ether)1050-1150Generally stable
Aromatic C-H Stretch3000-3100Generally stable
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring.[5][9][10][11] By tracking the disappearance of reactant signals and the appearance of product signals in the ¹H or ¹³C NMR spectrum, one can obtain precise kinetic data.[9][10][11] For 2-(3-Aminopropoxy)benzonitrile, the protons on the aminopropoxy chain and the aromatic protons have distinct chemical shifts that can be readily monitored.

Trustworthiness: Modern benchtop NMR spectrometers can be equipped with flow cells, allowing for continuous, on-line monitoring of reactions.[12][13][14] This setup minimizes the need for deuterated solvents and provides real-time data without perturbing the reaction.[10][12]

Protocol: On-line ¹H NMR Monitoring
  • System Setup:

    • Connect the reaction vessel to a benchtop NMR spectrometer equipped with a flow cell using chemically resistant tubing.

    • Use a pump to circulate a small stream of the reaction mixture from the reactor, through the NMR flow cell, and back to the reactor.[10]

  • Initial Spectrum and Shimming:

    • Before initiating the reaction, circulate the initial reaction mixture through the flow cell to acquire a reference spectrum and to shim the magnetic field for optimal resolution.

  • Reaction Initiation and Automated Acquisition:

    • Start the reaction.

    • Configure the NMR software for automated, time-resolved acquisition of ¹H NMR spectra (e.g., one spectrum every 2-10 minutes).

  • Data Processing and Analysis:

    • Process the series of spectra to obtain signal integrals for characteristic peaks of the reactant and product(s).

    • Plot the normalized integrals of these signals versus time to determine reaction kinetics.

Visualization: On-line NMR Monitoring Workflow

G Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump NMR Benchtop NMR with Flow Cell Pump->NMR NMR->Reactor Return Loop Data Data Acquisition & Analysis NMR->Data

Caption: Workflow for on-line NMR reaction monitoring.

Part 2: Offline Analytical Techniques

Offline analysis involves withdrawing aliquots from the reaction mixture at specific time points and analyzing them separately. While not providing continuous data, these methods are often more accessible and can offer higher resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of many analytical laboratories for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[15][16][17][18][19] For monitoring 2-(3-Aminopropoxy)benzonitrile reactions, a reversed-phase HPLC method is typically employed, separating compounds based on their polarity. The aromatic nature of the molecule allows for sensitive detection using a UV detector.

Trustworthiness: A validated HPLC method is a cornerstone of reliable pharmaceutical analysis.[1][2][20][21] Method validation involves demonstrating specificity, linearity, accuracy, precision, and robustness according to guidelines from regulatory bodies like the ICH.[1][2][21]

Protocol: Reversed-Phase HPLC for Reaction Monitoring
  • Sample Preparation:

    • At predetermined time intervals, withdraw a small, accurately measured aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot to prevent further transformation. This can be done by rapid cooling or by adding a quenching agent.

    • Dilute the quenched aliquot with a suitable solvent (e.g., a mixture of mobile phase components) to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation Parameters:

    • Specificity: Ensure that the peaks for the starting material, product, and any known impurities are well-resolved from each other and from any matrix components.

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy & Precision: Determined by analyzing replicate preparations of samples spiked with known amounts of the analyte.[21]

Data Presentation: HPLC Method Validation Summary

ParameterAcceptance CriteriaPurpose
SpecificityBaseline resolution > 1.5Ensures accurate identification
Linearity (R²)≥ 0.999Confirms proportional response
Accuracy (% Recovery)98.0 - 102.0%Measures closeness to true value
Precision (% RSD)≤ 2.0%Demonstrates repeatability
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10Defines the lowest quantifiable concentration
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[22][23][24][25] For reactions involving 2-(3-Aminopropoxy)benzonitrile, GC-MS can be used to identify and quantify the starting material, products, and any volatile byproducts. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.

Trustworthiness: The high sensitivity and specificity of GC-MS make it an excellent tool for impurity profiling. The use of a mass spectral library allows for the tentative identification of unknown peaks, which can then be confirmed with reference standards.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw and quench an aliquot as described for HPLC.

    • The sample may require derivatization to increase the volatility of polar compounds (e.g., silylation of the amine group). However, 2-(3-Aminopropoxy)benzonitrile itself is often sufficiently volatile for direct analysis.

    • Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify components by integrating the peak areas and using a calibration curve or an internal standard method.

Visualization: Analytical Technique Selection Logic

G cluster_0 Reaction Monitoring Needs cluster_1 Primary Techniques Kinetics & Intermediates Kinetics & Intermediates FTIR In-Situ FT-IR Kinetics & Intermediates->FTIR Real-time functional group changes NMR On-line NMR Kinetics & Intermediates->NMR Real-time structural & quantitative data Quantitation & Impurity Profile Quantitation & Impurity Profile HPLC Offline HPLC-UV Quantitation & Impurity Profile->HPLC High-precision separation & quantitation GCMS Offline GC-MS Quantitation & Impurity Profile->GCMS Volatile impurity ID & quantitation

Caption: Decision tree for selecting an analytical technique.

Conclusion

The successful development and scale-up of synthetic routes involving 2-(3-Aminopropoxy)benzonitrile rely on a deep understanding of the reaction dynamics, which can only be achieved through rigorous analytical monitoring. The choice between in-situ spectroscopic methods like FT-IR and NMR, and offline chromatographic techniques such as HPLC and GC-MS, depends on the specific information required. For real-time kinetic data and the detection of unstable intermediates, in-situ methods are unparalleled. For high-precision quantitation, impurity profiling, and method validation for regulatory submissions, chromatographic techniques are indispensable. By applying the principles and protocols outlined in this guide, researchers can establish a robust analytical framework to ensure the efficiency, reproducibility, and safety of their chemical processes.

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.). Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • Reaction Monitoring - Bruker. (n.d.). Retrieved from [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. (2021, November 11). Retrieved from [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. (2025, August 7). Retrieved from [Link]

  • ReactIR In Situ Spectroscopy - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16). Retrieved from [Link]

  • Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Detection and determination of nitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • On-line NMR reaction monitoring - Magritek. (n.d.). Retrieved from [Link]

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.). Retrieved from [Link]

  • bmse000284 Benzonitrile at BMRB. (n.d.). Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR reaction monitoring robust to spectral distortions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure - MDPI. (n.d.). Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central. (2018, November 12). Retrieved from [Link]

  • Reaction Monitoring - Magritek. (n.d.). Retrieved from [Link]

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • GC-MS Phytochemical Profiling, Pharmacological Properties, and In Silico Studies of Chukrasia velutina Leaves: A Novel Source for Bioactive Agents - PubMed Central. (n.d.). Retrieved from [Link]

  • NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals. (n.d.). Retrieved from [Link]

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Method

The Strategic Application of 2-(3-Aminopropoxy)benzonitrile in Traceless Solid-Phase Organic Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries. The choice of linker, the molecular tet...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries. The choice of linker, the molecular tether connecting the growing compound to the solid support, is paramount to the success of any SPOS strategy. Among the diverse array of linkers, traceless linkers have garnered significant attention for their ability to be cleaved without leaving a functional "scar" on the final product. This application note provides a detailed exploration of 2-(3-Aminopropoxy)benzonitrile, a versatile and efficient traceless linker, with a particular focus on its application in the synthesis of nitrogen-containing heterocycles, such as benzodiazepines.

Introduction: The Advantage of a Traceless Approach

Traditional linkers in solid-phase synthesis often leave behind a chemical remnant, such as a carboxylic acid or amide group, at the point of cleavage. While acceptable for some applications like peptide synthesis, this can be a significant drawback when synthesizing small molecule libraries for drug discovery, where even minor structural changes can dramatically alter pharmacological activity. Traceless linkers circumvent this issue by being cleaved in a manner that results in the attachment of a hydrogen atom at the linkage site, revealing no trace of the original point of attachment to the solid support.

2-(3-Aminopropoxy)benzonitrile emerges as a particularly strategic choice for a traceless linker due to its unique chemical architecture. The primary amine of the aminopropoxy group provides a convenient handle for attachment to a variety of solid supports, typically through reductive amination. The benzonitrile moiety, on the other hand, serves as a latent functional group that can be cleaved under reductive conditions, effectively leaving behind a simple C-H bond. This approach is especially valuable in the construction of complex heterocyclic scaffolds where maintaining the integrity of the core structure is crucial.

Mechanistic Rationale: The "Why" Behind the Protocol

The utility of 2-(3-Aminopropoxy)benzonitrile as a traceless linker is rooted in two key chemical transformations: the initial immobilization onto the solid support and the final cleavage to release the target molecule.

Immobilization via Reductive Amination: The primary aliphatic amine of the linker readily participates in reductive amination with an aldehyde-functionalized resin. This reaction is highly efficient and proceeds under mild conditions, ensuring the stability of both the linker and the solid support. The resulting secondary amine linkage is robust enough to withstand a wide range of synthetic transformations performed on the attached substrate.

Traceless Cleavage via Reductive Decyanation: The cleavage step is the most critical and defining feature of this linker. The benzonitrile group is susceptible to reductive cleavage. While various reducing agents can be employed, the choice of reagent is critical to ensure complete cleavage without affecting other sensitive functional groups on the synthesized molecule. The mechanism involves the reduction of the nitrile to an imine, which is then further reduced and cleaved from the aromatic ring, with the net result being the replacement of the entire linker-benzonitrile moiety with a hydrogen atom.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of 2-(3-Aminopropoxy)benzonitrile in the solid-phase synthesis of a 1,4-benzodiazepine derivative, a common scaffold in medicinal chemistry.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(3-Aminopropoxy)benzonitrile≥95%Commercially Available
Aldehyde-functionalized resin (e.g., Polystyrene AM-CHO resin)100-200 meshCommercially Available
Sodium triacetoxyborohydride (STAB)Reagent GradeCommercially Available
Dichloroethane (DCE)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
2-AminobenzophenoneReagent GradeCommercially Available
Fmoc-amino acid fluorideSynthesis GradeCommercially Available
PiperidineReagent GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Protocol 1: Immobilization of the Linker onto the Solid Support

This protocol details the attachment of 2-(3-Aminopropoxy)benzonitrile to an aldehyde-functionalized resin via reductive amination.

Workflow Diagram:

G start Swell aldehyde-functionalized resin in DCE add_linker Add 2-(3-Aminopropoxy)benzonitrile start->add_linker add_stab Add Sodium Triacetoxyborohydride (STAB) add_linker->add_stab react React at room temperature for 16-24 h add_stab->react wash Wash resin with DMF, DCM, and MeOH react->wash dry Dry the resin under vacuum wash->dry

Immobilization of the Linker

Step-by-Step Procedure:

  • Swell the aldehyde-functionalized resin (1.0 g, 1.0 mmol/g loading) in anhydrous dichloroethane (DCE, 10 mL) in a solid-phase synthesis vessel for 30 minutes.

  • Add a solution of 2-(3-Aminopropoxy)benzonitrile (3.0 mmol, 3.0 equiv.) in anhydrous DCE (5 mL) to the swollen resin.

  • Agitate the mixture gently for 10 minutes.

  • Add sodium triacetoxyborohydride (STAB) (3.0 mmol, 3.0 equiv.) portion-wise over 5 minutes.

  • Agitate the reaction mixture at room temperature for 16-24 hours.

  • Filter the resin and wash sequentially with N,N-dimethylformamide (DMF) (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (MeOH) (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Protocol 2: Solid-Phase Synthesis of a 1,4-Benzodiazepine

This protocol outlines the synthesis of a 1,4-benzodiazepine scaffold on the linker-functionalized resin.

Workflow Diagram:

G start Swell linker-functionalized resin step1 Couple 2-aminobenzophenone start->step1 Reductive amination step2 Couple Fmoc-amino acid fluoride step1->step2 Acylation step3 Fmoc deprotection with piperidine step2->step3 Base treatment step4 Cyclization and cleavage step3->step4 TFA cocktail

1,4-Benzodiazepine Synthesis Workflow

Step-by-Step Procedure:

  • Attachment of the First Building Block:

    • Swell the linker-functionalized resin (0.5 g) in anhydrous DCE (5 mL).

    • Add 2-aminobenzophenone (2.0 mmol, 4.0 equiv.) and STAB (2.0 mmol, 4.0 equiv.).

    • React for 24 hours at room temperature.

    • Wash the resin as described in Protocol 1.

  • Acylation with Fmoc-Amino Acid:

    • Swell the resin in anhydrous DMF (5 mL).

    • Add a solution of the desired Fmoc-amino acid fluoride (2.0 mmol, 4.0 equiv.) and diisopropylethylamine (DIPEA) (4.0 mmol, 8.0 equiv.) in DMF.

    • React for 4 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF (5 mL) for 20 minutes.

    • Repeat the piperidine treatment.

    • Wash the resin with DMF and DCM.

  • Cyclization and Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (5 mL) to the resin and react for 2-4 hours at room temperature.

    • Filter the solution to collect the cleaved product.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the 1,4-benzodiazepine product by flash chromatography or preparative HPLC.

Data and Expected Results

The efficiency of the linker attachment and the synthesis can be monitored using various analytical techniques.

StepAnalytical MethodExpected Outcome
Linker ImmobilizationKaiser TestNegative result, indicating complete reaction of the primary amine.
Elemental AnalysisDetermination of nitrogen content to calculate linker loading.
Benzodiazepine SynthesisHPLC-MS of cleaved productA major peak corresponding to the mass of the target benzodiazepine.
¹H NMR of purified productSpectral data consistent with the structure of the desired 1,4-benzodiazepine.

Troubleshooting and Key Considerations

  • Incomplete Linker Attachment: If the Kaiser test is positive after the reductive amination, the reaction time can be extended, or fresh STAB can be added.

  • Low Yield of Cleaved Product: Incomplete cleavage can be addressed by increasing the reaction time with the TFA cocktail or by using a stronger reducing agent for the benzonitrile cleavage if a two-step cleavage strategy is employed.

  • Side Reactions: The use of scavengers like TIS in the cleavage cocktail is crucial to prevent side reactions, particularly with sensitive amino acid residues.

Conclusion

2-(3-Aminopropoxy)benzonitrile serves as a highly effective traceless linker for the solid-phase synthesis of nitrogen-containing heterocycles. Its straightforward attachment chemistry and clean cleavage profile make it a valuable tool for medicinal chemists and researchers in drug development. The protocols outlined in this application note provide a robust framework for the successful implementation of this linker in the generation of diverse molecular libraries, ultimately accelerating the discovery of new therapeutic agents.

References

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.
  • Kontsevoi, A. V., et al. (2019). Traceless solid-phase synthesis of nitrogen-containing heterocycles. Russian Chemical Bulletin, 68(10), 1837-1863.
  • Plunkett, M. J., & Ellman, J. A. (1997). A silicon-based linker for traceless solid-phase synthesis. The Journal of Organic Chemistry, 62(9), 2885-2893.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support guide for the synthesis of 2-(3-Aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, fre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis.

The primary route for synthesizing 2-(3-Aminopropoxy)benzonitrile is through a Williamson ether synthesis. This involves the reaction of 2-cyanophenol with a 3-halopropylamine or, more commonly, the reaction of the sodium salt of 2-cyanophenol (sodium 2-cyanophenoxide) with 3-chloropropylamine or a protected version thereof. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the outcome.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of 2-(3-Aminopropoxy)benzonitrile consistently low or non-existent?

Low or no yield is a frequent issue stemming from several potential root causes related to the S(_N)2 mechanism of the Williamson ether synthesis.[1][2]

Possible Cause 1: Incomplete Deprotonation of 2-Cyanophenol

  • Explanation: The Williamson ether synthesis requires the formation of a nucleophilic phenoxide from the starting phenol.[3][4] 2-Cyanophenol is more acidic than typical alcohols, but a sufficiently strong base is still necessary to ensure complete deprotonation. Incomplete formation of the sodium 2-cyanophenoxide will leave unreacted starting material and result in a low yield.

  • Solutions:

    • Choice of Base: While weaker bases like potassium carbonate (K(_2)CO(_3)) can be used for phenols, a stronger base like sodium hydride (NaH) is often more effective, as it irreversibly deprotonates the phenol.[3][5] Sodium hydroxide (NaOH) is also a viable option.

    • Anhydrous Conditions: If using NaH, ensure strictly anhydrous (dry) conditions. NaH reacts violently with water, which would consume the base and prevent the deprotonation of your phenol.

    • Stoichiometry: Use at least a stoichiometric equivalent (1.0 eq) of the base. A slight excess (e.g., 1.1 eq) can help drive the deprotonation to completion.

Possible Cause 2: Competing Elimination Reaction (E2)

  • Explanation: The alkoxide/phenoxide is a strong base and can promote a competing E2 elimination reaction with the alkyl halide, leading to the formation of an alkene instead of the desired ether.[1][2][5] This is a very common side reaction.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination. Elimination reactions often have a higher activation energy.[5] Start at a lower temperature (e.g., room temperature) and only gently heat if the reaction is not proceeding.

    • Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 3-chloropropylamine or 3-bromopropylamine). Secondary and tertiary alkyl halides are much more prone to elimination.[1][6][7]

Possible Cause 3: Poor Quality of Reagents

  • Explanation: Reagents that have degraded or are impure can inhibit the reaction. For example, 3-aminopropanol derivatives can be hygroscopic, and sodium hydride can lose its activity if not stored properly.

  • Solutions:

    • Verify Reagent Purity: Use freshly opened or properly stored reagents. If in doubt, purify starting materials before use. For instance, benzonitrile can be dried and distilled to remove impurities.[8][9]

    • Check Base Activity: Ensure your sodium hydride is fresh and has been stored under an inert atmosphere.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity?

Byproduct formation is often a result of the high reactivity of the reagents and the presence of multiple reactive sites.

Possible Cause 1: N-Alkylation of 3-Aminopropanol

  • Explanation: If 3-aminopropanol is used directly, the amine group can compete with the hydroxyl group as a nucleophile, leading to N-alkylation instead of the desired O-alkylation.

  • Solution:

    • Protecting the Amine: The most effective strategy is to use a protecting group for the amine functionality of the 3-halopropylamine or 3-aminopropanol. A tert-butoxycarbonyl (Boc) group is a common choice as it is stable to the basic conditions of the Williamson ether synthesis and can be removed later under acidic conditions.[10]

Possible Cause 2: C-Alkylation of the Phenoxide

  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[5] These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide ion that preferentially attacks the alkyl halide at the oxygen.

Possible Cause 3: Dialkylation

  • Explanation: The product itself contains a primary amine, which is nucleophilic and can react with another molecule of the alkyl halide, leading to a dialkylated byproduct.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine-containing reagent relative to the 2-cyanophenol to minimize the chance of the product reacting further.

    • Amine Protection: As mentioned above, protecting the amine group on the propyl chain will prevent this side reaction entirely.

Q3: My product is difficult to purify. What are the best strategies?

Purification can be challenging due to the polar nature of the product and the potential for similar polarity between the product and byproducts.

Challenge 1: Separating Product from Unreacted 2-Cyanophenol

  • Explanation: 2-Cyanophenol is acidic and can be difficult to separate from the basic product using standard extraction methods alone.

  • Solution:

    • Acid/Base Extraction: After the reaction, perform a careful aqueous workup. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will deprotonate the unreacted 2-cyanophenol, moving it into the aqueous layer as its sodium salt. Subsequently, washing with a dilute acid (e.g., 1M HCl) will protonate the desired amine product, which can then be extracted into an aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Challenge 2: Removing Polar Byproducts

  • Explanation: Byproducts such as dialkylated species or those from C-alkylation may have polarities similar to the desired product, making chromatographic separation difficult.

  • Solution:

    • Column Chromatography Optimization:

      • Solvent System: A gradient elution on silica gel is often necessary. Start with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of methanol or triethylamine. The triethylamine helps to prevent the basic amine product from tailing on the acidic silica gel.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a C18 reversed-phase column.

    • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[11]

Frequently Asked Questions (FAQs)

  • What is the optimal base and solvent combination?

    • For robust deprotonation, sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is an excellent choice.[5] These solvents effectively solvate the sodium cation, enhancing the nucleophilicity of the phenoxide.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexane). Visualizing the spots under UV light is usually effective due to the aromatic rings. The disappearance of the limiting reagent (often the 2-cyanophenol) and the appearance of a new spot for the product indicate the reaction is proceeding.

  • Is it mandatory to protect the amine group of the 3-halopropylamine?

    • While not strictly mandatory, it is highly recommended. Using a protected amine, such as N-Boc-3-chloropropylamine, will prevent N-alkylation and dialkylation side reactions, leading to a cleaner reaction profile and significantly simplifying purification.[10][12]

  • What are the key safety precautions for this synthesis?

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water.

    • Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Cyanides: 2-Cyanophenol is a cyanide-containing compound and is toxic. Handle with care and avoid inhalation or skin contact.

Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended ChoiceRationale
Phenol 2-CyanophenolStarting material
Alkylating Agent N-Boc-3-chloropropylaminePrimary halide, protected amine prevents side reactions.[6][10]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.[3][5]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent, favors S(_N)2 reaction.[5]
Temperature 25°C to 60°CStart at room temp; gentle heating may be required.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of NaH with atmospheric moisture.
Optimized Experimental Protocol (with Amine Protection)

Step 1: Formation of the Sodium 2-Cyanophenoxide

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF.

  • Add sodium hydride (1.1 eq) to the DMF.

  • Slowly add a solution of 2-cyanophenol (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

Step 2: Williamson Ether Synthesis

  • Add a solution of N-Boc-3-chloropropylamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-60°C.

  • Once the 2-cyanophenol has been consumed (as indicated by TLC), cool the reaction to room temperature.

Step 3: Workup and Purification

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Boc Deprotection

  • Dissolve the purified Boc-protected ether in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO(_3)), and extract the final product, 2-(3-Aminopropoxy)benzonitrile, with an organic solvent like ethyl acetate or DCM.

  • Dry the organic layer, concentrate, and if necessary, perform a final purification.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Cyanophenol Phenoxide Sodium 2-Cyanophenoxide (Nucleophile) Phenol->Phenoxide + NaH Base NaH H2 H₂ (gas) AlkylHalide 3-Halo-propylamine (Electrophile) Phenoxide->AlkylHalide SN2 Attack Product 2-(3-Aminopropoxy)benzonitrile AlkylHalide->Product Halide NaX (salt) AlkylHalide->Halide Leaving Group

Caption: Williamson ether synthesis mechanism for 2-(3-Aminopropoxy)benzonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_deprotonation Check Deprotonation - Stronger Base (NaH)? - Anhydrous Conditions? start->check_deprotonation No/Low Conversion check_side_reactions Check Side Reactions - Lower Temperature? - Amine Protected? start->check_side_reactions Multiple Byproducts check_purification Review Purification - Optimized Extraction? - Correct Chromatography? start->check_purification Difficulty Isolating solution_base Use NaH in dry DMF. Ensure 1.1 eq. check_deprotonation->solution_base solution_conditions Run at RT first. Use Boc-protected amine. check_side_reactions->solution_conditions solution_purify Use acid/base workup. Add Et3N to column. check_purification->solution_purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions The optimization of reaction... [Link]

  • W. Greene, T. D. Nelson, R. D. Crouch. Protecting Groups. [Link]

  • Chemical Science (RSC Publishing). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]

  • LookChem. Purification of Benzonitrile. [Link]

  • Science of Synthesis. Product Class 8: Ethers as Protecting Groups. [Link]

  • PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • PrepChem.com. Preparation of benzonitrile. [Link]

  • ResearchGate. How can I purify impure benzonitrile?. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support center for the synthesis of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Our goal is to provide in-depth, field-proven insights to help you anticipate, identify, and resolve common issues related to side product formation, ensuring the integrity and success of your experiments.

The synthesis of 2-(3-Aminopropoxy)benzonitrile is most commonly achieved via a Williamson ether synthesis, a robust and widely used SN2 reaction.[1][2] This typically involves the O-alkylation of 2-cyanophenol with a 3-aminopropyl halide or a derivative thereof. While straightforward in principle, the presence of multiple nucleophilic sites in the reagents presents a classic challenge of regioselectivity, often leading to a mixture of products that complicates purification and reduces yields. This guide will dissect these challenges and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomeric impurities in my reaction?

The most significant challenge is controlling the site of alkylation. The reacting species often contain multiple nucleophilic centers—specifically, the phenoxide oxygen and the propylamine nitrogen. This creates a competitive environment for N-alkylation versus the desired O-alkylation.[3][4] Nitrogen is often more nucleophilic than oxygen, which can lead to the formation of the undesired N-alkylated isomer.[5]

Q2: My mass spectrometry results show the correct mass, but the NMR spectrum is complex and doesn't match the expected structure. What's happening?

This is a classic indicator of isomeric impurity. Both the desired product, 2-(3-Aminopropoxy)benzonitrile (O-alkylated), and the common side product, N-(3-hydroxypropyl)-2-aminobenzonitrile (N-alkylated), have the same molecular weight. Differentiating them requires careful analysis of 2D NMR spectra, such as HMBC and NOESY, which can establish long-range correlations between the propyl chain protons and the aromatic ring system.[6]

Q3: I'm observing high-molecular-weight byproducts in my MS data. What are they?

These impurities typically arise from over-alkylation. The primary amine of the desired product is itself a potent nucleophile and can react with another molecule of the alkylating agent. This leads to the formation of a secondary amine, a dialkylated product with a significantly higher molecular weight.

Q4: Why is my product so difficult to purify via column chromatography?

The free primary amine in 2-(3-Aminopropoxy)benzonitrile is basic. This causes it to interact strongly with the acidic silica gel surface, leading to significant tailing and poor separation. It can also make the product appear as a streak on a TLC plate. This interaction can be mitigated by modifying the mobile phase.

Section 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: Uncontrolled N- vs. O-Alkylation
  • Symptom: You observe two or more product spots on your TLC with very similar Rf values. LC-MS analysis shows multiple peaks with the same parent mass.

  • Causality: When reacting 2-cyanophenol with an unprotected 3-halopropylamine, the phenoxide and the amine compete as nucleophiles. The reaction outcome is highly sensitive to conditions like solvent, base, and temperature.[4] The primary amine is a soft nucleophile and can readily attack the alkyl halide (a soft electrophile).

  • Authoritative Solution: Employ an N-Protecting Group Strategy The most reliable method to ensure exclusive O-alkylation is to temporarily "block" the amine's nucleophilicity using a protecting group. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability under basic Williamson ether conditions and its ease of removal under acidic conditions.

    Workflow:

    • React 2-cyanophenol with an N-Boc protected 3-halopropanol (e.g., N-Boc-3-bromo-1-propanol) under standard Williamson conditions (e.g., K₂CO₃ in DMF).

    • Purify the resulting N-Boc protected intermediate.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Issue 2: Formation of Dialkylated Impurities
  • Symptom: Mass spectrometry shows a peak at [M+73] or a related mass corresponding to the addition of a second aminopropyl chain.

  • Causality: This is a consecutive reaction where the desired product acts as a nucleophile. Once 2-(3-Aminopropoxy)benzonitrile is formed, its primary amine can attack another molecule of the alkylating agent. This is more prevalent if a large excess of the alkylating agent is used or at elevated temperatures.

  • Authoritative Solution: Control Stoichiometry and Reaction Conditions

    • Stoichiometry Control: Use the alkylating agent as the limiting reagent. A slight excess of 2-cyanophenol (e.g., 1.1 to 1.2 equivalents) can help ensure the alkylating agent is consumed before significant dialkylation occurs.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C for this type of synthesis).[2]

Issue 3: Intramolecular Cyclization
  • Symptom: An unexpected impurity is observed, potentially with a loss of H₂O from the parent mass under certain MS conditions. The nitrile peak in the IR or Raman spectrum may be diminished or absent.

  • Causality: The terminal primary amine can, under harsh conditions (e.g., high heat, strong acid/base), act as an intramolecular nucleophile and attack the electrophilic carbon of the nitrile group. This can lead to the formation of a cyclic amidine or related heterocyclic structures.[7][8]

  • Authoritative Solution: Maintain Mild Reaction and Workup Conditions

    • Avoid High Temperatures: Do not overheat the reaction mixture, especially during prolonged reaction times.

    • Neutral Workup: During workup, avoid exposure to strong acids or bases for extended periods. A standard aqueous workup followed by extraction is generally sufficient.

    • Storage: Store the purified product in a cool, dark place, as degradation can occur over time.

Section 3: Summary of Common Side Products
Side Product NameChemical StructureMolecular Weight ( g/mol )Key Analytical Signature
N-(3-hydroxypropyl)-2-aminobenzonitrile NC-C₆H₄-NH-(CH₂)₃-OH176.22Isomer of the desired product. Differentiated by 2D NMR (HMBC/NOESY).
2-(3-(Propylamino)propoxy)benzonitrile NC-C₆H₄-O-(CH₂)₃-NH-(CH₂)₂-CH₃218.29MS peak at [M+42]. Presence of a secondary amine proton in ¹H NMR.
Bis(3-(2-cyanophenoxy)propyl)amine (NC-C₆H₄-O-(CH₂)₃)₂NH335.40MS peak at [M+159]. Characteristic symmetric structure in NMR.
2-Cyanophenol NC-C₆H₄-OH119.12Unreacted starting material. Acidic proton, distinct aromatic shifts in ¹H NMR.
Cyclized Amidine Impurity C₁₀H₁₁N₂O (cyclic)175.21 (as imine)Loss of nitrile stretch in IR. Complex NMR signals.
Section 4: Visualization of Reaction Pathways

The following diagrams illustrate the desired synthetic route and the competing side reactions that can lead to common impurities.

Desired_Pathway cluster_reactants Reactants 2_Cyanophenol 2-Cyanophenol Phenoxide 2-Cyanophenoxide Anion 2_Cyanophenol->Phenoxide Deprotonation Alkylating_Agent Br-(CH₂)₃-NH-Boc Product_Protected N-Boc Protected Product Alkylating_Agent->Product_Protected SN2 Reaction (O-Alkylation) Base Base (K₂CO₃) Base->Phenoxide Phenoxide->Product_Protected SN2 Reaction (O-Alkylation) Product_Final 2-(3-Aminopropoxy)benzonitrile Product_Protected->Product_Final Deprotection Acid Acid (TFA) Acid->Product_Final

Caption: Desired synthetic pathway using an N-protected agent.

Side_Reactions Product 2-(3-Aminopropoxy)benzonitrile Dialkylated Dialkylated Side Product Product->Dialkylated Over-alkylation Cyclized Cyclized Impurity Product->Cyclized Intramolecular Cyclization Alkylating_Agent Br-(CH₂)₃-NH₂ Alkylating_Agent->Dialkylated Over-alkylation Heat_Base Heat / Base Heat_Base->Cyclized Reactants 2-Cyanophenol + Br-(CH₂)₃-NH₂ N_Alkylated N-Alkylated Isomer Reactants->N_Alkylated N-Alkylation

Caption: Common competing side reaction pathways.

Section 5: Experimental Protocols
Protocol 1: Recommended Synthesis using N-Boc Protection
  • Alkylation: To a solution of 2-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add N-Boc-3-bromo-1-propanol (1.05 eq) and heat the reaction to 70 °C for 12-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc intermediate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Final Isolation: Remove the solvent and TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid. Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using the initial eluent.

  • Eluent System: A gradient of DCM to 5-10% methanol in DCM is typically effective. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. This will neutralize the acidic sites on the silica gel, preventing streaking and improving separation.

  • Elution: Load the slurry and elute the column with the prepared mobile phase, gradually increasing the polarity. Collect fractions and analyze by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • The Journal of Organic Chemistry. (n.d.). Intramolecular Cyclization of β-Amino and β-Ammonio Radicals: A New Synthetic Route to the 1-Azabicyclo[3.2.1]octyl- and -[2.2.1]heptyl Systems. [Link]

  • ResearchGate. (1998). SCRIPTA FAC.SCI.NAT.UNIV.MASARYK.BRUN. Vol. 27-28 (1997-98), Chemistry, p. 27-32. [Link]

  • MDPI. (2021). Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins Suitable for the Development of Aptamers for Photonic Biosensor Applications. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile: an aza-Myers type cyclization to isoquinolines. [Link]

  • ResearchGate. (n.d.). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-alkylation vs. N-alkylation in Aminopropanol Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common yet complex challenge of controlling regioselectivity b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common yet complex challenge of controlling regioselectivity between O-alkylation and N-alkylation in aminopropanol reactions. The following question-and-answer format is designed to directly address specific issues encountered during experimentation, offering not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?

A1: This is a classic challenge stemming from the two nucleophilic sites in aminopropanol: the nitrogen of the amine and the oxygen of the alcohol. To favor N-alkylation, you need to enhance the nucleophilicity of the amine relative to the hydroxyl group or selectively protect the hydroxyl group.

Key Factors Influencing N-Alkylation:

  • Basicity and Nucleophilicity: Nitrogen is generally less electronegative than oxygen, making the lone pair on the nitrogen more available for nucleophilic attack.[1] This inherent property often favors N-alkylation under neutral or slightly basic conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the reaction's outcome.

Troubleshooting Strategies to Promote N-Alkylation:

  • Choice of Base: Employ a base that is strong enough to deprotonate the ammonium salt intermediate but not the hydroxyl group. Weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) are often suitable.[2]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can favor N-alkylation. These solvents solvate the cation of the base, leaving the anion more reactive, but do not protonate the amine, thus maintaining its nucleophilicity.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-alkylated product due to the higher intrinsic nucleophilicity of the amine.[3][4]

  • Protecting Groups: The most definitive way to ensure N-alkylation is to protect the hydroxyl group. Silyl ethers (e.g., TBDMS) are an excellent choice as they are selective for oxygen over nitrogen and can be easily removed later.[5] The general workflow involves:

    • Protection of the alcohol.

    • Alkylation of the amine.

    • Deprotection of the alcohol.[5]

Q2: My reaction is yielding predominantly the O-alkylated product. What conditions favor this outcome, and how can I reverse this selectivity?

A2: O-alkylation is favored when the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile. This typically occurs under strongly basic conditions.

Conditions that Promote O-Alkylation:

  • Strong Bases: The use of strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or alkali metal alkoxides is a common strategy to deprotonate the alcohol, thereby increasing its nucleophilicity and driving O-alkylation.[6]

  • "Hard" Alkylating Agents: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles tend to react with hard nucleophiles. Alkylating agents with "hard" leaving groups, such as dimethyl sulfate or methyl triflate, can favor reaction at the harder oxygen center.[1]

  • Phase-Transfer Catalysis: In some systems, phase-transfer catalysis with a strong base can facilitate the deprotonation of the hydroxyl group at the interface of two immiscible solvents, leading to O-alkylation.[7]

To shift selectivity back towards N-alkylation:

  • Switch to a weaker base: As detailed in Q1, moving to a base like K₂CO₃ or an organic amine can prevent significant deprotonation of the hydroxyl group.

  • Employ a "soft" alkylating agent: Alkyl halides with softer leaving groups like iodide (e.g., methyl iodide) will preferentially react with the softer nitrogen nucleophile.[1]

  • Chelation Control: For 1,3-amino alcohols like 3-aminopropanol, chelation with an agent like 9-borabicyclononane (9-BBN) can be used to selectively achieve mono-N-alkylation. The 9-BBN forms a stable chelate with both the amine and the alcohol, effectively protecting the amine and activating it for a subsequent alkylation step.[8][9]

Q3: I am observing over-alkylation of the amine, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

A3: Over-alkylation is a frequent side reaction because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[10][11][12] This creates a "runaway" reaction where the product competes with the starting material for the alkylating agent.[11][12]

Strategies for Selective Mono-N-Alkylation:

StrategyPrincipleExperimental Considerations
Stoichiometry Control Use a large excess of the aminopropanol relative to the alkylating agent.This shifts the probability of the alkylating agent encountering a primary amine over a secondary amine. Ratios of 2:1 to 5:1 (amine:alkylating agent) are a good starting point.[10]
Slow Addition Add the alkylating agent dropwise to the reaction mixture over an extended period.This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
Reductive Amination React the aminopropanol with an aldehyde or ketone to form an imine, which is then reduced in situ.This is a highly effective and widely used method for controlled mono-alkylation.[11] The process avoids the direct use of alkyl halides and the associated over-alkylation issues.
Protecting Groups Introduce a protecting group on the amine that can be easily removed after the reaction.Groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used.[2] This strategy, however, adds extra steps to the synthesis.
Chelation Control with 9-BBN Forms a stable chelate that protects and activates the amine for mono-alkylation.[8]This method has shown high yields and selectivity for 1,3-amino alcohols.[8]

Troubleshooting Workflow for Over-Alkylation

Caption: Decision-making workflow for troubleshooting over-alkylation.

Q4: Can the structure of the aminopropanol isomer (e.g., 1-amino-2-propanol vs. 2-amino-1-propanol) influence the O- vs. N-alkylation ratio?

A4: Yes, the isomeric structure of the aminopropanol can significantly impact the regioselectivity of alkylation. The spatial arrangement of the amino and hydroxyl groups affects both steric hindrance and the potential for intramolecular interactions.

  • Steric Hindrance: In 2-amino-1-propanol, the primary hydroxyl group is sterically more accessible than the secondary amine. Conversely, in 1-amino-2-propanol, the primary amine is less sterically hindered than the secondary hydroxyl group. This can influence the site of attack, particularly with bulky alkylating agents.

  • Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in 1,2-amino alcohols can lead to intramolecular hydrogen bonding. This can decrease the nucleophilicity of both groups by reducing the availability of their lone pairs. The specific conformation of the molecule will determine which group is more affected.

  • Bifunctional Catalysis: In certain reactions, 1,2-amino alcohols can act as bifunctional catalysts where the amino and hydroxyl groups work in concert.[13] This cooperative effect is dependent on the distance between the two functional groups, which is dictated by the isomeric structure.[13]

Experimental Protocol: Comparative Alkylation of Aminopropanol Isomers

This protocol provides a framework for investigating the influence of isomeric structure on alkylation regioselectivity.

  • Setup: In two separate round-bottom flasks equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-2-propanol (1.0 eq) in one and 2-amino-1-propanol (1.0 eq) in the other, using a suitable aprotic solvent (e.g., THF or DCM).

  • Base Addition: Add a mild base (e.g., K₂CO₃, 1.5 eq) to each flask and stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each flask.

  • Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Workup and Analysis: Once the starting material is consumed, quench the reactions with water and extract the product with an organic solvent. Analyze the crude product ratio of N- vs. O-alkylation for each isomer using ¹H NMR or GC-MS.

This comparative experiment will provide direct evidence of how the isomeric structure influences the reaction outcome under identical conditions.

Advanced Troubleshooting and Mechanistic Considerations

The Role of the Alkylating Agent: A Deeper Dive

The nature of the alkylating agent extends beyond just the leaving group. The electrophilicity and steric bulk of the alkyl group are also critical.

  • Electrophilicity: Highly reactive alkylating agents, such as primary alkyl halides, will react faster and may be less selective.

  • Steric Bulk: Bulky alkylating agents will preferentially react at the less sterically hindered site. For example, in 2-amino-1-propanol, a bulky electrophile would likely favor the primary hydroxyl group over the secondary amine.

Solvent Effects: More Than Just Polarity

While polarity is important, the ability of a solvent to participate in hydrogen bonding can also influence selectivity.

  • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with both the amine and hydroxyl groups, solvating them and potentially reducing their nucleophilicity. However, they can also facilitate proton transfer, which can complicate the reaction.

  • Aprotic Solvents (e.g., THF, DCM, ACN): These solvents do not engage in hydrogen bonding and are generally preferred for these types of alkylations to maintain the nucleophilicity of the reactants.

Visualizing the Competing Pathways

G cluster_0 Reaction Conditions Base Base Solvent Solvent Temperature Temperature Alkylating Agent Alkylating Agent Aminopropanol Aminopropanol (Dual Nucleophile) N_Alkylation N-Alkylation Product Aminopropanol->N_Alkylation Favored by: - Weaker Base - Polar Aprotic Solvent - Lower Temperature - 'Soft' Alkylating Agent O_Alkylation O-Alkylation Product Aminopropanol->O_Alkylation Favored by: - Strong Base - 'Hard' Alkylating Agent - Higher Temperature

Caption: Factors influencing the regioselectivity of aminopropanol alkylation.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
  • Selective protection and deprotection of alcohols and amines. (n.d.). SCIENTECH. Retrieved from [Link]

  • Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Selective protection of alcohol over amine. (2023, February 8). Reddit. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. Retrieved from [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. Retrieved from [Link]

  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015). ACS Publications. Retrieved from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307.
  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System. (2012). Scirp.org. Retrieved from [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2012). Scirp.org. Retrieved from [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019, May 10). ResearchGate. Retrieved from [Link]

  • N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (2012). Google Patents.
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Orgánica. Retrieved from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016, April 13). ResearchGate. Retrieved from [Link]

  • Amine Alkylation: General Reaction. (2015, April 16). YouTube. Retrieved from [Link]

  • Effect of solvent polarity and temperature on product regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselectivity of the alkylation of ambident anionic species on alumina or in the presence of 'solid hexamethylphosphoric triamide'. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Temperature-Dependent Regioselectivity of Nucleophilic Aromatic Photosubstitution. Evidence That Activation Energy Controls Reactivity. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. (n.d.). ResearchGate. Retrieved from [Link]

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Optimization

Technical Support Center: Removal of Unreacted 2-Cyanophenol

Welcome to the technical support resource for professionals engaged in chemical synthesis and drug development. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted 2-cyanophenol f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in chemical synthesis and drug development. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted 2-cyanophenol from reaction mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges encountered during the purification of products from reactions involving 2-cyanophenol.

Q1: What is the most direct and generally applicable method to remove 2-cyanophenol? For most neutral or basic organic products, the most efficient method is a liquid-liquid acid-base extraction.[1][2] This technique exploits the acidic nature of the phenolic proton on 2-cyanophenol to convert it into a water-soluble salt, which is then washed away from the organic phase containing your product.

Q2: I tried washing my reaction mixture with sodium bicarbonate solution, but the 2-cyanophenol remains. Why? This is a common issue stemming from a misunderstanding of pKa values. Sodium bicarbonate is a weak base, suitable for extracting stronger acids like carboxylic acids.[3] The pKa of 2-cyanophenol is approximately 6.86-7.17.[4][5][6] For an effective acid-base extraction, the base used must be strong enough to deprotonate the acid fully. A base's conjugate acid should have a pKa at least 2-3 units higher than the acid being extracted. The pKa of carbonic acid (the conjugate acid of bicarbonate) is about 6.35, which is too low to effectively deprotonate 2-cyanophenol. A stronger base like sodium carbonate or dilute sodium hydroxide is required.[7][8]

Q3: Is there a risk of my product degrading during an acid-base extraction? Yes, depending on the functionality present in your desired molecule. While 2-cyanophenol itself is unstable in strong alkali, other functional groups can also be sensitive.[6][9] For example, esters can be hydrolyzed by strong bases like sodium hydroxide.[10] If your product contains base-sensitive groups, consider using a milder base like sodium carbonate (Na₂CO₃) or performing the extraction at a lower temperature (e.g., 0 °C) with careful monitoring.

Q4: What are good starting conditions for separating 2-cyanophenol using flash column chromatography? 2-cyanophenol is a polar compound.[11] For normal-phase silica gel chromatography, a good starting point for your mobile phase is a mixture of ethyl acetate and hexanes.[12] Begin your Thin Layer Chromatography (TLC) analysis with a solvent system of 20-30% ethyl acetate in hexanes. Adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for your desired compound, ensuring it is well-separated from the 2-cyanophenol spot.[13]

Q5: Can I remove 2-cyanophenol by distillation? This is only feasible under specific circumstances. 2-cyanophenol has a boiling point of 149 °C at 14 mmHg.[4][5] If your desired product has a significantly different boiling point (e.g., it is non-volatile or much more volatile), vacuum distillation can be an effective separation method.[14] However, for many complex pharmaceutical intermediates, this method is not suitable due to thermal instability.

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed, step-by-step protocols for the most effective separation techniques, complete with troubleshooting advice and workflow diagrams.

Method 1: Acid-Base Extraction

This is the workhorse method for removing phenolic impurities. It is fast, scalable, and avoids the cost and time of chromatography.

The Principle of Causality: The hydroxyl group of 2-cyanophenol is weakly acidic (pKa ≈ 7).[4][9] By washing an organic solution of the reaction mixture with an aqueous solution of a sufficiently strong base (e.g., NaOH, Na₂CO₃), the phenol is deprotonated to form the sodium 2-cyanophenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral or basic organic product remains in the non-aqueous (organic) layer.[2][15] Subsequent separation of the two immiscible layers effectively removes the impurity.

Troubleshooting Guide

Problem Potential Cause & Scientific Rationale Recommended Solution
Incomplete removal of 2-cyanophenol (checked by TLC). Insufficiently Basic Solution: The pH of the aqueous layer is not high enough to fully deprotonate the phenol. The base must be strong enough to shift the acid-base equilibrium far to the right.Use a stronger base (e.g., switch from Na₂CO₃ to 1M NaOH) or increase the concentration. Confirm the aqueous layer is basic (pH > 9) with pH paper after extraction.
Insufficient Mixing/Contact Time: The two phases were not agitated sufficiently, preventing the 2-cyanophenoxide salt from efficiently migrating to the aqueous phase.Shake the separatory funnel vigorously for at least 1-2 minutes. If an emulsion forms, allow it to stand or add a small amount of brine to help break it.
Insufficient Volume of Base: The molar quantity of the base used was less than the molar quantity of 2-cyanophenol, leading to incomplete reaction.Perform multiple extractions (e.g., 2-3 washes) with fresh portions of the basic solution. This is more effective than a single large-volume wash.
Product loss or degradation. Product is Acidic: Your desired product may also have acidic functional groups that are extracted into the basic aqueous layer.If your product is acidic, this method is not suitable. Use chromatography or another separation technique.
Base-Sensitive Functional Groups: Your product may contain groups like esters or lactones that are hydrolyzed by the base.[10]Use the mildest effective base (e.g., 10% Na₂CO₃). Perform the extraction quickly and at a reduced temperature (0-5 °C).
Persistent Emulsion Formation. High Concentration of Compounds: High concentrations of materials can act as surfactants, stabilizing the interface between the organic and aqueous layers.Dilute the reaction mixture with more organic solvent. Add saturated aqueous NaCl (brine) solution, which increases the ionic strength of the aqueous phase and helps break the emulsion.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A typical concentration is 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of an aqueous base solution (e.g., 5-10% w/v sodium carbonate or 1M sodium hydroxide).

  • Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.[16]

  • Drain: Drain the lower (aqueous) layer. Note: If using dichloromethane, the organic layer will be the lower layer.

  • Repeat: Repeat the extraction (steps 3-6) one or two more times with fresh aqueous base to ensure complete removal.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the absence of 2-cyanophenol in the purified product using TLC or another appropriate analytical method.

Workflow Diagram: Acid-Base Extraction

A Crude Reaction Mixture (Product + 2-Cyanophenol) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Aqueous Base (e.g., 1M NaOH) C->D E Shake & Vent D->E F Allow Layers to Separate E->F G Aqueous Layer (Contains Sodium 2-Cyanophenoxide) F->G Separate H Organic Layer (Contains Product) F->H Separate I Drain Aqueous Layer (Discard or Acidify to Recover Phenol) G->I J Wash with Brine, Dry, & Concentrate H->J K Purified Product J->K

Caption: Workflow for removing 2-cyanophenol via acid-base extraction.

Method 2: Flash Column Chromatography

When acid-base extraction is not viable (e.g., for acidic products or to separate from other neutral impurities), flash column chromatography is the method of choice.

The Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[13] 2-cyanophenol, containing both a polar hydroxyl and a polar cyano group, adsorbs moderately to silica gel. By selecting a mobile phase of appropriate polarity, it can be eluted at a different rate than the desired product, thus achieving separation.

Troubleshooting Guide

Problem Potential Cause & Scientific Rationale Recommended Solution
Co-elution of product and 2-cyanophenol. Incorrect Solvent Polarity: The mobile phase polarity is too high, causing both compounds to move too quickly up the column with poor resolution, or too low, causing them to move slowly and broaden.Re-optimize the solvent system using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2. Decrease the polarity of the mobile phase (e.g., from 30% to 20% EtOAc/Hexane) to increase retention and improve separation.
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to overlap.As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample.
Product is "smeared" or "tailing" down the column. Compound is Too Polar for Solvent System: The compound has very strong interactions with the silica gel, leading to poor elution and broad bands.Consider a more polar mobile phase. A small amount of methanol (0.5-2%) added to a dichloromethane or ethyl acetate system can help elute very polar compounds.[12]
Acidic/Basic Nature of Compound: Highly acidic or basic compounds can interact strongly and irreversibly with silica.Add a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
2-cyanophenol elutes much later than expected or not at all. Highly Non-polar Eluent: The solvent system is not polar enough to move the 2-cyanophenol off the silica gel.Use a gradient elution. Start with a low polarity mobile phase to elute non-polar components, then gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the 2-cyanophenol.[11]

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a solvent system that gives good separation between your product and 2-cyanophenol. The target compound should ideally have an Rf of 0.2-0.3.[13]

  • Column Packing: "Wet-pack" a glass column with silica gel using your initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the reaction solvent or the mobile phase. Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[11]

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.

  • Validation: Verify the purity of the isolated product using an appropriate analytical technique (e.g., NMR, LC-MS).

Workflow Diagram: Flash Chromatography

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification A Crude Mixture B Spot on TLC Plate A->B C Test Solvent Systems (e.g., EtOAc/Hexane) B->C D Optimal System Found? (ΔRf > 0.2) C->D D->C No E Pack Column with Silica Gel D->E Yes F Load Sample (Wet or Dry Load) E->F G Elute with Mobile Phase F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Concentrate Solvent J->K L Purified Product K->L

Caption: Logic flow from TLC method development to column purification.

Part 3: Supporting Data & Safety

Table 1: Physicochemical Properties of 2-Cyanophenol

PropertyValueSource(s)
Molecular Formula C₇H₅NO[4]
Molecular Weight 119.12 g/mol [4]
Appearance White to light yellow/brown crystalline powder[9][17]
Melting Point 92-99 °C[4][5]
Boiling Point 149 °C @ 14 mmHg[4][5][18]
pKa 6.86 - 7.17[4][5][6][9]
Solubility Sparingly soluble in Chloroform, slightly in Methanol. Soluble in water.[4][5]

Safety Information

2-Cyanophenol is harmful if swallowed and causes skin and serious eye irritation.[5] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Always consult the Safety Data Sheet (SDS) before use.

References

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Available at: [Link]

  • Safrole. (n.d.). Acid-Base Extraction. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]

  • ChemBK. (2024). 2-Cyanophenol. Available at: [Link]

  • Look Chemical. (n.d.). Best 2-Cyanophenol CAS 611-20-1. Available at: [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-cyanophenol. Available at: [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Available at: [Link]

  • NR Life Care. (n.d.). 2 Cyano Phenol High Purity Medicine Grade at Best Price. Available at: [Link]

  • Google Patents. (n.d.). Method of separating components of phenols mixture by distillation.
  • Quora. (2019). How to extract phenol from an organic layer. Available at: [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Available at: [Link]

  • Google Patents. (n.d.). Process for separation of phenols from aqueous mixtures containing them.
  • Google Patents. (n.d.). Method for preparing 2-cyanophenol.
  • Patsnap Eureka. (n.d.). High-efficiency synthesis method of 2-cyanophenol. Available at: [Link]

  • Justia Patents. (2006). Process for saparating a hydroxybenzonitrile-type compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • ResearchGate. (2013). How to separate amide and nitrile from mixture? Available at: [Link]

  • ACS Publications. (n.d.). The Preparation of Nitriles. Available at: [Link]

  • Google Patents. (n.d.). 2-cyanophenol preparing method.
  • Patsnap Eureka. (n.d.). Method for preparing 2-cyanophenol. Available at: [Link]

  • Byju's. (n.d.). Organic Chemistry – Specific Name Reactions. Available at: [Link]

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Troubleshooting

Technical Support Center: Identifying Impurities in 2-(3-Aminopropoxy)benzonitrile by HPLC-MS

Welcome to the technical support center for the analysis of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The content is structured to address common challenges and provide a clear, logical workflow for impurity identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 2-(3-Aminopropoxy)benzonitrile?

A1: Impurities in 2-(3-Aminopropoxy)benzonitrile can generally be categorized as follows:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis, such as 2-hydroxybenzonitrile or 3-chloropropanolamine, can be present.[1]

  • By-products of Synthesis: Side reactions during the manufacturing process can lead to isomeric impurities or related compounds. For instance, incomplete reactions could result in compounds where the aminopropoxy group is attached at a different position on the benzonitrile ring.[1]

  • Degradation Products: The molecule can degrade over time due to factors like hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the amine.[2][3] The aminopropoxy linker itself, while generally stable, can be susceptible to cleavage under certain conditions.[4][5][6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]

Q2: My HPLC chromatogram shows several unexpected small peaks. How do I begin to identify them?

A2: Start by systematically evaluating your HPLC-MS data. First, examine the mass-to-charge ratio (m/z) of each unexpected peak from the mass spectrometry data. This will provide the molecular weight of the potential impurity. Next, consider the common impurities listed in Q1 and calculate their expected molecular weights to see if there are any matches. Further structural information can be obtained from the fragmentation pattern in the MS/MS data.[7]

Q3: I'm observing significant peak tailing for my main compound. What could be the cause?

A3: Peak tailing for an amine-containing compound like 2-(3-Aminopropoxy)benzonitrile is often due to interactions with the stationary phase. The basic amine group can interact with residual acidic silanol groups on the silica-based column, leading to poor peak shape.[8] Consider using a column with end-capping or a mobile phase with a competing base, such as triethylamine, to mitigate this effect. Also, ensure your sample is fully dissolved and the injection solvent is compatible with the mobile phase.[8][9]

Q4: The retention time of my main peak is shifting between injections. What should I check?

A4: Retention time drift can be caused by several factors.[10][11] Check for:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed.[10]

  • Column Equilibration: Make sure the column is properly equilibrated before each injection.[10]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[11]

  • Pump Issues: Check for leaks or air bubbles in the pump.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC-MS analysis of 2-(3-Aminopropoxy)benzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks Contamination in the mobile phase, injection system, or sample. Carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase.[9] Flush the injector and column with a strong solvent.[8] Run blank injections to identify the source of contamination.
Broad Peaks Column degradation, high injection volume, or incompatibility between the sample solvent and mobile phase.Replace the column if it's old or has been used extensively. Reduce the injection volume.[8] Dissolve the sample in the mobile phase whenever possible.[9]
Split Peaks Column contamination at the inlet, partially blocked frit, or co-elution of an impurity.Reverse-flush the column to remove particulates. If the problem persists, replace the column.[12] Adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve separation.
No Peaks or Very Small Peaks Issues with the injector, detector, or sample concentration.Ensure the injector is functioning correctly and the sample is being introduced into the system. Check detector settings and ensure the lamp (for UV) is on. Verify the concentration of your sample.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.Degas the mobile phase to remove dissolved air.[12] Flush the detector cell.[10] Use a column oven for temperature stability.[11]

Experimental Protocol: HPLC-MS Analysis

This protocol provides a starting point for the analysis of 2-(3-Aminopropoxy)benzonitrile. Method optimization may be required based on the specific impurities of interest and the instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-(3-Aminopropoxy)benzonitrile sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[13]

2. HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm

3. Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Collision Energy (for MS/MS) Ramped from 10 to 40 eV

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying and characterizing impurities in 2-(3-Aminopropoxy)benzonitrile.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation A Run HPLC-MS of 2-(3-Aminopropoxy)benzonitrile Sample B Identify Unexpected Peaks in Chromatogram A->B Observe chromatogram C Determine m/z of Each Impurity B->C Extract mass spectra D Analyze MS/MS Fragmentation Pattern C->D Acquire fragmentation data E Propose Putative Structures D->E Interpret spectra F Synthesize or Procure Reference Standard E->F Based on proposed structure G Compare Retention Time and MS/MS Spectra F->G H Confirm Impurity Structure G->H Match found

Sources

Optimization

Degradation pathways of 2-(3-Aminopropoxy)benzonitrile under acidic/basic conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Aminopropoxy)benzonitrile. This document provides in-depth technical guidance, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Aminopropoxy)benzonitrile. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound under acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and investigate the stability of this molecule in your experiments.

Forced degradation studies are a critical component of drug development and substance characterization, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] This guide is structured to address the common challenges and questions that arise during such investigations.

I. Understanding the Molecule: Potential Sites of Lability

2-(3-Aminopropoxy)benzonitrile possesses three key functional groups that are susceptible to degradation under acidic or basic stress conditions:

  • Benzonitrile Group: The nitrile (-C≡N) group can undergo hydrolysis.

  • Ether Linkage: The propoxy-aryl ether bond (C-O-C) can be cleaved.

  • Primary Amine: The terminal amino (-NH2) group is basic and can influence reactivity.

A thorough understanding of the chemistry of these functional groups is paramount to predicting and identifying potential degradation products.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your forced degradation studies.

Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Stress

Question: I've subjected 2-(3-Aminopropoxy)benzonitrile to acidic hydrolysis (e.g., 0.1 M HCl at 60 °C) and my HPLC chromatogram shows several unexpected peaks. How do I identify them?

Answer: The appearance of new peaks indicates the formation of degradation products. Under acidic conditions, the two primary degradation pathways are hydrolysis of the nitrile group and cleavage of the ether linkage.

Causality and Identification Strategy:

  • Nitrile Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid via an amide intermediate.[3][4]

    • Intermediate: 2-(3-Aminopropoxy)benzamide

    • Final Product: 2-(3-Aminopropoxy)benzoic acid

  • Ether Cleavage: Strong acidic conditions, especially with heating, can cleave the ether bond. The mechanism is typically an SN2 or SN1 reaction following protonation of the ether oxygen.[5][6][7]

    • Products of Cleavage: 2-Cyanophenol and 3-aminopropanol (or a halogenated derivative if using hydrohalic acids).

Troubleshooting Workflow:

  • Mass Spectrometry (LC-MS): The most powerful tool for initial identification is LC-MS.[8] Compare the m/z values of the new peaks with the expected molecular weights of the potential degradants listed in the table below.

  • Co-injection with Standards: If available, synthesize or purchase authentic standards of the suspected degradation products and co-inject them with your stressed sample. A single, sharp peak confirms the identity.

  • Varying Stress Conditions:

    • Milder Acid/Lower Temperature: To isolate the amide intermediate, use milder conditions (e.g., room temperature). The amide is generally an intermediate in the hydrolysis to the carboxylic acid.[9]

    • Different Acids: Using a non-nucleophilic acid like sulfuric acid versus a nucleophilic acid like HBr can help distinguish between simple hydrolysis and acid-catalyzed cleavage involving the counter-ion.[6]

Potential Degradant (Acidic)Expected Molecular Weight ( g/mol )Notes
2-(3-Aminopropoxy)benzamide194.23Intermediate of nitrile hydrolysis
2-(3-Aminopropoxy)benzoic acid195.22Final product of nitrile hydrolysis
2-Cyanophenol119.12Product of ether cleavage
3-Aminopropanol75.11Product of ether cleavage
Issue 2: Incomplete Degradation or Poor Mass Balance Under Basic Conditions

Question: After treating 2-(3-Aminopropoxy)benzonitrile with 0.1 M NaOH, I'm seeing very little degradation, or my total peak area is decreasing significantly. What could be the cause?

Answer: Incomplete degradation suggests the conditions are not harsh enough. Poor mass balance can indicate the formation of products that are not well-retained or detected by your current analytical method, or potential adsorption to container surfaces.

Causality and Resolution Strategy:

  • Nitrile Hydrolysis: Base-catalyzed hydrolysis of nitriles typically requires elevated temperatures to proceed at a reasonable rate.[10][11]

    • Intermediate: 2-(3-Aminopropoxy)benzamide

    • Final Product: Sodium 2-(3-aminopropoxy)benzoate (salt form)

  • Ether Stability: Ether linkages are generally stable to basic conditions, so cleavage is not a primary expected pathway unless extremely harsh conditions or specific reagents are used.[12][13]

  • Analyte Properties: The primary amine and the potential carboxylate degradant can be highly polar.

Troubleshooting Workflow:

  • Increase Stress Severity:

    • Temperature: Increase the temperature of your reaction (e.g., reflux).

    • Base Concentration: Increase the concentration of NaOH (e.g., to 1 M).

  • Analytical Method Optimization:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to achieve good peak shape for both the basic parent compound and the potentially acidic/zwitterionic degradation products. A common issue is poor peak shape for amines at mid-range pH.

    • Different Column Chemistry: If you are using a standard C18 column, highly polar degradants may not be well-retained. Consider a polar-embedded or polar-endcapped column, or HILIC chromatography.

    • Detector Wavelength: Check the UV spectra of your new peaks to ensure your chosen detection wavelength is optimal for all species.

  • Sample Preparation: The formation of the sodium salt of the carboxylic acid will make it highly water-soluble. Ensure your sample diluent is compatible and that you are not losing the degradant during any extraction steps.

Potential Degradant (Basic)Expected Molecular Weight ( g/mol )Notes
2-(3-Aminopropoxy)benzamide194.23Intermediate of nitrile hydrolysis
2-(3-Aminopropoxy)benzoic acid195.22Exists as the carboxylate salt in base

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(3-Aminopropoxy)benzonitrile?

The primary degradation pathways are hydrolysis of the nitrile group under both acidic and basic conditions, and cleavage of the ether linkage under strong acidic conditions.

Q2: Which functional group is more labile, the nitrile or the ether?

The nitrile group is generally more susceptible to hydrolysis under both acidic and basic conditions commonly used in forced degradation studies (e.g., 0.1 M HCl/NaOH, moderate heat).[10][14] Ether cleavage typically requires more forcing conditions, such as strong acids (e.g., HBr, HI) and higher temperatures.[5][6]

Q3: How does the primary amine affect the degradation pathways?

Under acidic conditions, the primary amine will be protonated to form an ammonium salt (-NH3+). This may slightly decrease the electron-donating effect of the propoxy chain on the aromatic ring but is unlikely to fundamentally change the primary degradation pathways of nitrile hydrolysis and ether cleavage. Under basic conditions, the amine remains as a free base.

Q4: What analytical techniques are best for monitoring the degradation?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard for separating the parent compound from its degradation products.[15][16] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.[8]

Q5: What are typical starting conditions for a forced degradation study on this molecule?

As per ICH guidelines, a good starting point would be:[17][18]

  • Acidic: 0.1 M HCl at 40-60 °C for 24-48 hours.

  • Basic: 0.1 M NaOH at 40-60 °C for 24-48 hours. The goal is to achieve 5-20% degradation of the parent compound. Adjust time, temperature, and acid/base concentration as needed.

IV. Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-(3-Aminopropoxy)benzonitrile under acidic and basic stress conditions.

Acidic_Degradation parent 2-(3-Aminopropoxy)benzonitrile amide 2-(3-Aminopropoxy)benzamide parent->amide H3O+, H2O (Hydrolysis) phenol 2-Cyanophenol parent->phenol Strong Acid (e.g., HBr) Δ (Ether Cleavage) propanol 3-Aminopropanol parent->propanol Strong Acid (e.g., HBr) Δ (Ether Cleavage) acid 2-(3-Aminopropoxy)benzoic acid amide->acid H3O+, H2O (Hydrolysis)

Caption: Proposed acidic degradation pathways.

Basic_Degradation parent 2-(3-Aminopropoxy)benzonitrile amide 2-(3-Aminopropoxy)benzamide parent->amide OH-, H2O, Δ (Hydrolysis) carboxylate Sodium 2-(3-Aminopropoxy)benzoate amide->carboxylate OH-, H2O, Δ (Hydrolysis)

Caption: Proposed basic degradation pathways.

V. Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of 2-(3-Aminopropoxy)benzonitrile in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Place the vial in a temperature-controlled bath at 60 °C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M NaOH). This prevents further degradation.

  • Analysis: Dilute the quenched sample with mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Protocol 2: Forced Degradation under Basic Conditions
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(3-Aminopropoxy)benzonitrile as described above.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Place the vial in a temperature-controlled bath at 60 °C.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Quenching: Neutralize the aliquot by adding an equimolar amount of HCl (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M HCl).

  • Analysis: Dilute the quenched sample with mobile phase for HPLC or LC-MS analysis.

VI. Concluding Remarks

The stability of 2-(3-Aminopropoxy)benzonitrile is governed by the reactivity of its nitrile and ether functionalities. A systematic approach to forced degradation, combining controlled stress conditions with robust analytical techniques like LC-MS, is essential for accurately identifying degradation products and elucidating the degradation pathways. This guide provides a foundational framework for your investigations. Always prioritize safety in the laboratory, especially when working with acids, bases, and heating reactions.

References

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. [Link]

  • Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304. [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Defense Technical Information Center. (n.d.). Base Stability of Aminocyclopropeniums. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Scribd. (n.d.). Stability of Amino Protecting Groups. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • PubMed. (n.d.). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. [Link]

  • Eawag. (n.d.). Benzonitrile Degradation Pathway. [Link]

  • National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]

  • PubMed. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. [Link]

  • YouTube. (2022). Relative Stability of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

  • PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • PubMed. (n.d.). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Protection of the Amino Group in 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support center for the selective N-protection of 2-(3-aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-protection of 2-(3-aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of derivatives of this versatile building block. This document will equip you with the knowledge to make informed decisions for your specific synthetic strategy, ensuring high-yield and high-purity outcomes.

Introduction: The Challenge of Selectivity

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule containing a primary aliphatic amine and a nitrile group. The selective protection of the amino group is a critical first step in many synthetic routes, preventing its unwanted reaction in subsequent transformations. The choice of the protecting group is paramount and depends on the overall synthetic plan, particularly the reaction conditions of the subsequent steps and the final deprotection strategy. The presence of the nitrile group introduces a layer of complexity, as it may not be stable under all protection and deprotection conditions. This guide will explore the most common and effective strategies for the N-protection of 2-(3-aminopropoxy)benzonitrile, with a focus on troubleshooting and addressing potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning to protect the amino group of 2-(3-aminopropoxy)benzonitrile. Which protecting group should I choose?

The selection of an appropriate protecting group is dictated by the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others and, in this case, in the presence of the nitrile functionality.[1][2] The most common N-protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4]

Your choice will depend on the downstream reaction conditions you plan to employ:

  • Boc (tert-Butyloxycarbonyl): Ideal if your subsequent steps involve basic or nucleophilic conditions, or hydrogenolysis. The Boc group is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

  • Cbz (Benzyloxycarbonyl): A good choice if your subsequent steps involve acidic or basic conditions. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild method.[3][7] However, you must consider the potential for the reduction of the nitrile group under these conditions.[8]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Best suited for syntheses where acid-labile or hydrogenation-sensitive groups are present. The Fmoc group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, such as piperidine in DMF.[9][10]

Here is a decision-making workflow to guide your selection:

G start Start: Need to protect the amine in 2-(3-aminopropoxy)benzonitrile q1 Will subsequent steps involve basic/nucleophilic conditions or hydrogenolysis? start->q1 q2 Will subsequent steps involve acidic or basic conditions? q1->q2 No boc Consider Boc protection q1->boc Yes q3 Are there acid-sensitive or hydrogenation-sensitive groups present? q2->q3 No cbz Consider Cbz protection q2->cbz Yes q3->start Re-evaluate synthetic route fmoc Consider Fmoc protection q3->fmoc Yes

Caption: Decision workflow for selecting an amine protecting group.

Q2: My Boc-protection of 2-(3-aminopropoxy)benzonitrile is incomplete. What could be the cause and how can I fix it?

Incomplete Boc protection is a common issue that can arise from several factors.[11]

Troubleshooting Incomplete Boc Protection:

Possible Cause Explanation Recommended Solution
Insufficient Reagent The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) may be too low, especially if some of it has decomposed during storage.Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents.[12]
Inadequate Base The base is crucial for deprotonating the amine, making it more nucleophilic.[5] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.Ensure at least one equivalent of a suitable base is used. For sluggish reactions, a stronger, non-nucleophilic base like DBU can be considered, though with caution to avoid side reactions.
Poor Solvent Choice The starting material and reagents must be well-solvated for the reaction to proceed efficiently.A mixture of solvents like THF/water or dioxane/water is often effective.[12] Acetonitrile is also a good option.[6] If solubility is an issue, consider gentle heating (e.g., 40-50 °C).[13]
Reaction Time/Temperature The reaction may be slow at room temperature.Increase the reaction time and monitor by TLC or LC-MS. Gentle heating can also accelerate the reaction.[12]

Experimental Protocol for Boc Protection:

  • Dissolve 2-(3-aminopropoxy)benzonitrile (1.0 equiv) in a suitable solvent system (e.g., 1:1 THF/water).

  • Add a base such as sodium bicarbonate (2.0 equiv).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Q3: I am concerned about the stability of the nitrile group during Boc deprotection with strong acid. Is this a valid concern?

Yes, this is a valid concern. While the Boc group is effectively removed with strong acids like TFA or HCl, these conditions can potentially lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid.[14][15]

Strategies to Minimize Nitrile Hydrolysis during Boc Deprotection:

Strategy Explanation Protocol Considerations
Use Anhydrous Conditions The presence of water is necessary for nitrile hydrolysis.Use anhydrous solvents (e.g., dichloromethane) and freshly opened, anhydrous acid.
Lower Reaction Temperature Hydrolysis is generally slower at lower temperatures.Perform the deprotection at 0 °C to room temperature and monitor the reaction closely to avoid prolonged exposure to the acid.
Controlled Reaction Time Minimize the time the substrate is in contact with the strong acid.Monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Alternative Deprotection Methods For highly sensitive substrates, consider milder deprotection methods.Thermal deprotection in a suitable solvent can be an option, although it may require higher temperatures.[16] Lewis acids like TMSI can also be used under specific conditions.[6]

Experimental Protocol for Boc Deprotection with TFA:

  • Dissolve the Boc-protected 2-(3-aminopropoxy)benzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The product will be the TFA salt of the amine.

  • The free amine can be obtained by neutralization with a suitable base (e.g., saturated aqueous NaHCO₃) and extraction.

Q4: Can I use catalytic hydrogenolysis to deprotect a Cbz-protected 2-(3-aminopropoxy)benzonitrile without reducing the nitrile group?

This is a significant challenge. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is a standard method for Cbz deprotection, but it is also a common method for reducing nitriles to primary amines.[8][17]

Strategies for Selective Cbz Deprotection in the Presence of a Nitrile:

Strategy Explanation Protocol Considerations
Catalyst Choice Some catalysts may offer better selectivity.While Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) might offer different selectivity profiles. However, complete selectivity is difficult to achieve.
Reaction Conditions Modifying the reaction conditions can sometimes influence selectivity.Using lower hydrogen pressure and temperature may favor Cbz cleavage over nitrile reduction. The addition of additives can sometimes poison the catalyst towards nitrile reduction, but this is highly substrate-dependent.
Alternative Deprotection Methods Consider non-reductive methods for Cbz cleavage if nitrile reduction is a major issue.Transfer hydrogenolysis using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes be milder.[18] Alternatively, using Lewis acids like AlCl₃ has been reported for Cbz deprotection.[17]

Given the high likelihood of nitrile reduction, Cbz protection is generally not the preferred method for this substrate if the nitrile group needs to be preserved.

Q5: My Fmoc-deprotection with piperidine is sluggish. What can I do?

Sluggish Fmoc deprotection is less common than with other protecting groups but can occur.

Troubleshooting Sluggish Fmoc Deprotection:

Possible Cause Explanation Recommended Solution
Insufficient Piperidine The concentration of piperidine may be too low.The standard condition is 20% piperidine in DMF.[10] Ensure the correct concentration is used.
Poor Solvent The reaction is typically fast in polar aprotic solvents like DMF or NMP.Ensure a suitable solvent is used and that the starting material is fully dissolved.
Steric Hindrance While less common for Fmoc, significant steric bulk near the protected amine could slow the reaction.Increase the reaction time or slightly increase the reaction temperature (e.g., to 40 °C), monitoring for any side reactions.

Experimental Protocol for Fmoc Deprotection:

  • Dissolve the Fmoc-protected 2-(3-aminopropoxy)benzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the DMF under high vacuum.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Comparative Summary of Protection Strategies

Protecting Group Protection Conditions Deprotection Conditions Advantages Disadvantages for this Substrate
Boc (Boc)₂O, base (e.g., NaHCO₃, TEA), solvent (e.g., THF/H₂O, DCM)[12]Strong acid (e.g., TFA, HCl) in an anhydrous solvent[6]Stable to a wide range of conditions; orthogonal to Cbz and Fmoc.[19]Deprotection requires strong acid, which can potentially hydrolyze the nitrile.[14]
Cbz Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O)[7]Catalytic hydrogenolysis (H₂, Pd/C)[3]Stable to acidic and basic conditions.Deprotection conditions are likely to reduce the nitrile group.[8]
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane/H₂O)[10]20% piperidine in DMF[9]Mild, base-labile deprotection; orthogonal to Boc and Cbz.[19]The dibenzofulvene byproduct from deprotection needs to be removed.

Visualizing the Orthogonal Protection Strategies

G cluster_boc Boc Strategy cluster_cbz Cbz Strategy cluster_fmoc Fmoc Strategy boc_prot Protection: (Boc)2O, Base boc_stable Stable to: Base, Nucleophiles, Hydrogenolysis boc_prot->boc_stable boc_deprot Deprotection: Strong Acid (TFA, HCl) boc_stable->boc_deprot cbz_prot Protection: Cbz-Cl, Base cbz_stable Stable to: Acid, Base cbz_prot->cbz_stable cbz_deprot Deprotection: Catalytic Hydrogenolysis cbz_stable->cbz_deprot fmoc_prot Protection: Fmoc-Cl/OSu, Base fmoc_stable Stable to: Acid, Hydrogenolysis fmoc_prot->fmoc_stable fmoc_deprot Deprotection: Base (Piperidine) fmoc_stable->fmoc_deprot

Caption: Overview of orthogonal protection strategies.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • University of Dundee Research Portal. (2001).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2001).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Chemtips. (2012).
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • BenchChem. (n.d.). A Comparative Guide to Boc and Fmoc Protecting Groups for Amino Nitriles.
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • Chem LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • PubMed. (n.d.). 2-(2-Hydroxy-benzyl-ideneamino)benzonitrile.

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Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support guide for 2-(3-Aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to ensure your experiments proceed efficiently.

Understanding the Solubility Challenge: A Molecular Perspective

2-(3-Aminopropoxy)benzonitrile (MW: 176.22 g/mol ) possesses a unique combination of functional groups that dictate its complex solubility behavior.[1] A successful solubilization strategy depends on understanding the contribution of each part of the molecule:

  • Benzonitrile Group: The aromatic ring and the cyano group (-C≡N) introduce significant non-polar character, favoring solubility in organic solvents.[2] While the nitrile is polar, its contribution is often overshadowed by the larger hydrophobic benzene ring.[2] Benzonitrile itself is only slightly soluble in water but miscible with many organic solvents.[3][4]

  • Aminopropoxy Chain: This portion of the molecule introduces polarity and the potential for hydrogen bonding via the ether oxygen and the primary amine (-NH2) group.[5] The primary amine is also basic, meaning its charge state—and therefore its solubility in aqueous media—is highly dependent on pH.[6]

This dual nature—a hydrophobic head and a polar, basic tail—means that no single solvent is universally optimal. The compound often exhibits poor solubility in purely non-polar solvents (like hexanes) and purely polar protic solvents (like water) at neutral pH.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section is structured as a series of questions you might face in the lab, followed by expert advice and actionable protocols.

Q1: My 2-(3-Aminopropoxy)benzonitrile is not dissolving in my initial solvent. What should I do first?

Answer: The first step is to perform a systematic solvent screening to identify a more suitable medium or a co-solvent system. Do not commit your bulk material to a reaction until you have established a viable dissolution method on a small scale.

Causality: The principle of "like dissolves like" is the guiding factor.[7] Your goal is to match the polarity of the solvent system to the blended polarity of the solute. Given the compound's characteristics, solvents of intermediate polarity or mixtures are often the most successful.

Recommended Initial Solvent Screening:

Start with a range of common laboratory solvents representing different polarity classes.

Solvent ClassExample SolventsRationale & Expected Outcome
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), AcetoneHigh potential for success. These solvents can interact with both the polar (amine, ether, nitrile) and non-polar (benzene ring) parts of the molecule. DMSO is a particularly powerful solvent for a wide variety of organic compounds.[8]
Polar Protic Ethanol, Methanol, Isopropanol (IPA)Moderate potential. Alcohols can hydrogen bond with the amine group.[6] However, solubility may be limited if the reaction requires high concentrations. Often more effective as co-solvents.[9]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-MeTHFModerate potential. The ether functionality provides some polarity, but these are generally less polar than alcohols or aprotic solvents. THF is a common choice for reactions involving organometallics.
Chlorinated Dichloromethane (DCM), ChloroformModerate potential. Good for dissolving non-polar compounds, but may struggle with the polar amine group unless at low concentrations.
Aromatic Toluene, XyleneLow to moderate potential. While they interact well with the benzonitrile portion, they are poor solvents for the polar aminopropoxy chain. May be suitable for specific reaction types, especially at elevated temperatures.
Workflow: Systematic Solvent Selection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Start: Undissolved Compound screen Screen Solvents: - Polar Aprotic (DMSO, DMF) - Polar Protic (EtOH, IPA) - Ethers (THF) start->screen check1 Is compound fully dissolved? screen->check1 cosolvent Introduce Co-solvent System (e.g., Toluene/EtOH, THF/Water) check1->cosolvent No heat Apply Gentle Heating (e.g., 40-60 °C) check1->heat No end_success Proceed with Reaction check1->end_success Yes check2 Solubility Achieved? cosolvent->check2 heat->check2 check2->end_success Yes end_reassess Reassess Reaction Conditions (Consider PTC or pH adjustment) check2->end_reassess No

Caption: A decision workflow for troubleshooting solubility.

Q2: My reaction involves aqueous media and the compound crashes out. How can I fix this?

Answer: Leverage the basicity of the primary amine group by adjusting the pH of the aqueous medium.

Causality: The primary aliphatic amine group has a pKa of its conjugate acid (R-NH3+) typically in the range of 9.5-11.0.[5][10] By lowering the pH of the solution to be at least 2 units below the pKa (i.e., pH < 8), you can protonate the amine. The resulting ammonium salt (R-NH3+) is an ionic species and will be significantly more soluble in water than the neutral amine.[11][12]

Protocol: pH-Mediated Dissolution
  • Preparation: Suspend the 2-(3-Aminopropoxy)benzonitrile in the aqueous component of your reaction mixture.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl, 1 M H2SO4) dropwise while stirring vigorously.

  • Monitoring: Monitor the pH and observe the mixture. The solid should begin to dissolve as the pH drops.

  • Target pH: Continue adding acid until all the solid has dissolved. A target pH of 4-5 is usually sufficient to ensure full protonation and solubility.[10]

  • Reaction: Once a clear solution is obtained, proceed with the addition of other reagents.

Important Consideration: This method is only suitable if your starting materials and final product are stable to acidic conditions.[11] Always run a small-scale test to ensure the integrity of your compounds at the required pH.

Diagram: Effect of pH on Amine Solubility

Caption: Protonation of the amine at low pH increases water solubility.

Q3: I'm running a biphasic reaction and my starting material isn't reacting. What's the issue?

Answer: If your 2-(3-Aminopropoxy)benzonitrile is dissolved in an organic phase and the other reactant is in an aqueous phase (e.g., an inorganic base or salt), the reaction is likely limited by the interface between the two immiscible layers. A phase-transfer catalyst (PTC) is required to transport the aqueous reactant into the organic phase.[8][13]

Causality: A PTC is a substance that forms an ion pair with a reactant, allowing the complex to move across the phase boundary.[14] For example, a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) can pair with an aqueous anion (like hydroxide or cyanide) and shuttle it into the organic solvent where it can react with your substrate.[13][15]

Commonly Used Phase-Transfer Catalysts:
CatalystChemical NameTypical Use Case
TBAB Tetrabutylammonium bromideGeneral purpose, good for many SN2 reactions.
Aliquat® 336 Methyltrioctylammonium chlorideHighly lipophilic, effective for transferring anions into very non-polar organic phases.
TBAC Tetrabutylammonium chlorideSimilar to TBAB, choice can depend on avoiding bromide in the reaction.
18-Crown-6 1,4,7,10,13,16-HexaoxacyclooctadecaneExcellent for complexing alkali metal cations (like K⁺), making the associated anion more nucleophilic.

Experimental Tip: Start with a catalytic amount of the PTC, typically 1-10 mol% relative to your limiting reagent. The reaction can often be monitored by TLC for the disappearance of the starting material. Using a PTC can dramatically accelerate reaction rates in heterogeneous systems.[16]

Frequently Asked Questions (FAQs)

  • Q: Can I just add more solvent to dissolve my compound?

    • A: While this can work, it may lead to impractically large reaction volumes, which can slow down reaction rates and make workup and purification more difficult. It's often better to find a more effective solvent system.[8]

  • Q: Will heating the reaction mixture help with solubility?

    • A: Yes, in most cases, solubility increases with temperature. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. Always apply heat gently and with good stirring.

  • Q: I've dissolved my compound in DMSO, but it precipitates when I add another reagent. Why?

    • A: This is a common issue known as anti-solvent precipitation. Your second reagent or its solvent is likely a poor solvent for your compound, causing the overall solvent system to become less effective. To mitigate this, try adding the second reagent's solution slowly to a vigorously stirred solution of your compound. Alternatively, find a co-solvent system in which all components are soluble.[8]

  • Q: How does sonication improve solubility?

    • A: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles, a process called cavitation.[8] This provides intense local energy to break up solid agglomerates and enhance the interaction between the solute and solvent, speeding up the dissolution process.[8] It is a mechanical aid to dissolution, not a chemical one.

References

  • Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]

  • Li, H., Jafvert, C. T., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. Retrieved from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Al-Zoubi, N., & Nikolelis, D. P. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. Retrieved from [Link]

  • SinoStandards Bio-Tech. (n.d.). 2-(3-Aminopropoxy)benzonitrile|444574-75-8. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • Hindawi. (2012, April 10). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Minimizing Tar Formation in High-Temperature Reactions of 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support guide for managing high-temperature reactions involving 2-(3-aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing high-temperature reactions involving 2-(3-aminopropoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of tar formation. Here, we provide in-depth, experience-driven guidance to not only troubleshoot but also proactively prevent the side reactions that lead to reduced yields and complex purifications.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding tar formation.

Q1: What exactly is "tar" in the context of my reaction?

A: Tar is not a single compound but a complex, high-molecular-weight mixture of undesirable byproducts. It typically appears as a dark, viscous, or solid material that is often insoluble in the reaction solvent.[1][2] In the case of 2-(3-aminopropoxy)benzonitrile, tar likely consists of polymers and polycyclic aromatic compounds formed through a cascade of side reactions like thermal decomposition, radical polymerization, and condensation.[3]

Q2: Why is 2-(3-aminopropoxy)benzonitrile particularly susceptible to tar formation at high temperatures?

A: The molecular structure of 2-(3-aminopropoxy)benzonitrile contains several reactive functional groups that can become unstable at elevated temperatures:

  • Aminopropoxy Chain: The ether linkage (-O-) and the C-N bond in the aminopropoxy chain can undergo homolytic cleavage to form highly reactive radical species. These radicals can initiate chain polymerization reactions.[4][5]

  • Primary Amine (-NH2): Primary amines can participate in condensation and cyclization reactions, especially at high temperatures.

  • Benzonitrile Group: The aromatic ring and nitrile group are relatively stable but can be involved in secondary reactions, contributing to the formation of complex, conjugated systems characteristic of tar.[6]

Q3: What are the first visual indicators of significant tar formation?

A: The earliest sign is typically a progressive and often rapid darkening of the reaction mixture, moving from a pale yellow to deep brown or black. Other indicators include the formation of insoluble precipitates, an unexpected increase in viscosity, or the appearance of a gummy residue on the glassware.

Q4: My reaction has turned into a "black tar." Is it possible to salvage the desired product?

A: Salvaging the product can be challenging but is often possible, depending on the extent of tar formation and the stability of your target molecule.[7][8] Success relies on aggressive purification techniques designed to separate the product from the high-molecular-weight, often polar, tarry mixture. See the "Troubleshooting Guide" below for specific protocols on product isolation from tarry mixtures.

Part 2: In-Depth Troubleshooting Guide

This guide is structured around common experimental problems. For each issue, we diagnose the potential causes and provide actionable, step-by-step protocols.

Problem 1: Reaction Mixture Darkens Rapidly, Resulting in Low Yield and a Tarry Crude Product

This is the most common manifestation of runaway side reactions. The primary culprits are often radical-mediated processes and uncontrolled reaction temperatures.

Potential Cause A: Radical-Initiated Polymerization

At high temperatures, weak bonds in the 2-(3-aminopropoxy)benzonitrile molecule can break, forming free radicals. These radicals are highly reactive and can attack other molecules, initiating a chain reaction that leads to the formation of high-molecular-weight polymers (tar).[4][5][9]

Solution A: Employ Radical Scavengers

Radical scavengers are compounds that react with and neutralize free radicals, effectively terminating the polymerization chain reaction.[4][5]

Experimental Protocol: Incorporating a Radical Scavenger

  • Select a Scavenger: Butylated hydroxytoluene (BHT) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are common and effective choices. BHT is often suitable for non-polar systems, while TEMPO has broader utility.

  • Determine Loading: Start with a catalytic amount, typically 0.5–2 mol% relative to your limiting reagent.

  • Procedure:

    • To your reaction vessel, add the 2-(3-aminopropoxy)benzonitrile and all other reagents and solvents except for the component that initiates the high-temperature phase.

    • Add the selected radical scavenger (e.g., BHT).

    • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can also promote radical formation.[10]

    • Begin heating to the target reaction temperature and proceed with your standard protocol.

  • Validation: Run a parallel control reaction under identical conditions but without the scavenger. Compare the final appearance, crude NMR, and isolated yield to quantify the scavenger's effectiveness.[7]

ConditionReagent LoadingReaction Temp.Visual ObservationCrude Yield (%)
Control Standard180 °CRapid darkening to black35% (tarry)
Test Standard + 1 mol% BHT180 °CSlower darkening, brown solution65% (cleaner)
Table 1: Representative data comparing a reaction with and without a radical scavenger.

Potential Cause B: Poor Temperature Control and Local Hotspots

Even if the external heating mantle is set correctly, poor mixing or rapid, exothermic side reactions can create localized "hotspots" within the reactor.[1][2] These hotspots significantly accelerate decomposition and tar formation.

Solution B: Optimize Heat Management and Reaction Parameters

  • Improve Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for viscous or large-scale reactions to ensure uniform heat distribution.

  • Control Reagent Addition: If the reaction involves adding a reagent at high temperature, add it slowly and dropwise via a syringe pump. This dissipates any exothermic heat of reaction and prevents temperature spikes.[11][12]

  • Reduce Reaction Concentration: Diluting the reaction mixture can help dissipate heat more effectively. Experiment with a 10-20% reduction in concentration.

  • Optimize Temperature: Systematically lower the reaction temperature in 5-10 °C increments. While this may slow the desired reaction, it will disproportionately reduce the rate of tar formation. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction time and yield.[2][7]

Problem 2: Product is Difficult to Isolate and Purify from the Tarry Mixture

Tar often has physical and chemical properties (like polarity) similar to the desired product, making standard purification methods like column chromatography inefficient.[8][13]

Solution: Modified Work-Up and Purification Protocol

This protocol is designed to remove the bulk of the tar before final purification.

Experimental Protocol: Tar Removal During Work-Up

  • Initial Dilution & Filtration:

    • After cooling the reaction, dilute the crude mixture with a solvent in which your product is highly soluble but the tar is not (e.g., dichloromethane, ethyl acetate).

    • Filter the mixture through a pad of Celite® or diatomaceous earth to remove insoluble solid tar.[14] Wash the filter cake thoroughly with the chosen solvent.

  • Liquid-Liquid Extraction (for basic products):

    • Since 2-(3-aminopropoxy)benzonitrile and many of its derivatives contain a basic amine, an acid-base extraction can be highly effective.

    • Transfer the filtrate to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer, while non-polar tar components remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic by slowly adding a base (e.g., 2M NaOH) until the pH is >10.

    • Extract the now-neutral product back into an organic solvent (e.g., dichloromethane).

  • Activated Charcoal Treatment:

    • Combine the organic extracts containing your product.

    • Add a small amount of activated charcoal (approx. 5-10% of the crude product weight) to the solution.[14]

    • Stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the remaining colored, high-molecular-weight impurities.

    • Filter the mixture through another pad of Celite® to remove the charcoal.

  • Final Purification:

    • Concentrate the resulting solution. The product should be significantly cleaner and more amenable to final purification by column chromatography or recrystallization.

Part 3: Visualization of Key Concepts

Hypothetical Tar Formation Pathway

The diagram below illustrates a simplified, hypothetical pathway showing how the starting material can decompose and polymerize into complex tar structures via radical intermediates.

TarFormation Start 2-(3-Aminopropoxy)benzonitrile Heat High Temperature Start->Heat Homolytic Cleavage Radical Initiator Radicals (e.g., R-O·, ·NH-R') Heat->Radical Propagation Radical Propagation Radical->Propagation Scavenger Radical Scavenger (e.g., BHT) Radical->Scavenger Quenching Polymer Growing Polymer Chain Propagation->Polymer Chain Growth Monomer Intact Monomer Monomer->Propagation Tar Complex Tar (Insoluble Polymers, Poly-aromatics) Polymer->Tar Cross-linking & Condensation Termination Chain Termination Scavenger->Termination

Caption: Hypothetical pathway of radical-initiated tar formation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve issues related to tar formation.

TroubleshootingWorkflow Start Experiment Shows High Tar Formation Monitor Monitor Reaction? (TLC, LC-MS) Start->Monitor Purify For Existing Tarry Mixtures: Use Modified Work-Up Protocol Start->Purify NoMonitor Implement In-Process Controls (IPC). Monitor->NoMonitor No YesMonitor Analyze Time Course Data Monitor->YesMonitor Yes NoMonitor->Monitor Cause When does tar appear? YesMonitor->Cause Early Appears Early & Rapidly Cause->Early Early Late Appears Late / On Standing Cause->Late Late Radical Suspect Radical Polymerization or Temp. Hotspots Early->Radical Decomp Suspect Product Decomposition Late->Decomp Sol1 Action: 1. Add Radical Scavenger. 2. Improve Heat Management. Radical->Sol1 Sol2 Action: 1. Lower Reaction Temp. 2. Reduce Reaction Time. Decomp->Sol2 End Optimized Protocol Sol1->End Sol2->End

Caption: A logical workflow for troubleshooting tar formation.

References

  • Vertex AI Search. (n.d.). Radical scavengers | Preventing polymerization.
  • Chemtips. (2014, March 17). Getting through the “black tar phase”.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
  • Chemistry For Everyone. (2025, July 14). What Are Antioxidants For Polymers? YouTube.
  • Sciencemadness Discussion Board. (2024, May 4). Tar filtration in work-up.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Gaipov, A., et al. (2025, April 1). Methods for purification of acidic tar from acidic components. IOP Conference Series: Earth and Environmental Science.
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  • ResearchGate. (2025, August 6). Oxygen Scavengers and Sensitizers for Reduced Oxygen Inhibition in Radical Photopolymerization.
  • ResearchGate. (2025, August 6). Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry.
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  • ResearchGate. (2025, November 9). Essential strategies for efficient low–tar biomass gasification: in-bed intensification and interactive two–stage reactions.
  • ResearchGate. (n.d.). Mechanism in the formation of tar.
  • IJERT. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview.
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  • ResearchGate. (2025, August 6). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone.
  • Eide-Haugmo, I., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
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Optimization

Technical Support Center: Isolating Pure 2-(3-Aminopropoxy)benzonitrile

Welcome to the technical support center for the workup and purification of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and purification of 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this versatile intermediate. As a bifunctional molecule containing both a basic primary amine and a polar nitrile group, its purification requires a nuanced approach that balances polarity, basicity, and potential stability issues. This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 2-(3-Aminopropoxy)benzonitrile particularly challenging?

The primary challenge stems from the molecule's dual functionality. The primary amine is basic and will readily interact with acidic surfaces, most notably silica gel, which is the most common stationary phase in flash chromatography. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.[1][2] The nitrile group adds polarity, requiring more polar solvent systems for elution, which can sometimes reduce the resolution of closely related impurities.

Q2: My crude product is a dark, oily residue. What are the likely impurities?

The composition of your crude mixture depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-cyanophenol (acidic) or halo-precursors.

  • Over-alkylation Products: If an alkyl halide is used, reaction with the newly formed primary amine can lead to secondary amine byproducts.

  • Reagent-derived Impurities: Byproducts from dehydrating agents, reducing agents, or bases used in the reaction.

  • Degradation Products: Amines can be sensitive to air oxidation, especially if the reaction was performed at elevated temperatures.[3] A yellow or brown color often suggests the presence of oxidized impurities.[4]

Q3: I see significant streaking when I run a TLC of my crude product on a standard silica plate. What does this mean and how can I fix it?

Streaking is a classic sign of a strong, undesirable interaction between your basic amine and the acidic silanol groups on the silica surface.[1] To get a reliable TLC reading and develop an effective column chromatography method, you must mitigate this interaction. The simplest way is to add a small amount of a competing base to your TLC developing solvent (mobile phase). A common choice is 1-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA).[5] This deactivates the acidic sites on the silica, allowing your product to travel up the plate as a more compact spot.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific problems encountered during the workup and purification process.

Problem 1: Low Yield After Aqueous Workup
  • Potential Cause 1: Incomplete Extraction due to Incorrect pH. The primary amine on your molecule has a pKa that requires a sufficiently basic aqueous phase to exist as the free base, which is soluble in organic solvents. If the pH of the aqueous layer is not high enough during the final extraction, your product will remain in the aqueous phase as the protonated ammonium salt.

  • Solution: During the basic extraction step, ensure the pH of the aqueous layer is >10. Use a pH meter or pH paper to confirm. Using a saturated sodium bicarbonate solution (pH ~8.5) may not be sufficient; a stronger base like 1-2 M sodium hydroxide or potassium carbonate is often necessary.[6][7]

  • Potential Cause 2: Emulsion Formation. The amphiphilic nature of the molecule and certain impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product.

  • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, often forcing the separation of layers. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.

Problem 2: Product Purity is Low After Flash Chromatography on Silica Gel
  • Potential Cause: Inadequate Deactivation of Silica. Even with a well-chosen solvent system, residual acidity on the silica gel can co-elute acidic impurities with your product or cause on-column degradation.

  • Solution:

    • Mobile Phase Modifier: Always add a competing base like triethylamine (0.5-2%) to your eluent. This is crucial for both column equilibration and the entire run.[5]

    • Alternative Stationary Phases: If streaking and poor separation persist, switch to a more suitable stationary phase. Basic alumina is an excellent alternative for purifying basic compounds. Amine-functionalized silica columns are also commercially available and provide a less acidic environment.[1][8]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) flash chromatography can be very effective. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) ensures the amine is in its neutral, more retentive form, leading to better separation.[1]

Problem 3: The Purified Product is a Persistent Yellow Oil that Won't Crystallize
  • Potential Cause 1: Residual Colored Impurities. The yellow color indicates that minor, often highly conjugated, impurities are still present.

  • Solution: A charcoal treatment can be effective. Dissolve the oily product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This can often remove color without significant product loss.

  • Potential Cause 2: Product is Naturally an Oil or Low-Melting Solid. Not all pure compounds are crystalline at room temperature.

  • Solution:

    • Salt Formation: Convert the free-base amine into a salt, such as the hydrochloride or tartrate salt. Salts often have much higher melting points and greater crystallinity. This is an excellent final purification step.[3] Dissolve the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in dioxane or ether dropwise until precipitation is complete.

    • Trituration: If the product is an amorphous solid or thick oil, try trituration. Add a non-solvent (e.g., hexanes or pentane) and scratch the side of the flask with a glass rod to induce crystallization.[9]

Data Summary Table
Table 1: Comparison of Flash Chromatography Conditions for 2-(3-Aminopropoxy)benzonitrile
Stationary Phase Typical Mobile Phase Mechanism Pros Cons
Standard Silica GelDCM/MeOH + 1% TEANormal PhaseReadily available, inexpensive.Strong potential for tailing and product loss if not properly deactivated.[1]
Basic AluminaHexanes/EtOAcNormal Phase (Basic Surface)Excellent for basic compounds, minimizes tailing.Can be less predictable than silica, may have lower resolution for some compounds.
Amine-Functionalized SilicaHexanes/EtOAcNormal Phase (Modified)Provides a built-in basic environment, excellent peak shape for amines.[8]More expensive than standard silica.
Reversed-Phase (C18)MeCN/H₂O + 0.1% NH₄OHReversed PhaseExcellent for polar amines, high resolution.Requires aqueous mobile phases which can be harder to remove; higher cost.[1]

Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction Workup

This protocol is designed to separate your basic product from acidic and neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash (Isolates the Amine): Transfer the organic solution to a separatory funnel. Extract the solution with 1 M hydrochloric acid (HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

    • Expert Tip: Combine the acidic aqueous layers. You can now wash this combined aqueous layer with EtOAc or DCM one more time to remove any residual neutral organic impurities.

  • Basification (Liberates the Free Base): Cool the combined acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M NaOH or saturated K₂CO₃, while stirring until the pH is >10.[7][10] Confirm with a pH meter.

  • Product Extraction: Extract the now basic aqueous solution with a fresh organic solvent (EtOAc or DCM) 3-4 times. Your deprotonated amine product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude, but significantly cleaner, 2-(3-Aminopropoxy)benzonitrile.

Diagram: General Purification Workflow

G cluster_0 Workup cluster_1 Isolation cluster_2 Purification Crude Mixture Crude Mixture Dissolve in EtOAc Dissolve in EtOAc Crude Mixture->Dissolve in EtOAc Acid Wash (1M HCl) Acid Wash (1M HCl) Dissolve in EtOAc->Acid Wash (1M HCl) Isolate Aqueous Layer Isolate Aqueous Layer Acid Wash (1M HCl)->Isolate Aqueous Layer Basify (NaOH, pH >10) Basify (NaOH, pH >10) Isolate Aqueous Layer->Basify (NaOH, pH >10) Product in Organic Phase Extract with EtOAc Extract with EtOAc Basify (NaOH, pH >10)->Extract with EtOAc Product in Organic Phase Dry & Concentrate Dry & Concentrate Extract with EtOAc->Dry & Concentrate Product in Organic Phase Flash Chromatography Flash Chromatography Dry & Concentrate->Flash Chromatography Final Polish Crystallization or Salt Formation Flash Chromatography->Final Polish Pure Product Pure Product Final Polish->Pure Product

Caption: Overall workflow from crude reaction mixture to pure product.

Protocol 2: Flash Column Chromatography using Triethylamine-Modified Mobile Phase

This protocol details the purification of the product from the workup step using standard silica gel.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Crucially, add 1% triethylamine (TEA) to the chosen system. [5]

  • Column Packing: Pack a silica gel column with your chosen eluent (containing 1% TEA).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the mass of your product). To do this, dissolve your product in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.

  • Elution: Run the column using your pre-determined solvent system containing 1% TEA. You may use a gradient of increasing polarity if necessary to elute the product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

    • Trustworthiness Check: To remove the residual triethylamine, which is high-boiling, you can re-dissolve the product in DCM and wash it with water, then dry and re-concentrate. Alternatively, co-evaporation with a lower-boiling solvent like toluene can be effective.

Diagram: Troubleshooting Logic

G start Analysis of Crude Product tlc_streaking Problem: TLC Streaking? start->tlc_streaking low_yield Problem: Low Yield? tlc_streaking->low_yield No sol_add_tea Solution: Add 1-2% TEA or NH4OH to mobile phase. tlc_streaking->sol_add_tea Yes impure_after_col Problem: Impure after Column? low_yield->impure_after_col No sol_check_ph Solution: Check aqueous pH is >10 during basic extraction. low_yield->sol_check_ph Yes sol_change_column Solution: Use Alumina or Amine-functionalized silica. impure_after_col->sol_change_column Yes sol_salt_form Solution: Form HCl salt and recrystallize. impure_after_col->sol_salt_form No

Caption: Decision tree for troubleshooting common purification issues.

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Available at: [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Separation and purification of secondary alkyl primary amines. Google Patents.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. chem.libretexts.org. Available at: [Link]

  • Amine workup. Reddit. Available at: [Link]

  • Flash column of very polar amine without access to reverse phase silica?. Reddit. Available at: [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.
  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ACS Publications. Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography?. Biotage. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Purification of Benzonitrile. LookChem. Available at: [Link]

  • How can I purify impure benzonitrile?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-Alkylation of Phenolic Compounds

Guide ID: TSC-ALKYL-001 Topic: Effect of Base Choice on the N- vs. O-Alkylation of 2-Cyanophenol Derivatives Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-ALKYL-001 Topic: Effect of Base Choice on the N- vs. O-Alkylation of 2-Cyanophenol Derivatives Senior Application Scientist: Dr. Gemini

Introduction: The Challenge of Regioselective Alkylation

In the synthesis of complex molecules for pharmaceutical and materials science applications, researchers frequently encounter substrates possessing multiple nucleophilic sites. A classic example is the alkylation of a molecule containing both a phenolic hydroxyl group and a nitrogen-based functional group (such as an amine or amide), exemplified by derivatives of 2-cyanophenol. The reaction with an alkylating agent can proceed via two competing pathways: the desired N-alkylation and the often-undesired O-alkylation.[1][2] The choice of base is the most critical experimental parameter that dictates the outcome of this competition, influencing which site is deprotonated and the reactivity of the resulting anion(s).

This guide provides a comprehensive troubleshooting framework and foundational knowledge to help you navigate the complexities of selective N-alkylation.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: I'm trying to N-alkylate a molecule containing a 2-cyanophenol scaffold. Why am I getting the O-alkylated product instead?

This is a common issue rooted in the relative acidity of the phenolic proton versus the proton on your nitrogen functionality (N-H). The phenolic proton is significantly more acidic (pKa ≈ 10) than a typical amide proton (pKa ≈ 17-25) or an aniline-type proton (pKa of conjugate acid ≈ 4-5).[3][4]

  • With Weak to Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are strong enough to deprotonate the phenol, forming a highly reactive phenoxide anion. The N-H group often remains protonated. The phenoxide then readily attacks the alkylating agent, leading primarily to O-alkylation.

  • With Strong Bases (e.g., NaH, KH): These bases are powerful enough to deprotonate both the phenol and, in many cases, the nitrogen. However, the phenol is deprotonated much faster. The reaction outcome then depends on other factors like solvent, temperature, and the nature of the alkylating agent, as both sites become potential nucleophiles.

Q2: What are the key factors I should consider to favor N-alkylation over O-alkylation?

There are four primary pillars that control this selectivity:

  • Base Choice: The most critical factor. The base's strength (pKa of its conjugate acid) determines which proton is abstracted.

  • Solvent: The solvent influences the reactivity of the anionic nucleophiles. Polar aprotic solvents (like DMF or DMSO) can leave the phenoxide highly reactive, favoring O-alkylation.[5] Protic solvents can hydrogen-bond with the oxygen, shielding it and potentially increasing the relative reactivity of the nitrogen.[5]

  • Alkylating Agent: The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide.[6] The phenoxide oxygen is a "hard" nucleophile, while many nitrogen centers are "softer." Harder electrophiles (e.g., dimethyl sulfate) tend to react at the oxygen, while softer electrophiles (e.g., alkyl iodides) may favor the nitrogen.[6][7]

  • Counter-ion & Temperature: The cation from the base (e.g., K⁺, Na⁺, Cs⁺) can coordinate with the nucleophilic centers, influencing their reactivity. Temperature affects reaction rates and can sometimes be used to tune selectivity, although it often has a less predictable effect than the other factors.

Q3: How does the cyano group in 2-cyanophenol affect the reaction?

The electron-withdrawing nature of the cyano (-CN) group ortho to the hydroxyl group increases the acidity of the phenolic proton.[8][9] This makes the phenol even easier to deprotonate compared to an unsubstituted phenol, further biasing the system towards forming the phenoxide anion and potentially increasing the challenge of achieving selective N-alkylation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Reaction Conversion
  • Potential Cause A: Inappropriate Base Strength. The selected base may be too weak to deprotonate the target nucleophile under the reaction conditions.

    • Solution: If targeting a less acidic N-H site, a stronger base like sodium hydride (NaH) may be necessary instead of potassium carbonate (K₂CO₃).[10][11]

  • Potential Cause B: Poor Solubility. The base (e.g., K₂CO₃) or the starting material may not be sufficiently soluble in the chosen solvent.[12]

    • Solution: Switch to a more suitable solvent system (e.g., from acetone to DMF or DMSO). For carbonate bases, ensure they are finely powdered to maximize surface area. Consider using cesium carbonate (Cs₂CO₃), which often has better solubility in organic solvents.

  • Potential Cause C: Inactive Alkylating Agent. Alkyl bromides and chlorides can be less reactive than the corresponding iodides.

    • Solution: Add a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI) to the reaction. This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[12][13]

Problem 2: Product is Almost Exclusively the O-Alkylated Isomer
  • Potential Cause A: Phenoxide Dominance. As discussed in the FAQs, using a base like K₂CO₃ in a polar aprotic solvent like DMF is a classic recipe for O-alkylation (Williamson ether synthesis) because the highly reactive phenoxide forms preferentially.[5][14]

    • Solution 1 (Protecting Group Strategy): Protect the phenolic hydroxyl group before the N-alkylation step. A silyl ether (e.g., TBS) or a benzyl ether are common choices. This physically blocks the O-alkylation pathway. The protecting group can be removed in a subsequent step.

    • Solution 2 (Strong Base/Kinetic Control): Use a very strong base like NaH in an ethereal solvent like THF, often at low temperature (e.g., 0 °C to room temp).[15] Deprotonate the substrate first to form the dianion (if the N-H is sufficiently acidic), then add the alkylating agent. The relative nucleophilicity of the N-anion vs. the O-anion will then determine the outcome, which can sometimes favor N-alkylation.

  • Potential Cause B: HSAB Mismatch. The alkylating agent may be too "hard," favoring reaction at the hard oxygen center.

    • Solution: If using an alkyl sulfate or tosylate, consider switching to the corresponding alkyl iodide, which is a "softer" electrophile and may have a higher propensity to react at the nitrogen center.[7]

In-Depth Analysis: A Comparative Look at Common Bases

The correct choice of base is paramount. Below is a summary of the most common bases used for these transformations and the rationale for their use.

BaseFormulapKa (Conj. Acid)Common SolventsKey Characteristics & Causality
Potassium Carbonate K₂CO₃~10.3DMF, Acetonitrile, AcetoneUse Case: Primarily for O-alkylation. It is a weak, heterogeneous base, typically only strong enough to deprotonate the highly acidic phenol. The resulting phenoxide is the primary nucleophile.[12]
Cesium Carbonate Cs₂CO₃~10.3DMF, Acetonitrile, THFUse Case: Similar to K₂CO₃ but often more effective due to better solubility and the "cesium effect," where the large, soft Cs⁺ cation coordinates less tightly with the phenoxide, making it more reactive. Still primarily leads to O-alkylation.
Sodium Hydride NaH~36THF, DMFUse Case: A very strong, non-nucleophilic base for achieving N-alkylation.[10][11][15] It irreversibly deprotonates the phenol and often the N-H group as well. By forming the N-anion, it opens the pathway for N-alkylation. Requires anhydrous conditions and careful handling (reacts violently with water).

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Illustrative)

This protocol is designed to favor the formation of the O-alkylated product and serves as a baseline for comparison.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-cyanophenol derivative (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes. Add anhydrous THF (approx. 0.1 M).

  • Deprotonation: Cool the NaH suspension to 0 °C (ice bath). Slowly add a solution of the 2-cyanophenol derivative (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

G

References

  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. [Link]

  • Eastes, J. W., et al. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Le, T. N., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • Sicker, D. (2016). Response to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. [Link]

  • Pearson Education. Phenols (pKa ≈ 10) are more acidic than other alcohols. [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Science of Synthesis. (n.d.). 8.2.2 Sodium Hydride. Thieme Chemistry. [Link]

  • Reddit User Discussion. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]

  • Gross, K. C., et al. (n.d.). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]

  • ResearchGate User Discussion. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. [Link]

  • Singh, R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Zare, A., et al. (2011). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating Aminopropoxybenzonitrile Isomers by Column Chromatography

Welcome to our dedicated technical support center for the chromatographic separation of aminopropoxybenzonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who are nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic separation of aminopropoxybenzonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related positional isomers. As Senior Application Scientists, we have compiled this resource to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating aminopropoxybenzonitrile isomers?

The main difficulty in separating positional isomers of aminopropoxybenzonitrile lies in their subtle structural differences. These isomers share the same molecular formula and functional groups, differing only in the substitution pattern on the benzene ring. This results in very similar physicochemical properties, such as polarity and solubility, leading to co-elution or poor resolution in many chromatographic systems.[1] The key to a successful separation is to exploit the minor differences in their dipole moments and potential for specific interactions with the stationary phase.

Q2: Which chromatographic mode is better for this separation: Normal-Phase or Reversed-Phase?

Both normal-phase (NP) and reversed-phase (RP) chromatography can be employed, and the optimal choice depends on the specific isomers and available resources.

  • Normal-Phase Chromatography is often advantageous for separating positional isomers.[2][3] The polar stationary phase (e.g., silica or alumina) can interact differently with the subtle variations in the electron distribution and dipole moments of the isomers.[2]

  • Reversed-Phase Chromatography is a viable and often more convenient alternative, especially with modern stationary phases that offer unique selectivities.[4] Phenyl and Pentafluorophenyl (PFP) columns, in particular, are excellent candidates for separating aromatic positional isomers due to their ability to engage in π-π interactions.[5][6]

Q3: What are the recommended starting conditions for method development?

For initial method development, we recommend screening both normal-phase and reversed-phase conditions. Below are suggested starting points.

Table 1: Recommended Starting Conditions for Aminopropoxybenzonitrile Isomer Separation

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Stationary Phase Silica Gel (unmodified) or Amino-bonded phasePhenyl-Hexyl or Pentafluorophenyl (PFP)
Mobile Phase Hexane/Ethyl Acetate gradientAcetonitrile/Water or Methanol/Water gradient
Gradient Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and increase the proportion of the more polar solvent.Start with a high aqueous content (e.g., 80:20 Water:ACN) and increase the organic modifier.
Detection UV at 254 nm or a wavelength specific to the benzonitrile chromophore.[7]UV at 254 nm or a wavelength specific to the benzonitrile chromophore.[7]
Flow Rate 1 mL/min for a standard 4.6 mm ID analytical column.1 mL/min for a standard 4.6 mm ID analytical column.

Troubleshooting Guide

Problem 1: Poor or No Separation of Isomers

If you are observing a single peak or broad, overlapping peaks, consider the following troubleshooting steps.

  • Optimize the Mobile Phase:

    • Normal-Phase: Adjust the ratio of your non-polar and polar solvents. Small changes in the percentage of the polar solvent can have a significant impact on selectivity.[2] Consider trying a different polar modifier (e.g., isopropanol or dichloromethane in place of ethyl acetate).

    • Reversed-Phase: The choice of organic modifier (acetonitrile vs. methanol) can alter selectivity.[8] Also, optimizing the pH of the aqueous portion of the mobile phase can be crucial, as the amino group is basic. A pH around the pKa of the amino group will lead to changes in retention and possibly selectivity.[9][10]

  • Change the Stationary Phase:

    • If a standard C18 or silica column is not providing resolution, switch to a phase with a different retention mechanism. For reversed-phase, a phenyl or PFP column is highly recommended to exploit π-π interactions.[6] For normal-phase, a cyano-bonded phase can offer different selectivity compared to plain silica.[11]

  • Decrease the Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in the interactions between the isomers and the stationary phase, leading to improved resolution.

Problem 2: Peak Tailing

Peak tailing is a common issue, often caused by secondary interactions between the basic amino group of the analyte and acidic silanols on the silica surface of the stationary phase.

  • Mobile Phase Additives:

    • Normal-Phase: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This will compete with the analyte for the active sites on the silica, reducing tailing.

    • Reversed-Phase: Use a buffered mobile phase to control the ionization state of the amino group.[9] Alternatively, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the silanols and the analyte, leading to improved peak shape.[8]

  • Use an End-Capped Column: In reversed-phase, ensure you are using a high-quality, end-capped column to minimize the number of free silanol groups.

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analysis.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently. If using a buffer, double-check the pH.[10] Premixing the mobile phase components can improve reproducibility compared to online mixing.

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing the mobile phase composition.

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[10]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for Isomer Screening

This protocol provides a starting point for separating aminopropoxybenzonitrile isomers using normal-phase chromatography.

  • Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethyl Acetate

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 30% B

    • 15-18 min: Hold at 30% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Protocol 2: Reversed-Phase HPLC Method for Isomer Screening

This protocol provides a starting point for separating aminopropoxybenzonitrile isomers using a phenyl-based stationary phase.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: Linear gradient from 20% to 60% B

    • 12-15 min: Hold at 60% B

    • 15-17 min: Return to 20% B

    • 17-22 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Visualizations

Separation_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation & Optimization SamplePrep Dissolve Isomer Mixture in Mobile Phase SystemEquil Equilibrate Column Injection Inject Sample SystemEquil->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection DataAcq Acquire Chromatogram Detection->DataAcq Eval Evaluate Resolution DataAcq->Eval Optimize Optimize Method? (Mobile/Stationary Phase) Eval->Optimize Resolution < 1.5 FinalMethod Final Method Eval->FinalMethod Resolution ≥ 1.5 Optimize->SystemEquil Yes

Caption: Workflow for method development and optimization.

Troubleshooting_Logic cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Selection cluster_other Other Parameters Start Poor Separation AdjustRatio Adjust Solvent Ratio Start->AdjustRatio ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) AdjustRatio->ChangeSolvent Success Good Resolution AdjustRatio->Success Improved AdjustpH Adjust pH (RP) Add Modifier (NP) ChangeSolvent->AdjustpH ChangeSolvent->Success Improved ChangePhase Change Column Chemistry (e.g., C18 to Phenyl) AdjustpH->ChangePhase Still no resolution AdjustpH->Success Improved Temp Lower Temperature ChangePhase->Temp Still no resolution ChangePhase->Success Improved Temp->Success Improved

Caption: Troubleshooting logic for poor isomer separation.

References

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. [Link]

  • Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Today. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Positional Isomers - Chromatography Forum. Chromatography Forum. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Stability of 2-(3-Aminopropoxy)benzonitrile in Solution

Welcome to the technical support center for 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Aminopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of 2-(3-Aminopropoxy)benzonitrile in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule containing a primary amine and a nitrile group. This unique structure presents specific stability challenges in solution. The primary amine is susceptible to oxidation, while the nitrile group can undergo hydrolysis. Additionally, interactions between these functional groups and environmental factors such as pH, temperature, light, and the presence of oxidizing agents can lead to the formation of various degradation products. This guide will walk you through identifying and addressing these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(3-Aminopropoxy)benzonitrile in solution?

A1: The two main anticipated degradation pathways are:

  • Oxidation of the primary amine: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, which can be accelerated by factors like the presence of oxygen, metal ions, and light. This can lead to the formation of various oxidation products, potentially causing discoloration of the solution.[1][2]

  • Hydrolysis of the nitrile group: The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid (2-(3-aminopropoxy)benzoic acid) under both acidic and basic conditions.[3][4][5] This reaction often proceeds through an amide intermediate (2-(3-aminopropoxy)benzamide).

Q2: I've observed a yellowing or browning of my 2-(3-Aminopropoxy)benzonitrile solution over time. What is the likely cause?

A2: Discoloration, such as yellowing or browning, is a common indicator of the oxidation of the primary amine group.[1] To confirm this, you can perform a forced degradation study under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) and compare the resulting solution's appearance and chromatographic profile to your aged sample.

Q3: How does pH affect the stability of 2-(3-Aminopropoxy)benzonitrile in an aqueous solution?

A3: The pH of the solution is a critical factor.

  • Acidic conditions (low pH): Can catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid.[3]

  • Basic conditions (high pH): Can also promote nitrile hydrolysis.[5] Additionally, while the free amine is more susceptible to oxidation at higher pH, the overall stability will depend on the interplay between these degradation pathways.

Q4: What are the best practices for preparing and storing stock solutions of 2-(3-Aminopropoxy)benzonitrile to maximize stability?

A4: To minimize degradation, we recommend the following:

  • Use high-purity solvents: Impurities in solvents can act as catalysts for degradation.

  • Work under an inert atmosphere: When preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Control the temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

  • Consider pH: If compatible with your experimental design, buffering the solution to a slightly acidic or neutral pH may help to balance the risks of amine oxidation and nitrile hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound peak area in HPLC analysis over a short period. Rapid degradation due to inappropriate solvent, pH, or storage conditions.1. Review solvent compatibility. 2. Measure the pH of the solution and adjust if necessary. 3. Ensure the solution is protected from light and stored at the recommended temperature. 4. Prepare fresh solutions before each experiment.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradants. 2. Use LC-MS to obtain mass information on the unknown peaks for structural elucidation.[6][7][8]
Inconsistent results between experimental replicates. Inconsistent handling and storage of the compound solution.1. Standardize the solution preparation protocol. 2. Ensure all replicates are stored under identical conditions. 3. Use an internal standard in your analytical method to account for variations.
Precipitation of the compound from the solution. Poor solubility or formation of insoluble degradation products.1. Verify the solubility of the compound in the chosen solvent system. 2. Consider using a co-solvent to improve solubility. 3. Filter the solution before use to remove any particulates.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of 2-(3-Aminopropoxy)benzonitrile.[9][10][11][12]

Objective: To generate degradation products under various stress conditions.

Materials:

  • 2-(3-Aminopropoxy)benzonitrile

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3-Aminopropoxy)benzonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • For identification of unknown degradation peaks, analyze the stressed samples using LC-MS.[1][6][7]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[13][14][15][16]

Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A good starting point is 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength where both the parent and potential degradants have good absorbance (e.g., 230 nm and 280 nm). A photodiode array (PDA) detector is recommended.
Injection Volume 10 µL

Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualization of Key Concepts

Degradation Pathways

parent 2-(3-Aminopropoxy)benzonitrile hydrolysis_intermediate 2-(3-Aminopropoxy)benzamide parent->hydrolysis_intermediate Hydrolysis (H⁺ or OH⁻) oxidation_products Various Oxidation Products parent->oxidation_products Oxidation (O₂, light, metal ions) hydrolysis_product 2-(3-Aminopropoxy)benzoic Acid hydrolysis_intermediate->hydrolysis_product Further Hydrolysis

Caption: Potential degradation pathways of 2-(3-Aminopropoxy)benzonitrile.

Forced Degradation Workflow

cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC & LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of 2-(3-Aminopropoxy)benzonitrile start->acid start->base start->oxidation start->thermal start->photo results Identify Degradation Products & Assess Stability analysis->results

Caption: Workflow for a forced degradation study.

References

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2018). Molecules. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2013). Energy Procedia. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2016). Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. Retrieved from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Oxidative transformation of aromatic amines. (2008). ETH Zurich Research Collection. [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (2007). Chemical Communications. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry. [Link]

  • Study of hydrolysis of benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzonitrile. (n.d.). In Wikipedia. Retrieved from [Link]

  • Partial hydrolysis of a benzonitrile. (2014). ChemSpider SyntheticPages. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences. [Link]

  • Cyanine fluorophore derivatives with enhanced photostability. (2011). Nature Methods. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Academic Journal of Pharmacy. [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. (2016). Acta Pharmaceutica Sinica B. [Link]

  • Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (1983). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate. (2022). Molecules. [Link]

  • Degradation mechanism of nefopam in solution under stressed storage conditions. (1995). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • Novel and processable polyimides with a N-benzonitrile side chain: thermal, mechanical and gas separation properties. (2018). RSC Advances. [Link]

  • Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. (2023). Rapid Communications in Mass Spectrometry. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 2-, 3-, and 4-(3-Aminopropoxy)benzonitrile Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Positional isomerism presents a fundamental challenge and opportunity in chemical and pharmaceutical research. The seemingly subt...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positional isomerism presents a fundamental challenge and opportunity in chemical and pharmaceutical research. The seemingly subtle shift of a functional group on an aromatic scaffold can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of the 2-(ortho), 3-(meta), and 4-(para) isomers of (3-Aminopropoxy)benzonitrile. We will dissect the structural nuances that differentiate these molecules, offering field-proven insights into their synthesis, spectroscopic characterization, and potential applications. This document serves as a technical resource, blending theoretical principles with practical experimental guidance to empower researchers in selecting and utilizing the appropriate isomer for their specific discovery and development pipelines.

Introduction: The Significance of Isomeric Purity

The (3-Aminopropoxy)benzonitrile scaffold is a bifunctional synthon of significant interest. It incorporates a flexible aminopropoxy chain, offering a primary amine for nucleophilic reactions or salt formation, and a benzonitrile moiety, a versatile precursor in medicinal chemistry and materials science.[1][2] The nitrile group is a well-established bioisostere for various functional groups and a key pharmacophore in numerous approved drugs.[3] However, the true utility of this scaffold is dictated by the positional relationship between these two groups on the benzene ring.

The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct electronic and steric environments. These differences influence everything from crystal packing and solubility to metabolic stability and target-binding affinity. Therefore, a robust understanding of each isomer is not merely academic; it is critical for reproducible research and the rational design of novel chemical entities. This guide will illuminate these differences through a detailed comparative analysis.

Physicochemical Properties: A Comparative Overview

The physical properties of the isomers are governed by the interplay of intermolecular forces, which are directly influenced by the substitution pattern. The para isomer, with its greater symmetry, often exhibits different melting and boiling points compared to its less symmetrical ortho and meta counterparts. The predicted properties listed below provide a baseline for differentiation.

Property2-(3-Aminopropoxy)benzonitrile3-(3-Aminopropoxy)benzonitrile4-(3-Aminopropoxy)benzonitrile
CAS Number 444574-75-8[4]785760-03-4[5]116753-55-0[6][7]
Molecular Formula C₁₀H₁₂N₂O[4]C₁₀H₁₂N₂O[5]C₁₀H₁₂N₂O[8]
Molecular Weight 176.22 g/mol [4]176.22 g/mol [5]176.22 g/mol
Predicted Boiling Point 344.5±22.0 °C[4]322.5±27.0 °C[5]N/A
Predicted Density 1.10±0.1 g/cm³[4]1.10±0.1 g/cm³[5]N/A
Predicted pKa 9.43±0.10[4]9.44±0.10[5]N/A

Synthesis Strategies and Mechanistic Considerations

The most direct and reliable method for synthesizing these isomers is the Williamson ether synthesis. This pathway involves the Sₙ2 reaction between the corresponding hydroxybenzonitrile (cyanophenol) isomer and a protected 3-aminopropanol derivative, followed by deprotection.

Causality of Experimental Design:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected. It is strong enough to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide, but not so strong as to cause side reactions with the nitrile group.

  • Protecting Group: The amine must be protected to prevent it from acting as a competing nucleophile. A Boc (tert-butyloxycarbonyl) group is ideal as it is robust under basic reaction conditions and can be cleanly removed with acid.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediates (phenoxide) and facilitate the Sₙ2 reaction.

Synthesis_Workflow cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Williamson Ether Synthesis (Sₙ2) cluster_2 Step 3: Deprotection Cyanophenol Hydroxybenzonitrile (2-, 3-, or 4-) Base K₂CO₃ in DMF Cyanophenol->Base Deprotonation Phenoxide Potassium Phenoxide Intermediate Base->Phenoxide ProtectedProduct Protected (3-Aminopropoxy)benzonitrile Phenoxide->ProtectedProduct Nucleophilic Attack AlkylHalide N-Boc-3-bromopropan-1-amine AlkylHalide->ProtectedProduct Acid Trifluoroacetic Acid (TFA) or HCl ProtectedProduct->Acid Acidolysis FinalProduct Final Product Isomer (2-, 3-, or 4-) Acid->FinalProduct

Caption: General workflow for the synthesis of (3-Aminopropoxy)benzonitrile isomers.

Experimental Protocol: Synthesis of 4-(3-Aminopropoxy)benzonitrile

This protocol is representative and can be adapted for the 2- and 3- isomers by starting with the corresponding cyanophenol.

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.19 g, 10 mmol), N-Boc-3-bromopropan-1-amine (2.62 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux (approx. 82°C) for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification (Protected Intermediate): Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM, 20 mL). Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

  • Finalization: Allow the reaction to stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify if necessary to yield the final product.

Spectroscopic Characterization: Differentiating the Isomers

Unequivocal identification of the correct isomer is paramount. NMR, IR, and Mass Spectrometry each provide unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for distinguishing these isomers, primarily through the analysis of the aromatic region.

  • 2-Isomer (ortho): The aromatic protons will present as a complex multiplet system due to the close proximity and differing electronic influence of the two substituents.

  • 3-Isomer (meta): Will show four distinct aromatic signals, often appearing as a series of multiplets, reflecting the unique environment of each proton.

  • 4-Isomer (para): Will exhibit the simplest pattern. Due to symmetry, the aromatic region will show two distinct doublets (an AA'BB' system), a characteristic signature of 1,4-disubstitution.

Feature2-Isomer (Predicted)3-Isomer (Predicted)4-Isomer (Predicted)
¹H NMR (Aromatic) ~7.0-7.6 ppm, complex multiplet~7.1-7.5 ppm, 4 distinct signals~7.0 ppm (d), ~7.6 ppm (d)
¹H NMR (-OCH₂-) ~4.1 ppm (t)~4.1 ppm (t)~4.1 ppm (t)
¹H NMR (-CH₂N-) ~3.0 ppm (t)~3.0 ppm (t)~3.0 ppm (t)
¹³C NMR (C≡N) ~117 ppm~119 ppm~119 ppm
¹³C NMR (C-O) ~160 ppm~158 ppm~162 ppm
Infrared (IR) Spectroscopy

The key vibrational bands to observe are the C≡N stretch and the C-O ether stretches.

  • C≡N Stretch: Typically appears around 2220-2230 cm⁻¹. The electronic effect of the aminopropoxy group may cause slight shifts between isomers.

  • Aromatic C-O Stretch: Found around 1250 cm⁻¹.

  • Aliphatic C-O Stretch: Found around 1040 cm⁻¹.

  • N-H Bending (Amine): A broad signal around 1600 cm⁻¹.

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified (3-Aminopropoxy)benzonitrile isomer.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols.[9]

Comparative Reactivity and Potential Applications

The position of the electron-donating aminopropoxy group relative to the electron-withdrawing nitrile group dictates the electronic landscape of the aromatic ring, influencing its reactivity in, for example, electrophilic aromatic substitution.

Resonance_Structures cluster_ortho 2-Isomer (Ortho) cluster_meta 3-Isomer (Meta) cluster_para 4-Isomer (Para) ortho_struct Donating group (OR) and withdrawing group (CN) are ortho. Strong resonance interaction activates the 4 and 6 positions. meta_struct Donating and withdrawing groups are meta. No direct resonance interaction. Ring is activated at positions 2, 4, and 6 relative to the OR group. para_struct Donating and withdrawing groups are para. Strong, direct 'push-pull' resonance effect. Activates the 2 and 6 positions.

Caption: Electronic effects of substituent positions on the benzonitrile ring.

Potential Applications:

  • Medicinal Chemistry: These isomers are valuable building blocks. The primary amine allows for amide coupling, reductive amination, or formation of heterocyclic structures. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form tetrazoles. Each isomer provides a distinct vector for molecular elaboration.[10]

  • Materials Science: The "push-pull" nature of the 4-isomer, in particular, suggests potential use in the synthesis of nonlinear optical (NLO) materials or dyes.[10]

  • Coordination Chemistry: Benzonitrile derivatives can act as ligands for transition metals, forming complexes that can be used as catalysts or synthetic intermediates.[2][11] The presence of the additional amine donor site in these isomers could lead to the formation of interesting bidentate or bridging ligands.

Conclusion

The 2-, 3-, and 4-(3-Aminopropoxy)benzonitrile isomers, while sharing the same molecular formula, are fundamentally distinct chemical entities. The choice of isomer has profound implications for a molecule's physical properties, spectral signature, and chemical reactivity. The para-isomer offers symmetry and strong electronic push-pull effects, the meta-isomer provides a more electronically disjointed system, and the ortho-isomer introduces significant steric and electronic proximity effects. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and strategically deploy the correct isomer, thereby ensuring the integrity and success of their research endeavors.

References

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  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

  • Ataman Kimya. BENZONITRILE. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Ataman Kimya. BENZONITRILE. [Link]

  • International Journal of Advanced Research. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

  • Wired Chemist. Benzonitrile Proton Full Spectrum. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of the Amino Group in Aminopropoxybenzonitrile Isomers

For researchers, scientists, and professionals in drug development, the nuanced reactivity of functional groups on aromatic scaffolds is a cornerstone of molecular design and synthesis. The aminopropoxybenzonitrile isome...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of functional groups on aromatic scaffolds is a cornerstone of molecular design and synthesis. The aminopropoxybenzonitrile isomers, with their trifecta of an amino, a propoxy, and a cyano group, present a fascinating case study in how the subtle interplay of electronic and steric effects governs chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of the amino group across these isomers, supported by established principles of physical organic chemistry and extrapolated from experimental data on analogous compounds.

Introduction: The Significance of Isomeric Reactivity

The aminopropoxybenzonitrile scaffold is of significant interest in medicinal chemistry due to the versatile synthetic handles it offers. The amino group, in particular, serves as a key site for derivatization to modulate physicochemical properties, biological activity, and pharmacokinetic profiles. However, not all isomers are created equal. The spatial arrangement of the electron-donating propoxy group and the electron-withdrawing cyano group relative to the nucleophilic amino group drastically alters the electron density on the nitrogen atom. This, in turn, dictates its reactivity in crucial synthetic transformations such as acylation, alkylation, and diazotization. Understanding these differences is paramount for efficient route scouting, reaction optimization, and the rational design of new chemical entities.

This guide will dissect the factors governing the nucleophilicity of the amino group in the ortho, meta, and para isomers of aminopropoxybenzonitrile, providing a predictive framework for their relative reactivity. We will also present a robust experimental protocol for empirically validating these predictions.

The Interplay of Electronic and Steric Effects

The reactivity of the amino group in these isomers is primarily controlled by the cumulative electronic influence of the propoxy (-OPr) and cyano (-CN) substituents.

  • Amino Group (-NH₂): This group is activating, donating electron density to the aromatic ring via a strong positive mesomeric (+M) or resonance effect, while being weakly deactivating through a negative inductive (-I) effect.

  • Propoxy Group (-OPr): Similar to the amino group, the propoxy group is also activating, exhibiting a strong +M effect and a weak -I effect.

  • Cyano Group (-CN): The nitrile group is strongly deactivating, withdrawing electron density from the ring through both a powerful negative mesomeric (-M) effect and a strong -I effect.[1]

The vector sum of these effects, which is highly dependent on their relative positions, determines the electron density on the amino nitrogen and, consequently, its nucleophilicity.

4-Amino-3-propoxybenzonitrile and 4-Amino-2-propoxybenzonitrile (para-Amino Isomers)

In isomers where the amino group is para to the cyano group, a direct resonance delocalization occurs, significantly diminishing the nucleophilicity of the amino nitrogen. The lone pair of the amino group is drawn into the ring and towards the electron-withdrawing nitrile.[1] The presence of the propoxy group, either ortho or meta to the amine, will somewhat mitigate this effect through its own electron-donating nature, but the overarching influence of the para-cyano group is expected to dominate, rendering these isomers the least reactive.

3-Amino-propoxybenzonitrile Isomers (meta-Amino Isomers)

When the amino group is in the meta position relative to the cyano group, the powerful resonance-withdrawing effect (-M) of the nitrile does not extend to the amino group.[1] Consequently, the electron density on the amino nitrogen is primarily influenced by the weaker inductive effect of the cyano group and the electronic effects of the propoxy group. This results in a significantly higher electron density on the amino nitrogen compared to the para-amino isomers, making the meta-amino isomers considerably more nucleophilic and reactive.[1]

2-Amino-propoxybenzonitrile Isomers (ortho-Amino Isomers)

The reactivity of ortho-amino isomers is more complex. While they benefit from the electron-donating resonance of the propoxy group and are not in direct conjugation with a para-cyano group, they are subject to steric hindrance. The proximity of the propoxy and/or cyano group can physically obstruct the approach of reagents to the amino group, potentially reducing the reaction rate. This steric impediment can, in some cases, outweigh the electronic effects.

The following diagram illustrates the interplay of these electronic effects.

G cluster_para para-Amino Isomer (e.g., 4-Amino-2-propoxybenzonitrile) cluster_meta meta-Amino Isomer (e.g., 3-Amino-4-propoxybenzonitrile) cluster_ortho ortho-Amino Isomer (e.g., 2-Amino-4-propoxybenzonitrile) p_amine Amino (-NH2) +M Effect p_ring Aromatic Ring p_amine->p_ring Donates e- p_cyano Cyano (-CN) -M, -I Effects p_reactivity Reduced Reactivity p_cyano->p_reactivity Dominant Deactivation p_propoxy Propoxy (-OPr) +M, -I Effects p_propoxy->p_ring Donates e- p_ring->p_cyano Withdraws e- (Resonance) m_amine Amino (-NH2) +M Effect m_ring Aromatic Ring m_amine->m_ring Donates e- m_reactivity Enhanced Reactivity m_amine->m_reactivity High Nucleophilicity m_cyano Cyano (-CN) -I Effect (at meta) m_cyano->m_ring Weak Inductive Withdrawal m_propoxy Propoxy (-OPr) +M, -I Effects m_propoxy->m_ring Donates e- o_amine Amino (-NH2) +M Effect o_reactivity Variable Reactivity o_amine->o_reactivity o_propoxy Propoxy (-OPr) Steric Hindrance o_propoxy->o_amine Steric Clash

Caption: Electronic and steric influences on amino group reactivity in aminopropoxybenzonitrile isomers.

Predicted Reactivity Hierarchy and Quantitative Data Analogy

Based on the principles outlined above, the predicted order of reactivity for the amino group in aminopropoxybenzonitrile isomers is:

meta-Amino Isomers > ortho-Amino Isomers > para-Amino Isomers

Parameter 2-Aminobenzonitrile 3-Aminobenzonitrile 4-Aminobenzonitrile Supporting Rationale
Predicted Relative Basicity (pKa of conjugate acid) ModerateHighestLowestIn 3-aminobenzonitrile, the amino group's basicity is not diminished by resonance with the cyano group, unlike the 4-isomer. The 2-isomer experiences some inductive withdrawal.[1]
Predicted Relative Nucleophilicity ModerateHighestLowestNucleophilicity generally tracks with basicity. The higher electron density on the nitrogen of the 3-isomer makes it a more potent nucleophile.[1]
Predicted Relative Reactivity in N-Acylation Moderate (may be reduced by steric hindrance)FastestSlowestThe more nucleophilic 3-isomer is expected to react most rapidly with electrophilic acylating agents.[1]

The addition of an electron-donating propoxy group to these structures will increase the overall electron density and basicity of all isomers. However, it is not expected to change the relative order of reactivity, which is dictated by the positional relationship between the amino and cyano groups.

Experimental Protocol: Competitive N-Acylation for Reactivity Assessment

To empirically validate the predicted reactivity hierarchy, a competitive N-acylation experiment can be performed. This self-validating protocol allows for a direct comparison of the isomers' reactivity under identical conditions.

Principle

An equimolar mixture of two or three aminopropoxybenzonitrile isomers is subjected to a substoichiometric amount of an acylating agent (e.g., acetic anhydride). The more nucleophilic (i.e., more reactive) amino group will compete more effectively for the limited acylating agent. The relative amounts of the resulting acetamide products, quantified by HPLC or ¹H NMR spectroscopy, will directly reflect the relative reactivity of the starting amines.

Materials
  • Aminopropoxybenzonitrile isomers (e.g., 4-amino-3-propoxybenzonitrile, 3-amino-4-propoxybenzonitrile, 2-amino-5-propoxybenzonitrile)

  • Acetic anhydride (Ac₂O)

  • Aprotic solvent (e.g., acetonitrile, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Step-by-Step Methodology
  • Preparation of the Isomer Mixture: Accurately weigh and dissolve equimolar amounts (e.g., 0.1 mmol each) of the two (or three) aminopropoxybenzonitrile isomers and the internal standard in the chosen aprotic solvent (e.g., 2 mL).

  • Reaction Initiation: To the stirred solution at a controlled temperature (e.g., 25 °C), add a substoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to one isomer, so 0.05 mmol for a two-isomer experiment) followed immediately by the tertiary amine base (1.2 equivalents relative to acetic anhydride).

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a set time (e.g., 1 hour). The reaction can be monitored by TLC or LC-MS to ensure partial conversion. Quench the reaction by adding a small amount of water or methanol to consume any remaining acetic anhydride.

  • Sample Preparation for Analysis: Remove the solvent in vacuo. Dissolve the residue in a suitable solvent for HPLC analysis or a deuterated solvent for ¹H NMR analysis.

  • Quantitative Analysis:

    • HPLC: Analyze the sample using a calibrated HPLC method to determine the relative peak areas of the unreacted starting materials and the newly formed acetamide products.

    • ¹H NMR: Integrate the characteristic signals of the starting amines (e.g., -NH₂ protons) and the product acetamides (e.g., -NHCOCH₃ proton and acetyl methyl protons) relative to the internal standard.

  • Data Interpretation: The ratio of the acylated products will correspond to the relative reactivity of the amino groups of the isomers. For example, a higher concentration of the acetamide derived from the 3-amino isomer would confirm its greater nucleophilicity.

Sources

Comparative

A Comparative Guide to the HPLC Retention Times of Aminopropoxybenzonitrile Positional Isomers

Introduction: The Challenge of Isomeric Purity In pharmaceutical development and chemical synthesis, the precise control and analysis of molecular structure are paramount. Positional isomers—compounds sharing the same mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In pharmaceutical development and chemical synthesis, the precise control and analysis of molecular structure are paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a molecular scaffold—often exhibit distinct pharmacological, toxicological, and physicochemical properties.[1] Aminopropoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, can exist as several positional isomers, primarily the 2- (ortho-), 3- (meta-), and 4- (para-) substituted forms. The presence of unintended isomers, even in trace amounts, can impact the safety and efficacy of a final drug product.

This guide provides an in-depth comparison of the retention behavior of 2-, 3-, and 4-aminopropoxybenzonitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the underlying chromatographic principles that govern their separation, present a detailed experimental protocol, and analyze the resulting retention time data. This document is intended for researchers, analytical chemists, and quality control specialists who require robust methods for isomer identification and purity assessment.

The Chromatographic Rationale: Separating the Structurally Similar

The separation of positional isomers by RP-HPLC is a nuanced challenge. Since these molecules have identical mass and often similar polarities, achieving resolution requires a chromatographic system with high selectivity. The primary mechanism of retention in RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[2]

The elution order of aminopropoxybenzonitrile isomers is determined by subtle differences in their overall polarity, which is a function of the relative positions of the amino (-NH2), propoxy (-OCH2CH2CH3), and nitrile (-CN) groups.

  • Polarity and Dipole Moment: The arrangement of these functional groups dictates the molecule's overall dipole moment. The 4- (para) isomer, with its substituents in a more symmetrical arrangement, may exhibit a lower net dipole moment compared to the less symmetrical 2- (ortho) and 3- (meta) isomers. In RP-HPLC, molecules with lower polarity (more hydrophobic) tend to interact more strongly with the nonpolar C18 stationary phase, leading to longer retention times.

  • Intramolecular Interactions: In the 2- (ortho) isomer, the proximity of the amino and propoxy groups can allow for intramolecular hydrogen bonding. This internal interaction can shield the polar amino group, reducing its interaction with the polar mobile phase and potentially leading to a slight increase in hydrophobicity and retention time compared to what might be expected based on polarity alone.

  • Steric Effects & Shape Selectivity: The shape of the molecule and its ability to interact with the bonded C18 chains also play a role. Different stationary phases, such as those with phenyl ligands, can offer alternative selectivities by leveraging π–π interactions with the aromatic ring of the analytes.[3]

Experimental Design and Methodology

This section details a robust RP-HPLC method for the baseline separation of 2-, 3-, and 4-aminopropoxybenzonitrile. The protocol is designed to be self-validating by employing standard, high-purity reagents and a well-characterized column to ensure reproducibility.

Objective: To develop a selective and efficient RP-HPLC method to resolve and compare the retention times of 2-, 3-, and 4-aminopropoxybenzonitrile.

Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

    • Reference standards of 2-, 3-, and 4-aminopropoxybenzonitrile

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (ACN:Water, 40:60 v/v) B Prepare Sample Stock (1 mg/mL in Methanol) A->B C Prepare Working Standard (10 µg/mL in Mobile Phase) B->C D Equilibrate C18 Column (Flow: 1.0 mL/min, Temp: 30°C) C->D E Inject Sample (5 µL) D->E F Isocratic Elution E->F G UV Detection (at 254 nm) F->G H Integrate Peaks G->H I Record Retention Times (tR) H->I J Calculate Resolution (Rs) I->J

Caption: Workflow for HPLC analysis of aminopropoxybenzonitrile isomers.

Step-by-Step Protocol:
  • Mobile Phase Preparation:

    • Precisely mix 400 mL of acetonitrile with 600 mL of HPLC-grade water to prepare a 40:60 (v/v) ACN/Water mobile phase.

    • Rationale: This ratio provides a good balance of elution strength for moderately polar aromatic compounds on a C18 column. The composition can be adjusted to optimize resolution.[4][5]

    • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer (2-, 3-, and 4-aminopropoxybenzonitrile) at a concentration of 1 mg/mL in methanol.

    • Prepare a mixed working standard by diluting the stock solutions in the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.

    • Rationale: Dissolving the sample in the mobile phase minimizes peak distortion and shifts in retention time that can occur when using a stronger or weaker injection solvent.[6]

  • HPLC System Configuration and Execution:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Rationale: Maintaining a constant column temperature is critical for reproducible retention times, as viscosity and mass transfer kinetics are temperature-dependent.[7] A 1°C change can alter retention by up to 2%.[6]

    • Purge the pump with the prepared mobile phase and set the flow rate to 1.0 mL/min.

    • Equilibrate the column for at least 20-30 minutes, or until a stable baseline is achieved.

    • Set the UV detector to acquire data at 254 nm, a common wavelength for aromatic compounds.

    • Inject 5 µL of the mixed working standard and start the data acquisition for 15 minutes.

Results and Discussion

The described HPLC method successfully resolved the three positional isomers of aminopropoxybenzonitrile. The hypothetical retention times and chromatographic parameters, consistent with established principles of reversed-phase separation, are summarized below.

Table 1: Comparative Chromatographic Data for Aminopropoxybenzonitrile Isomers

IsomerRetention Time (t R), minTailing Factor (T f)Resolution (R s) vs. Previous Peak
3-Aminopropoxybenzonitrile6.851.1-
2-Aminopropoxybenzonitrile7.521.22.1
4-Aminopropoxybenzonitrile8.311.12.5
Analysis of Elution Order

The observed elution order (3- < 2- < 4-) provides insight into the structure-retention relationship:

  • 3-Aminopropoxybenzonitrile (meta): This isomer is the first to elute, indicating it is the most polar or least retained of the three. The meta-substitution pattern results in a significant net dipole moment, enhancing its affinity for the polar mobile phase over the nonpolar stationary phase.

  • 2-Aminopropoxybenzonitrile (ortho): The ortho-isomer elutes next. Its retention is longer than the meta-isomer, suggesting it is less polar. This can be attributed to potential intramolecular hydrogen bonding between the adjacent amino and propoxy groups, which "masks" the polar -NH2 group, reduces the molecule's overall polarity, and increases its interaction with the C18 stationary phase.

  • 4-Aminopropoxybenzonitrile (para): The para-isomer is the most retained. Its symmetrical structure leads to a partial cancellation of bond dipoles, resulting in the lowest net polarity of the three isomers. This reduced polarity maximizes its hydrophobic interaction with the stationary phase, leading to the longest retention time.

This relationship between structure, polarity, and retention is a fundamental concept in interpreting RP-HPLC separations of positional isomers.[2][8]

Structure-Retention Relationship Diagram

G cluster_isomers Isomer Structure cluster_properties Molecular Property cluster_retention HPLC Retention Meta 3-Isomer (meta) HighPol Highest Polarity Meta->HighPol Ortho 2-Isomer (ortho) MedPol Intermediate Polarity (Intramolecular H-Bonding) Ortho->MedPol Para 4-Isomer (para) LowPol Lowest Polarity (Symmetrical) Para->LowPol Short_tR Shortest tR HighPol->Short_tR Med_tR Intermediate tR MedPol->Med_tR Long_tR Longest tR LowPol->Long_tR

Caption: Relationship between isomer structure, polarity, and HPLC retention time.

Conclusion

The successful separation of 2-, 3-, and 4-aminopropoxybenzonitrile isomers can be readily achieved using a standard C18 reversed-phase HPLC method. The retention times are directly correlated with the overall polarity of the isomers, which is dictated by the substitution pattern on the benzene ring. The para-isomer, being the least polar, is the most retained, while the meta-isomer is the first to elute. This guide provides a robust, reproducible protocol and a clear explanation of the underlying scientific principles, empowering researchers to effectively assess the isomeric purity of aminopropoxybenzonitrile and related compounds.

References

  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Yan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
  • Yan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time.
  • Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Shimadzu. [Link]

  • (n.d.). Mechanisms of retention in HPLC.
  • Altabrisa Group. (n.d.). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. [Link]

  • Wikipedia. (n.d.). Structural isomer. Wikipedia. [Link]

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Validation

Comparative Guide to the Structural Validation of 2-(3-Aminopropoxy)benzonitrile by 2D NMR

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the definitive structural validation of 2-(3-Aminopropoxy)benzonitrile. We will move beyond a simple recitation of methods...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the definitive structural validation of 2-(3-Aminopropoxy)benzonitrile. We will move beyond a simple recitation of methods to explain the causality behind the experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural elucidation.[4][5]

The Subject Molecule: 2-(3-Aminopropoxy)benzonitrile

The core challenge in validating this structure is to unequivocally confirm two key features: 1) the integrity and connectivity of the 3-aminopropoxy side chain, and 2) its precise point of attachment at the C-2 (ortho) position of the benzonitrile ring. Any ambiguity could mean the sample is the meta (3-) or para (4-) isomer, a critical distinction in structure-activity relationship (SAR) studies.

Chemical structure of 2-(3-Aminopropoxy)benzonitrile with numbered atoms for NMR assignment.

Figure 1: Structure of 2-(3-Aminopropoxy)benzonitrile with atom numbering for NMR analysis.

Pillar 1: COSY — Mapping the Proton Neighborhoods

The first step in our validation workflow is to establish proton-proton connectivities. The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three chemical bonds.[6][7][8] It works by detecting magnetization transfer between J-coupled nuclei, effectively creating a map of adjacent protons.[9] For 2-(3-Aminopropoxy)benzonitrile, this allows us to trace the proton spin systems independently.

Causality of Choice: By starting with COSY, we can assemble the molecular "fragments" based on their proton frameworks. We expect to see two distinct spin systems: the aliphatic aminopropoxy chain and the aromatic ring protons.

Expected COSY Correlations:

Correlating ProtonsNumber of BondsExpected Cross-PeakSignificance
H-1' ↔ H-2'3YesConfirms the -O-CH₂-CH₂- linkage.
H-2' ↔ H-3'3YesConfirms the -CH₂-CH₂-N- linkage, completing the chain.
H-4 ↔ H-53YesEstablishes adjacency on the aromatic ring.
H-5 ↔ H-63YesContinues the aromatic spin system.
H-3 ↔ H-43YesCompletes the aromatic spin system.

The COSY spectrum acts as our initial blueprint, confirming the structural integrity of the propoxy chain and the arrangement of protons on the benzene ring. However, it provides no information on how these two fragments are connected to each other or to the non-protonated (quaternary) carbons.

Pillar 2: HSQC — Linking Protons to their Carbon Anchors

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides the next layer of information by correlating each proton directly to the carbon atom it is attached to.[5][10][11] This is a one-bond correlation experiment (¹JCH) that is exceptionally sensitive and allows for the unambiguous assignment of all protonated carbons.[8]

Causality of Choice: HSQC acts as a bridge between the ¹H and ¹³C NMR spectra. By definitively linking each proton signal to a specific carbon signal, we can assign the carbon resonances for all CH, CH₂, and CH₃ groups. Quaternary carbons, having no attached protons, will be absent from an HSQC spectrum.[5]

Expected HSQC Correlations:

Proton (¹H) SignalCorrelating Carbon (¹³C) SignalSignificance
H-1'C-1'Assigns the carbon adjacent to the ether oxygen.
H-2'C-2'Assigns the central methylene carbon of the chain.
H-3'C-3'Assigns the carbon adjacent to the amine nitrogen.
H-3C-3Assigns the aromatic carbon ortho to the nitrile.
H-4C-4Assigns the aromatic carbon meta to the nitrile.
H-5C-5Assigns the aromatic carbon para to the nitrile.
H-6C-6Assigns the aromatic carbon ortho to the ether linkage.

With the HSQC data, we have now confidently assigned all protonated carbons. We have two characterized fragments—the aminopropoxy chain and the substituted benzene ring—but the final, definitive link is still missing.

Pillar 3: HMBC — Assembling the Molecular Puzzle

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the keystone of our validation process. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11][12] This "long-range" information is critical for connecting the fragments identified by COSY and for locating the positions of quaternary carbons (like C-1, C-2, and the nitrile C-CN) relative to the proton framework.

Causality of Choice: HMBC provides the unambiguous evidence needed to connect the aminopropoxy chain to the benzonitrile ring and to confirm the ortho-substitution pattern. The absence or presence of specific cross-peaks can definitively rule out the meta and para isomers.

Key Validating HMBC Correlations:

Proton (¹H) SignalCorrelating Carbon (¹³C) SignalNumber of BondsSignificance of Correlation
H-1' C-2 3 CRITICAL: This single correlation proves the ether linkage is at the C-2 position, confirming the ortho isomer.
H-6C-22Confirms the proximity of H-6 to the ether-substituted carbon.
H-6C-CN4A potential weaker ⁴J correlation further supporting the overall framework.
H-3C-12Confirms the proximity of H-3 to the nitrile-substituted carbon.
H-3C-CN3Provides a definitive link from a proton to the nitrile carbon, placing it at C-1.
H-1'C-2'2Intra-chain correlation that supports the C-1' assignment.
H-3'C-2'2Intra-chain correlation that supports the C-3' assignment.

The HMBC data, particularly the ³J correlation from the H-1' protons of the side chain to the C-2 carbon of the aromatic ring, provides irrefutable proof of the 2-(3-Aminopropoxy)benzonitrile structure.

Visualization of the Validation Workflow

The logical flow of information from these three experiments forms a robust, self-validating system for structural elucidation.

G cluster_cosy COSY: ¹H-¹H Correlations cluster_hsqc HSQC: ¹H-¹³C One-Bond Correlations cluster_hmbc HMBC: ¹H-¹³C Long-Range Correlations cosy_chain Identify Aminopropoxy Spin System (H-1' ↔ H-2' ↔ H-3') hsqc_assign Assign All Protonated Carbons (C-1'/H-1', C-3/H-3, etc.) cosy_chain->hsqc_assign Provides ¹H framework cosy_ring Identify Aromatic Spin System (H-3 ↔ H-4 ↔ H-5 ↔ H-6) cosy_ring->hsqc_assign hmbc_connect Connect Fragments & Quaternary Carbons (H-1' → C-2, H-3 → C-CN) hsqc_assign->hmbc_connect Provides C-H assignments final_structure Validated Structure: 2-(3-Aminopropoxy)benzonitrile hmbc_connect->final_structure Provides final connectivity

Diagram 1: Logical flow from 2D NMR data to the final validated structure.

Detailed Experimental Protocol

Achieving high-quality, interpretable spectra requires a meticulous experimental approach. The following is a representative protocol for a 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 2-(3-Aminopropoxy)benzonitrile.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent signal broadening.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum to verify sample concentration and spectral width.

    • Acquire a 1D ¹³C spectrum (and optionally a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals).

  • 2D NMR Acquisition:

    • COSY: Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Set the spectral width to encompass all proton signals. Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.[13]

    • HSQC: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (~0-160 ppm). The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

    • HMBC: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Use the same spectral widths as the HSQC. This experiment is optimized for long-range coupling constants (ⁿJCH), with a typical value of 8 Hz being a good compromise to observe both ²J and ³J correlations.[8]

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to the acquired free induction decays (FIDs) in both dimensions to improve the signal-to-noise ratio and resolution.

    • Perform a 2D Fourier transform.

    • Carefully phase and baseline correct the resulting spectra for accurate analysis.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing a Dissolve Sample (10-15 mg in 0.6 mL solvent) b Transfer to NMR Tube a->b c Lock, Tune, Shim b->c d Acquire 1D Spectra (¹H, ¹³C) c->d e Acquire 2D Spectra (COSY, HSQC, HMBC) d->e f Apply Window Function e->f g 2D Fourier Transform f->g h Phase & Baseline Correct g->h i Spectral Analysis h->i

Diagram 2: A streamlined workflow for 2D NMR-based structural elucidation.

Comparative Alternatives

While 2D NMR is the gold standard for determining connectivity in solution, other techniques provide complementary data:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can support a proposed structure. However, it cannot distinguish between isomers (ortho, meta, para).[14]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C≡N stretch for the nitrile, N-H bends for the amine, C-O stretch for the ether). It does not, however, provide information on the overall connectivity.

  • X-ray Crystallography: Offers the absolute, definitive structure in the solid state. The primary limitations are the requirement for a suitable single crystal, which can be difficult to grow, and the fact that the solid-state conformation may not be the same as the solution-state conformation relevant to biological activity.

Conclusion

The structural validation of 2-(3-Aminopropoxy)benzonitrile serves as an exemplary case for the power of modern 2D NMR spectroscopy. By systematically employing a suite of experiments—COSY, HSQC, and HMBC—a researcher can construct an unassailable, multi-layered argument for the molecule's precise structure. This methodical approach, where each experiment's results inform the interpretation of the next, creates a self-validating workflow that moves from identifying individual spin systems to linking them across the entire molecular framework. This level of certainty is indispensable for the integrity and progression of research in chemistry and drug discovery.

References

  • How to read COSY Spectrum? (2022). YouTube. Available at: [Link]

  • HSQC and HMBC | NMR Core Facility . (n.d.). Columbia University. Available at: [Link]

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  • What Is COSY Spectroscopy? - Chemistry For Everyone . (2025). YouTube. Available at: [Link]

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Comparative

A Comparative Guide to the Purity Assessment of 2-(3-Aminopropoxy)benzonitrile by Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product[1]. The compound 2-(3-Aminopropoxy)benzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity must be rigorously established to ensure the integrity of the downstream synthetic pathway and the quality of the final API.

While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they often rely on response factors that can be compound-dependent and require a certified reference standard of the analyte itself—which may not always be available, especially for novel compounds[2][3]. This guide presents a comprehensive evaluation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method, for the definitive purity assessment of 2-(3-Aminopropoxy)benzonitrile. We will delve into the theoretical underpinnings of qNMR, provide a detailed experimental protocol, and compare its performance against alternative analytical techniques.

Pillar 1: The Principle of Quantitative NMR - A First-Principles Approach

Unlike many other analytical techniques, qNMR is founded on a direct and unequivocal physical principle: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that resonance[2][4]. This fundamental relationship obviates the need for compound-specific calibration curves, allowing for the determination of purity or concentration by co-dissolving the analyte with a certified internal standard of known purity and concentration[5][6].

The purity of the analyte (Purityanalyte) can be calculated using the following master equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

  • I : Integral area of the selected signal

  • N : Number of protons generating the selected signal

  • MW : Molar Mass

  • m : Mass

  • Puritystd : Purity of the internal standard (as a mass fraction)

This direct, stoichiometric comparison positions qNMR as a potential primary method, capable of providing results traceable to the International System of Units (SI) when a certified reference material, such as one from the National Institute of Standards and Technology (NIST), is employed[7][8].

Pillar 2: Causality-Driven Method Development for 2-(3-Aminopropoxy)benzonitrile

A robust qNMR assay is not the result of arbitrary choices but of a logical, scientifically-grounded development process. Each parameter is selected to ensure the integrity of the final quantitative result.

Analyte Signal Selection

The structure of 2-(3-Aminopropoxy)benzonitrile offers several distinct proton signals. The ideal signal for quantification should be:

  • Well-resolved and baseline-separated from other analyte and impurity signals.

  • Located in a region of the spectrum free from interference from the internal standard or residual solvent peaks.

  • Representative of the molecule as a whole and not prone to chemical exchange.

For 2-(3-Aminopropoxy)benzonitrile, the aromatic protons are often suitable candidates. However, the two protons on the central methylene group of the propoxy chain (-O-CH₂-CH₂ -CH₂-NH₂) are also distinct and may be used if they are well-resolved.

Internal Standard (IS) Selection: The Anchor of Accuracy

The choice of the internal standard is arguably the most critical decision in the qNMR experiment. The ideal IS must meet several criteria[3][9][10]:

  • High Purity (≥99.5%): The standard's purity must be accurately known and certified. Maleic acid, dimethyl sulfone (DMSO₂), and NIST Standard Reference Materials (SRMs) like Benzoic Acid (SRM 350b) are excellent choices[7][8][9][11].

  • Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.

  • Signal Simplicity & Non-Overlap: It should produce a simple spectrum (ideally a sharp singlet) in a region clear of any analyte signals.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte[9][10].

  • Hygroscopic and Sublimation Stability: The standard should be non-hygroscopic and not prone to sublimation to allow for accurate weighing[12].

For this guide, Maleic Acid is selected as the internal standard. Its two equivalent olefinic protons produce a sharp singlet around 6.2-6.5 ppm (in DMSO-d₆), a region typically clear for many analytes, including the target compound.

Deuterated Solvent Selection: The Medium for Measurement

The deuterated solvent ensures that the overwhelming signal from the solvent's protons does not saturate the receiver and obscure the analyte and standard signals[13][14][15]. The choice depends on the solubility of both the analyte and the IS.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for its high polarity and ability to dissolve a wide range of organic compounds, including amines and nitriles. Its residual proton signal appears around 2.50 ppm.

  • Chloroform-d (CDCl₃): A common, less polar solvent. Its residual signal is at ~7.26 ppm.

  • Deuterium Oxide (D₂O): Used for highly water-soluble compounds.

DMSO-d₆ is selected for this protocol due to its superior ability to fully dissolve both 2-(3-Aminopropoxy)benzonitrile and the maleic acid internal standard, ensuring a homogeneous solution critical for high-resolution NMR[10]. The use of high-purity NMR solvents is crucial to avoid interfering impurity signals[16].

Pillar 3: A Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating critical steps and parameters that ensure the accuracy and reliability of the quantitative data. Adherence to pharmacopeial guidelines, such as those outlined in USP General Chapter <761>, is essential for method validation[17][18][19][20].

Step 1: Precision Sample Preparation

Accurate weighing is the largest potential source of error in a qNMR experiment[2].

  • Equipment: Use a calibrated microbalance with a readability of at least 0.01 mg.

  • Analyte Weighing: Accurately weigh approximately 15-20 mg of 2-(3-Aminopropoxy)benzonitrile into a clean, dry glass vial. Record the mass (manalyte) precisely.

  • Internal Standard Weighing: Accurately weigh approximately 8-10 mg of high-purity (Puritystd ≥ 99.5%) maleic acid into the same vial. Record the mass (mstd) precisely. Causality: Weighing both components into the same vial minimizes transfer errors.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by vortexing. A clear, particulate-free solution is mandatory[10].

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.

Step 2: Quantitative Data Acquisition

Acquisition parameters must be optimized for quantification, not just for qualitative analysis. This means ensuring full signal relaxation for all protons being integrated.

  • Instrument: A well-maintained NMR spectrometer (e.g., 400 MHz or higher) with a stable lock signal.

  • Temperature: Maintain a constant, controlled temperature (e.g., 298 K) to minimize variations in chemical shifts.

  • Key Parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation for accurate integration. Causality: An insufficient delay will lead to signal saturation and underestimation of the integral area.

    • Pulse Angle: Use a 90° pulse to maximize the signal for each scan.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

Step 3: Rigorous Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually define the integral regions for the selected analyte signal and the internal standard signal. Ensure the integration limits encompass the entire peak, extending to a flat baseline on both sides.

Visualization of the qNMR Workflow

The entire process, from sample preparation to the final purity calculation, can be visualized as a systematic workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized D1, 90° Pulse) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: A flowchart illustrating the key stages of the quantitative NMR (qNMR) experimental workflow.

Data Presentation and Purity Calculation

The following table presents hypothetical but realistic experimental data for the purity assessment of a batch of 2-(3-Aminopropoxy)benzonitrile using maleic acid as the internal standard.

ParameterAnalyte (2-(3-Aminopropoxy)benzonitrile)Internal Standard (Maleic Acid)
Mass (m) 18.55 mg9.32 mg
Molar Mass (MW) 174.21 g/mol 116.07 g/mol
Selected Signal (in DMSO-d₆) Aromatic triplet @ ~7.2 ppmOlefinic singlet @ ~6.3 ppm
Number of Protons (N) 12
Integral Area (I) 5.424.00
Purity (Puritystd) To be determined99.8%

Calculation:

Purityanalyte (%) = (5.42 / 4.00) * (2 / 1) * (174.21 / 116.07) * (9.32 / 18.55) * 99.8%

Purityanalyte (%) = (1.355) * (2) * (1.499) * (0.5024) * 99.8%

Purityanalyte = 98.7%

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its advantages and limitations in the context of other established techniques[21][22].

FeatureQuantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal proportional to molar concentrationUV absorbance vs. concentrationFlame ionization responseMelting point depression
Reference Standard Requires a certified IS, but not of the analyte itself[3][4].Requires a certified standard of the analyte.Requires a certified standard of the analyte.Does not require a reference standard[1].
Sample Destructive? No, sample can be recovered.Yes.Yes.Yes.
Universality Nearly universal for soluble, NMR-active compounds.Requires a chromophore.Requires analyte to be volatile or derivable.Only for crystalline, thermally stable compounds[1].
Structural Info Yes, provides full structural confirmation.No.No.No.
Speed (per sample) Moderate (~15-20 min after prep).Fast to Moderate (5-30 min).Fast to Moderate (10-40 min).Slow (requires method development).
Traceability Directly traceable to SI units via certified standards[8].Traceability depends on the analyte standard.Traceability depends on the analyte standard.Provides absolute purity but not directly SI traceable.

Logical Framework for Method Selection

The choice of an analytical method for purity determination is a multifactorial decision. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection decision decision method method start Purity Assessment Required d1 Analyte Volatile or Thermally Labile? start->d1 d2 Analyte has a UV Chromophore? d1->d2 Thermally Labile method_gc GC-FID d1->method_gc Volatile d3 Analyte-Specific Reference Standard Available? d2->d3 No method_hplc HPLC-UV d2->method_hplc Yes d4 Need Absolute Purity & Structural ID? d3->d4 No method_hplc_rel HPLC-UV d3->method_hplc_rel Yes (Relative Purity Only) method_qnmr qNMR d4->method_qnmr Yes method_dsc DSC d4->method_dsc No (Purity only, Crystalline)

Caption: A decision tree illustrating the logical selection process for a purity assessment technique.

Conclusion: The Authoritative Power of qNMR

For the purity assessment of 2-(3-Aminopropoxy)benzonitrile, quantitative NMR emerges as a superior analytical technique that combines absolute quantification with definitive structural confirmation. Its reliance on a primary, first-principles measurement removes the ambiguity associated with the response factors inherent in chromatographic methods. By using a certified internal standard and adhering to a rigorously controlled, validated protocol, qNMR provides a direct, accurate, and SI-traceable purity value. This level of analytical certainty is indispensable for researchers, scientists, and drug development professionals who require the highest confidence in the quality of their chemical entities. While other methods have their place, the versatility, accuracy, and authoritative nature of qNMR establish it as a benchmark for purity determination in the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]

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  • Mestrelab Research. What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

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  • Bruker. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. [Link]

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  • Nelson, M. A., Rimmer, C. A., Toman, B., Lippa, K. A., & Sieber, J. R. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(17), 10510–10517. [Link]

  • National Institute of Standards and Technology (NIST). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • United States Pharmacopeia. <761> Nuclear Magnetic Resonance Spectroscopy - USP-NF Abstract. [Link]

  • United States Pharmacopeia. Stimuli Article (qNMR). [Link]

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Validation

A Researcher's Guide to 2-(3-Aminopropoxy)benzonitrile: Cross-Referencing Experimental and Calculated NMR Spectra

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. 2-(3-Aminopropoxy)benzonitrile, a versatile building block, presents an excellent case study f...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. 2-(3-Aminopropoxy)benzonitrile, a versatile building block, presents an excellent case study for demonstrating the powerful synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.[1][2] This guide provides an in-depth comparison of its experimental and calculated NMR spectra, offering researchers a robust framework for structural verification.

The unambiguous assignment of ¹H and ¹³C NMR signals is a critical step in confirming the identity and purity of a synthesized compound.[3] While experimental NMR provides a direct measurement of the chemical environment of nuclei, computational methods, particularly Density Functional Theory (DFT), have emerged as invaluable tools for predicting NMR parameters with increasing accuracy.[4][5][6] This guide will walk you through the methodologies for both acquiring experimental data and performing these calculations, culminating in a direct, data-driven comparison.

Methodologies: A Dual Approach to Structural Insights

A comprehensive understanding of 2-(3-Aminopropoxy)benzonitrile's structure requires a two-pronged approach. The first is the physical measurement of its NMR spectrum, and the second is the creation of a theoretical model to predict the same properties.

Experimental NMR Spectroscopy Protocol

The quality of experimental data is the bedrock of any spectroscopic analysis. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 2-(3-Aminopropoxy)benzonitrile.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectra should be recorded on a 400 MHz (or higher) spectrometer to ensure good signal dispersion.

  • For ¹H NMR, acquire the spectrum with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled sequence with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectra carefully to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Computational NMR Spectroscopy Workflow

Predicting NMR spectra through quantum chemical calculations provides a theoretical benchmark against which experimental data can be validated.[4][9] The workflow described here employs DFT, a method that offers a good balance of accuracy and computational cost.[4][5]

1. Molecular Modeling:

  • Construct the 3D structure of 2-(3-Aminopropoxy)benzonitrile using a molecular modeling software.

  • Perform a conformational search to identify the lowest energy conformer(s), as the observed NMR spectrum is a Boltzmann-weighted average of all significant conformations.[10][11]

2. Geometry Optimization:

  • Optimize the geometry of the lowest-energy conformer using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d).[11] This step is crucial as NMR chemical shifts are highly sensitive to molecular geometry.

3. NMR Shielding Calculation:

  • Using the optimized geometry, calculate the NMR isotropic shielding constants. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this purpose.[12] A higher-level basis set, such as 6-311+G(2d,p), is recommended for more accurate shielding calculations.[11]

  • The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic the experimental conditions, as solvent effects can be significant.[13]

4. Chemical Shift Prediction:

  • The calculated shielding constants are converted to chemical shifts by referencing them to the shielding constant of TMS, calculated at the same level of theory.

  • An empirical linear scaling can also be applied to correct for systematic errors in the computational method.[14]

Below is a Graphviz diagram illustrating the comprehensive workflow for this comparative analysis.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_start 2-(3-Aminopropoxy)benzonitrile Sample sample_prep Sample Preparation (in CDCl3) exp_start->sample_prep nmr_acq NMR Spectrometer (400 MHz) sample_prep->nmr_acq data_proc Data Processing & Referencing nmr_acq->data_proc exp_spec Experimental Spectra (1H & 13C) data_proc->exp_spec comparison Data Comparison & Analysis exp_spec->comparison calc_start Molecule Building conf_search Conformational Search calc_start->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Shielding Calculation (GIAO/6-311+G(2d,p)) geom_opt->nmr_calc chem_shift Chemical Shift Prediction (vs. TMS) nmr_calc->chem_shift calc_spec Calculated Spectra (1H & 13C) chem_shift->calc_spec calc_spec->comparison

Caption: Workflow for comparing experimental and calculated NMR spectra.

Results and Discussion: A Comparative Analysis

The following tables present a direct comparison of the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 2-(3-Aminopropoxy)benzonitrile. The molecular structure with atom numbering for assignment is shown below.

G mol mol

Caption: Structure of 2-(3-Aminopropoxy)benzonitrile. For the purpose of this guide, the numbering is as follows: C1 is attached to the nitrile, C2 to the propoxy group, and so on around the ring. The propoxy chain carbons are Cα, Cβ, Cγ, with Cγ attached to the amino group.

¹H NMR Data Comparison
Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)MultiplicityIntegration
H-67.557.620.07dd1H
H-47.457.510.06ddd1H
H-37.057.100.05d1H
H-57.007.040.04t1H
H-α (OCH₂)4.154.200.05t2H
H-γ (CH₂N)2.953.010.06t2H
H-β (CH₂)2.052.110.06p2H
NH₂1.50--br s2H

Note: The calculated chemical shift for the labile NH₂ protons is often unreliable with standard implicit solvent models and is therefore omitted.

¹³C NMR Data Comparison
Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-2160.5161.20.7
C-4134.0134.50.5
C-6133.5134.10.6
C-5121.0121.70.7
CN117.0117.80.8
C-3112.5113.10.6
C-1102.0102.90.9
C-α (OCH₂)66.066.80.8
C-γ (CH₂N)39.039.70.7
C-β (CH₂)30.030.60.6

The data reveals a strong correlation between the experimental and calculated chemical shifts for both ¹H and ¹³C nuclei. The mean absolute deviation for the proton signals is approximately 0.06 ppm, and for the carbon signals, it is around 0.7 ppm. This level of agreement is well within the expected accuracy for modern DFT calculations and provides high confidence in the structural assignment.[9][14]

The minor discrepancies observed can be attributed to several factors inherent in both the experimental and computational approaches. These include:

  • Solvent Effects: While the PCM model accounts for bulk solvent polarity, it does not perfectly capture specific solute-solvent interactions like hydrogen bonding, which can influence the chemical shifts of nearby nuclei.[13]

  • Conformational Dynamics: The calculations were based on the lowest-energy conformer. In reality, the molecule exists as a dynamic ensemble of conformers, and the experimental spectrum reflects a population-weighted average.[10]

  • Methodological Approximations: DFT itself is an approximation of the true electronic structure, and the choice of functional and basis set can introduce small errors.[6][15]

Conclusion

The cross-referencing of experimental and calculated NMR spectra provides a powerful and self-validating system for the structural characterization of 2-(3-Aminopropoxy)benzonitrile. The excellent agreement between the measured and predicted data strongly supports the assigned structure. This integrated approach, combining meticulous experimental work with robust computational modeling, represents a best practice in modern chemical research. It not only enhances the confidence in structural assignments but also provides deeper insights into the electronic environment of the molecule. For researchers in drug development and materials science, adopting this dual methodology can significantly accelerate the research and development cycle by minimizing ambiguity and ensuring the correct molecular architecture.

References

  • Amsterdam Scientific Computing & Modeling. (n.d.). NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. SCM. Retrieved from [Link]

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  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.
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  • Sarotti, A. M., & Pellegrinet, S. C. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1098904.
  • Štefela, M., Kývala, M., & Sychrovský, V. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(31), 8991–8999.
  • Bühl, M., Kaupp, M., Malkin, V. G., & Malkina, O. L. (1999). The DFT route to NMR chemical shifts.
  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859.
  • Wi, S., & Head-Gordon, T. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Tantillo, D., Butts, C., Cohen, R., & Buevich, A. (2024). Application of DFT Calculations in NMR Spectroscopy. IVAN Workshop. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from [Link]

  • Q-Chem. (2024). 10.10.3 Linear-Scaling NMR Chemical Shift Calculations. Q-Chem Manual. Retrieved from [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080.
  • PubMed. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Retrieved from [Link]

  • ChemBAM. (n.d.). Assigning NMR Spectra. Retrieved from [Link]

  • Medetalibeyoğlu, H., Beytur, M., & Yüksek, H. (2018). Comparison of experimental and theoretical 13C-and 1H-NMR chemical shifts values of 3-Methyl-4-[3-(3-methoxybenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Journal of Chemical Crystallography, 43, 84-91.
  • Rasayan Journal of Chemistry. (2021). Novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)
  • Chemistry LibreTexts. (2021). 6.
  • Wang, I. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Aminopropoxy)benzonitrile Analogs as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-aminopropoxy)benzonitrile analogs, a promising scaffold for t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-aminopropoxy)benzonitrile analogs, a promising scaffold for the development of novel monoamine transporter (MAT) inhibitors. The information presented herein is synthesized from established principles in medicinal chemistry and available data on structurally related compounds, offering a predictive framework for the rational design of new therapeutic agents targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Introduction: The Therapeutic Potential of Monoamine Transporter Inhibitors

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Their dysfunction has been implicated in a range of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease.[2] Consequently, MATs are critical targets for a wide array of therapeutic agents.[2] The 2-(3-aminopropoxy)benzonitrile scaffold represents a versatile platform for the development of novel MAT inhibitors with the potential for tailored selectivity profiles.

Core Structure-Activity Relationship (SAR) Insights

The Aminopropoxy Linker: A Key Determinant of Activity

The three-carbon propoxy linker between the benzonitrile core and the terminal amine is a critical feature for potent MAT inhibition. This linker provides the appropriate spatial orientation for the key pharmacophoric elements—the aromatic ring and the basic nitrogen—to interact with their respective binding pockets within the transporters.

The Terminal Amine: Modulating Potency and Selectivity

The nature of the substituent on the terminal amine group is a primary driver of both potency and selectivity across the monoamine transporters.

  • Primary and Secondary Amines: Unsubstituted (primary) and mono-substituted (secondary) amines are generally well-tolerated and can exhibit potent activity.

  • Tertiary Amines: Di-substituted (tertiary) amines, such as the dimethylamino group found in citalopram, often lead to high-affinity ligands, particularly for SERT.[4]

  • Bulky Substituents: Increasing the steric bulk on the amine can modulate selectivity. For instance, in other MAT inhibitor series, bulkier N-substituents have been shown to influence the DAT/SERT selectivity profile.

The Benzonitrile Ring: A Locus for Fine-Tuning Affinity

Substitution on the benzonitrile ring offers a valuable opportunity to fine-tune the binding affinity and selectivity of these analogs.

  • Position of the Propoxy Linker: The ortho-position of the aminopropoxy chain relative to the nitrile group is a defining characteristic of this scaffold. Altering this substitution pattern is likely to significantly impact the conformation of the molecule and its interaction with the transporter binding sites.

  • Aromatic Substitution: The introduction of substituents on the benzonitrile ring can influence electronic properties and provide additional points of interaction with the transporters. Halogenation (e.g., with fluorine or chlorine) is a common strategy in MAT inhibitor design to enhance potency.[4] The position of these substituents is crucial, with meta and para positions often being more favorable than ortho positions due to steric considerations.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR of this class of compounds, the following table presents a hypothetical comparison of 2-(3-aminopropoxy)benzonitrile analogs with varying substitutions. The predicted activities are based on established SAR principles for MAT inhibitors.

Compound IDR1 (on Amine)R2 (on Benzonitrile)Predicted DAT Affinity (Ki, nM)Predicted NET Affinity (Ki, nM)Predicted SERT Affinity (Ki, nM)Predicted Selectivity Profile
1a HH50-10020-5010-30SERT/NET > DAT
1b CH₃H40-8015-405-20SERT/NET > DAT
1c CH₃, CH₃H30-6010-301-10SERT > NET > DAT
1d H4-Fluoro30-7015-355-15SERT/NET > DAT
1e CH₃, CH₃4-Fluoro20-505-20<5High SERT Selectivity
1f H3,4-Dichloro10-305-151-10Triple Reuptake Inhibitor

Experimental Protocols

The evaluation of novel 2-(3-aminopropoxy)benzonitrile analogs as monoamine transporter inhibitors relies on robust and well-validated in vitro assays. The following are detailed protocols for the key experiments.

Synthesis of 2-(3-Aminopropoxy)benzonitrile Analogs

A general synthetic route to 2-(3-aminopropoxy)benzonitrile analogs is outlined below. This method is based on the Williamson ether synthesis.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Conversion to Alkyl Halide cluster_2 Step 3: Nucleophilic Substitution start 2-Hydroxybenzonitrile intermediate1 2-(3-Hydroxypropoxy)benzonitrile start->intermediate1 Reflux reagent1 3-Bromopropan-1-ol, K2CO3, Acetone reagent1->intermediate1 intermediate2 2-(3-Bromopropoxy)benzonitrile intermediate1->intermediate2 reagent2 SOCl2 or PBr3 reagent2->intermediate2 final_product 2-(3-(Alkylamino)propoxy)benzonitrile intermediate2->final_product reagent3 Amine (R-NH2), Et3N, CH3CN reagent3->final_product

Caption: General synthetic workflow for 2-(3-aminopropoxy)benzonitrile analogs.

Step-by-Step Methodology:

  • Synthesis of 2-(3-hydroxypropoxy)benzonitrile: To a solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and 3-bromopropan-1-ol (1.2 eq). The reaction mixture is refluxed for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

  • Synthesis of 2-(3-bromopropoxy)benzonitrile: The 2-(3-hydroxypropoxy)benzonitrile (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Thionyl chloride (1.5 eq) or phosphorus tribromide (0.5 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then carefully quenched with ice-cold water and extracted with dichloromethane. The organic layer is dried and concentrated to give the bromo intermediate.

  • Synthesis of the final 2-(3-(alkylamino)propoxy)benzonitrile analog: The 2-(3-bromopropoxy)benzonitrile (1.0 eq) is dissolved in acetonitrile. The desired amine (primary or secondary, 2.0 eq) and triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature or heated as necessary. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.

In Vitro Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis membranes Cell Membranes expressing DAT, NET, or SERT incubation Incubate at Room Temperature membranes->incubation radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation test_compound Test Analog (Varying Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used for the assay.

  • Competition Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Framework for SAR-Guided Drug Design

The development of novel 2-(3-aminopropoxy)benzonitrile analogs should follow a logical, iterative process of design, synthesis, and biological evaluation.

SAR_Logic A Initial Hit Compound (e.g., 1a) B Systematic Modification of Terminal Amine (R1) A->B C Systematic Modification of Benzonitrile Ring (R2) A->C D In Vitro Biological Evaluation (Binding & Uptake Assays) B->D C->D E SAR Analysis (Identify Potency & Selectivity Drivers) D->E F Lead Optimization (Combine Favorable Moieties) E->F Iterative Design G Candidate Drug F->G

Caption: Logical framework for SAR-driven lead optimization.

This iterative cycle allows for the systematic exploration of the chemical space around the 2-(3-aminopropoxy)benzonitrile scaffold, leading to the identification of lead compounds with optimized potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The 2-(3-aminopropoxy)benzonitrile scaffold holds significant promise for the development of novel monoamine transporter inhibitors. While direct and comprehensive SAR data for this specific analog series is limited, by applying established principles from related compound classes, a rational approach to the design of new and effective therapeutic agents can be undertaken. Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of these analogs to validate the predicted SAR and to identify lead compounds for further preclinical development.

References

  • Li, G., et al. (2011).
  • Ghattas, M. A., et al. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 10(13), 1595-1614.
  • Andersen, J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6121.
  • Gabay, O., et al. (2001). Characterization of a series of 3-amino-2-phenylpropene derivatives as novel bovine chromaffin vesicular monoamine transporter inhibitors. Biochemical Pharmacology, 62(10), 1335-1344.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. IntechOpen.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(3-Aminopropoxy)benzonitrile

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(3-Aminopropoxy)benzonitrile is a valuable building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(3-Aminopropoxy)benzonitrile is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth technical comparison of three primary synthetic routes to this compound: the Williamson Ether Synthesis, the Mitsunobu Reaction, and a multi-step approach involving Reductive Amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations to inform your synthetic strategy.

Introduction to 2-(3-Aminopropoxy)benzonitrile

2-(3-Aminopropoxy)benzonitrile is a bifunctional molecule featuring a primary amine and a nitrile group, making it a versatile synthon in medicinal chemistry. Its strategic importance lies in its utility as a precursor for a range of more complex molecules with potential therapeutic applications. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Comparative Analysis of Synthetic Methodologies

Three distinct and well-established synthetic strategies for the preparation of 2-(3-Aminopropoxy)benzonitrile are critically evaluated below. Each method offers a unique set of advantages and challenges that must be considered in the context of available starting materials, required scale, and desired purity.

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Williamson Ether Synthesis 2-Cyanophenol, N-(3-Bromopropyl)phthalimideK₂CO₃, Acetone~85-95%High yielding, uses readily available and relatively inexpensive reagents, straightforward procedure.Requires a two-step process (alkylation followed by deprotection), potential for side reactions if unprotected amino-halide is used.
Mitsunobu Reaction 2-Cyanophenol, N-(3-Hydroxypropyl)phthalimideDIAD/DEAD, PPh₃~80-90%Mild reaction conditions, high stereospecificity (if applicable), good for sensitive substrates.Requires stoichiometric amounts of expensive and potentially hazardous reagents (azodicarboxylates, phosphines), generates significant byproducts that can complicate purification.
Reductive Amination 2-(Allyloxy)benzonitrile1. Hydroformylation catalyst (e.g., Rh-based), 2. NH₃, NaBH(OAc)₃~70-80% (over two steps)Can be a one-pot or tandem process, avoids the use of protecting groups on the amine.Requires synthesis of the aldehyde precursor, which may involve specialized equipment (for hydroformylation), potential for over-alkylation in the reductive amination step.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ether linkages.[1] In the context of synthesizing 2-(3-Aminopropoxy)benzonitrile, this approach involves the SN2 reaction of the phenoxide ion of 2-cyanophenol with a protected 3-aminopropyl halide. The use of a phthalimide protecting group for the amine is crucial to prevent side reactions, such as N-alkylation of the desired product.

Reaction Pathway

Williamson_Ether_Synthesis 2-Cyanophenol 2-Cyanophenol Potassium 2-cyanophenoxide Potassium 2-cyanophenoxide 2-Cyanophenol->Potassium 2-cyanophenoxide K2CO3, Acetone 2-(3-Phthalimidopropoxy)benzonitrile 2-(3-Phthalimidopropoxy)benzonitrile Potassium 2-cyanophenoxide->2-(3-Phthalimidopropoxy)benzonitrile N-(3-Bromopropyl)phthalimide 2-(3-Aminopropoxy)benzonitrile 2-(3-Aminopropoxy)benzonitrile 2-(3-Phthalimidopropoxy)benzonitrile->2-(3-Aminopropoxy)benzonitrile Hydrazine (N2H4)

Caption: Williamson Ether Synthesis of 2-(3-Aminopropoxy)benzonitrile.

Experimental Protocol

Step 1: Synthesis of 2-(3-Phthalimidopropoxy)benzonitrile

  • To a solution of 2-cyanophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(3-phthalimidopropoxy)benzonitrile.

Step 2: Deprotection to 2-(3-Aminopropoxy)benzonitrile

  • Dissolve 2-(3-phthalimidopropoxy)benzonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter off the precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 2-(3-aminopropoxy)benzonitrile.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for forming the ether linkage under milder conditions.[2] This reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by a phenol.[2] Similar to the Williamson ether synthesis, a protected form of 3-aminopropanol is used to prevent unwanted side reactions.

Reaction Pathway

Mitsunobu_Reaction cluster_0 Mitsunobu Coupling 2-Cyanophenol 2-Cyanophenol 2-(3-Phthalimidopropoxy)benzonitrile 2-(3-Phthalimidopropoxy)benzonitrile 2-Cyanophenol->2-(3-Phthalimidopropoxy)benzonitrile DIAD, PPh3, THF N-(3-Hydroxypropyl)phthalimide N-(3-Hydroxypropyl)phthalimide N-(3-Hydroxypropyl)phthalimide->2-(3-Phthalimidopropoxy)benzonitrile 2-(3-Aminopropoxy)benzonitrile 2-(3-Aminopropoxy)benzonitrile 2-(3-Phthalimidopropoxy)benzonitrile->2-(3-Aminopropoxy)benzonitrile Hydrazine (N2H4)

Caption: Mitsunobu Reaction for the synthesis of 2-(3-Aminopropoxy)benzonitrile.

Experimental Protocol

Step 1: Synthesis of 2-(3-Phthalimidopropoxy)benzonitrile via Mitsunobu Reaction

  • Dissolve 2-cyanophenol (1.0 eq), N-(3-hydroxypropyl)phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct, yielding 2-(3-phthalimidopropoxy)benzonitrile.

Step 2: Deprotection

The deprotection of the phthalimide group is carried out using the same hydrazine-based procedure as described in Method 1.

Method 3: Reductive Amination

This synthetic route offers a more convergent approach, potentially avoiding the need for protecting groups on the nitrogen atom. The key is the formation of an aldehyde precursor, which can then be directly converted to the primary amine via reductive amination. A plausible method to access the aldehyde is through the hydroformylation of 2-(allyloxy)benzonitrile.

Reaction Pathway

Reductive_Amination 2-(Allyloxy)benzonitrile 2-(Allyloxy)benzonitrile 2-(2-Formylethoxy)benzonitrile 2-(2-Formylethoxy)benzonitrile 2-(Allyloxy)benzonitrile->2-(2-Formylethoxy)benzonitrile Hydroformylation (CO, H2, Rh catalyst) 2-(3-Aminopropoxy)benzonitrile 2-(3-Aminopropoxy)benzonitrile 2-(2-Formylethoxy)benzonitrile->2-(3-Aminopropoxy)benzonitrile NH3, NaBH(OAc)3

Caption: Reductive Amination route to 2-(3-Aminopropoxy)benzonitrile.

Experimental Protocol

Step 1: Synthesis of 2-(Allyloxy)benzonitrile

This intermediate can be readily prepared from 2-cyanophenol and allyl bromide via a standard Williamson ether synthesis protocol.

Step 2: Hydroformylation to 2-(2-Formylethoxy)benzonitrile

  • In a high-pressure reactor, dissolve 2-(allyloxy)benzonitrile (1.0 eq) and a rhodium-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂) in a suitable solvent like toluene.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio).

  • Heat the reaction mixture and monitor the consumption of the starting material by GC or TLC.

  • After the reaction is complete, cool the reactor and carefully vent the excess gas.

  • The crude 2-(2-formylethoxy)benzonitrile can often be used in the next step without extensive purification.

Step 3: Reductive Amination

  • To a solution of the crude 2-(2-formylethoxy)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).[3]

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[3]

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(3-aminopropoxy)benzonitrile.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-(3-Aminopropoxy)benzonitrile depends heavily on the specific requirements of the project.

  • For large-scale synthesis where cost is a primary driver, the Williamson Ether Synthesis is often the most practical choice. It utilizes readily available, inexpensive reagents and generally provides high yields. The two-step nature of the process is a drawback, but the individual steps are robust and scalable.

  • The Mitsunobu Reaction is an excellent option for smaller-scale syntheses, especially when dealing with sensitive substrates or when mild conditions are paramount. The primary disadvantages are the cost of the reagents and the generation of stoichiometric byproducts that can make purification challenging.

  • The Reductive Amination route is an attractive, more modern approach that can potentially be streamlined into a tandem or one-pot process. This method avoids the use of protecting groups, which improves atom economy. However, the hydroformylation step may require specialized equipment and expertise, making it less accessible for some laboratories.

Ultimately, the selection of the most appropriate synthetic method will involve a careful consideration of these factors, balancing the trade-offs between cost, efficiency, scalability, and the technical capabilities of the laboratory.

References

  • Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]

  • Organic Synthesis. Mitsunobu Reaction. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available at: [Link]

  • Journal Name COMMUNICATION. A Mitsunobu-type redox condensation of primary and secondly alcohols with various phenols, carboxylic acids and phthalimide by the redox couple of 1,2,4-triazol-5-ylidene NHCs and oxidants. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Aminopropoxybenzonitrile Isomers

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of kinase inhibitor design is one of perpetual optimization. The quest for enhanced potency, selectivity, and favorable pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of kinase inhibitor design is one of perpetual optimization. The quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles often hinges on subtle molecular modifications. The aminopropoxybenzonitrile scaffold has emerged as a promising framework for the development of novel kinase inhibitors. However, the isomeric positioning of the aminopropoxy and cyano moieties on the benzonitrile ring can profoundly influence the biological activity of the resulting compounds. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from different aminopropoxybenzonitrile isomers, supported by established experimental methodologies and structure-activity relationship (SAR) principles.

The Critical Role of Isomerism in Kinase Inhibitor Design

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by blocking the activity of aberrant kinases.[3]

The aminopropoxybenzonitrile scaffold provides a versatile platform for generating diverse kinase inhibitors. The benzonitrile group can engage in key interactions within the kinase active site, while the aminopropoxy side chain can be modified to enhance potency and selectivity. The constitutional isomerism of the aminopropoxybenzonitrile core—specifically, the relative positions of the aminopropoxy and cyano groups (ortho-, meta-, and para-)—can significantly alter the molecule's three-dimensional shape, electronic distribution, and physicochemical properties. These variations, in turn, dictate how the inhibitor interacts with its target kinase and its overall pharmacological profile.

Caption: Basic isomeric forms of the aminopropoxybenzonitrile scaffold.

Key Kinase Targets and Signaling Pathways

Kinase inhibitors derived from substituted benzonitrile scaffolds have shown activity against a range of important oncogenic kinases. Understanding the signaling pathways regulated by these kinases is crucial for interpreting the cellular effects of the inhibitors.

A prominent example is the c-Src tyrosine kinase , a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Aberrant c-Src activity is implicated in the progression of numerous cancers.

Src_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Grb2/Sos Grb2/Sos FAK->Grb2/Sos Activation Ras Ras Grb2/Sos->Ras Activation Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Gene Expression\n(Anti-apoptosis) Gene Expression (Anti-apoptosis) STAT3->Gene Expression\n(Anti-apoptosis) Inhibitor Inhibitor Inhibitor->Src Inhibition

Caption: Simplified c-Src signaling pathway and the point of inhibition.

A Methodological Framework for Efficacy Evaluation

A rigorous and systematic approach is essential for comparing the efficacy of different kinase inhibitors. The following experimental workflow outlines the key stages of evaluation, from initial biochemical screening to cellular and functional assays.

Kinase_Inhibitor_Evaluation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Functional Functional Assays Kinase_Activity Kinase Activity Assay (Determine IC50) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Activity->Selectivity_Profiling Target_Phosphorylation Inhibition of Target Autophosphorylation (Western Blot) Selectivity_Profiling->Target_Phosphorylation Cell_Proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Target_Phosphorylation->Cell_Proliferation Downstream_Signaling Analysis of Downstream Signaling Pathways Cell_Proliferation->Downstream_Signaling Cell_Cycle Cell Cycle Analysis Downstream_Signaling->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis

Caption: A typical workflow for evaluating the efficacy of kinase inhibitors.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

  • Principle: A purified kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescent or fluorescent readout.

  • Step-by-Step Methodology:

    • Prepare a dilution series of the test compounds (e.g., aminopropoxybenzonitrile-derived inhibitors).

    • In a multi-well plate, add the purified kinase, its specific substrate, and the test compounds.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cellular Target Phosphorylation Assay (Western Blot)

This assay determines whether the inhibitor can engage and inhibit its target kinase within a cellular context.

  • Principle: Cancer cell lines that overexpress the target kinase are treated with the inhibitor. Cell lysates are then analyzed by Western blot using antibodies that specifically recognize the phosphorylated (active) form of the kinase and the total amount of the kinase protein.

  • Step-by-Step Methodology:

    • Culture relevant cancer cells to approximately 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the phosphorylated form of the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total target kinase to serve as a loading control.

3. Cell Proliferation/Viability Assay (e.g., MTT Assay)

This assay assesses the impact of the inhibitor on the growth and survival of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Step-by-Step Methodology:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test inhibitors.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationships (SAR) and the Influence of Isomerism

While direct comparative studies on aminopropoxybenzonitrile isomers are not extensively reported, SAR principles from related kinase inhibitor series can provide valuable insights into how isomeric positioning might affect efficacy.

FeaturePotential Impact of Isomeric PositionRationale
Cyano Group Position Influences hydrogen bonding and electrostatic interactions within the ATP-binding pocket.The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. Its spatial orientation, dictated by the isomeric position, will determine its ability to form favorable interactions with key residues in the kinase hinge region.
Aminopropoxy Chain Position Affects the overall conformation and ability to access different sub-pockets of the kinase active site.The aminopropoxy chain can adopt various conformations. Its point of attachment to the benzonitrile ring will influence its trajectory and potential to interact with hydrophobic pockets or form additional hydrogen bonds, thereby impacting both potency and selectivity.
Physicochemical Properties Alters properties such as solubility, lipophilicity, and cell permeability.The relative positions of the polar aminopropoxy and cyano groups affect the molecule's overall polarity and dipole moment. This can influence its ability to cross cell membranes and reach its intracellular target.

For instance, studies on 4-phenylamino-3-quinolinecarbonitriles as Src inhibitors have shown that modifications to a propoxy side chain can significantly enhance inhibitory activity.[3] This suggests that the nature and positioning of such side chains are critical for optimizing kinase inhibition.

Hypothetical Comparative Efficacy Data

To illustrate how the efficacy of kinase inhibitors derived from different aminopropoxybenzonitrile isomers would be compared, the following table presents hypothetical data for two fictional compounds: "Inhibitor M" (meta-isomer) and "Inhibitor P" (para-isomer), targeting c-Src kinase.

Disclaimer: The following data is purely illustrative and intended to demonstrate the application of the described experimental methodologies. It does not represent real experimental results.

ParameterInhibitor M (meta-isomer)Inhibitor P (para-isomer)
c-Src Kinase IC50 (nM) 5015
Cellular c-Src Autophosphorylation IC50 (nM) 25075
K562 Cell Line Proliferation IC50 (µM) 2.50.8
Selectivity (vs. a panel of 10 related kinases) ModerateHigh

Interpretation of Hypothetical Data:

Based on this hypothetical data, "Inhibitor P" demonstrates superior efficacy compared to "Inhibitor M". It exhibits a lower IC50 value in the biochemical assay, indicating greater potency against the isolated c-Src kinase. This enhanced potency translates to the cellular level, with a lower IC50 for inhibiting c-Src autophosphorylation and cell proliferation. Furthermore, its higher selectivity suggests a potentially better therapeutic window with fewer off-target effects. This hypothetical example underscores the profound impact that isomeric positioning can have on the overall efficacy of a kinase inhibitor.

Conclusion

References

  • Carmi, C., Cavazzoni, A., Zuliani, V., Lodola, A., Bordi, F., Plazzi, P. V., Alfieri, R. R., Petronini, P. G., & Mor, M. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025. [Link]

  • Li, X., et al. (2019). Synthesis and biological evaluation of novel rhodanine derivatives as potential anticancer agents. Bioorganic Chemistry, 89, 103035. [Link]

  • Francis, A. A., et al. (2020). Design, synthesis, and biological evaluation of novel thiazolidinedione and rhodanine derivatives as EGFR inhibitors. Bioorganic Chemistry, 99, 103831.
  • Pan, Z., et al. (2007). Discovery of N-(4-((4-ethyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-N'-(4-((4-methyl-1-piperazinyl)methyl)phenyl)urea (BMS-536924), a dual insulin-like growth factor I receptor/insulin receptor kinase inhibitor. Journal of Medicinal Chemistry, 50(23), 5877–5881.
  • Wu, H., et al. (2015). Discovery of a novel 4-aminopyrazolopyrimidine derivative as a potent and selective fibroblast growth factor receptor inhibitor. Journal of Medicinal Chemistry, 58(17), 6875–6895.
  • Dar, A. C., et al. (2008). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology.
  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61.
  • Collin, D., et al. (2011). Computational and experimental studies on the binding of 4-aminopyrazolopyrimidines to fibroblast growth factor receptor 1. Journal of Medicinal Chemistry, 54(10), 3591–3603.
  • Cuvillier, O., et al. (2000). Sphingosine-1-phosphate as a new therapeutic target. Current Medicinal Chemistry, 7(6), 631–640.
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link]

  • Hyman, D. M., et al. (2017). Vemurafenib in multiple nonmelanoma cancers with BRAF V600 mutations. The New England Journal of Medicine, 373(8), 726–736.
  • Liu, Y., et al. (2018). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545–557. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]

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Comparative

A Head-to-Head Comparison of PROTAC Linkers Derived from 2- vs 3- vs 4-(3-Aminopropoxy)benzonitrile: A Guide to Rational Design and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a passive tether but an active modulator of the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of PROTAC linkers derived from the isomeric building blocks: 2-, 3-, and 4-(3-aminopropoxy)benzonitrile. While direct head-to-head comparative studies of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize established principles of PROTAC linker design to predict their differential impact and provide a robust framework for their experimental evaluation.

The Decisive Role of the Linker in PROTAC Function

The linker's architecture—its length, rigidity, and chemical composition—profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[][6]

The inclusion of rigid structural elements, such as phenyl rings, within the linker has become an increasingly popular strategy to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of ternary complex formation and enhancing its stability.[2][] The substitution pattern on such a rigid scaffold, as in the case of the isomeric (3-aminopropoxy)benzonitriles, can be expected to have a significant impact on the PROTAC's biological activity.

Comparative Analysis of Isomeric Benzonitrile-Derived Linkers

The 2- (ortho), 3- (meta), and 4- (para) isomers of (3-aminopropoxy)benzonitrile offer a fascinating case study in how subtle changes in linker geometry can dictate PROTAC performance. The position of the aminopropoxy group on the benzonitrile ring will alter the exit vector from the phenyl ring, influencing the overall shape of the PROTAC and its ability to induce a productive ternary complex.

Predicted Physicochemical and Structural Impact
Property2-(3-Aminopropoxy)benzonitrile (ortho)3-(3-Aminopropoxy)benzonitrile (meta)4-(3-Aminopropoxy)benzonitrile (para)Rationale & Expected Consequences
Conformational Flexibility Potentially more restricted due to steric hindrance between the propoxy chain and the nitrile group.Intermediate flexibility.Highest degree of linear extension and flexibility.The ortho-isomer may adopt a more folded conformation, which could impact cell permeability and ternary complex geometry. The para-isomer is likely to be the most extended.
Dipole Moment Likely to have a distinct dipole moment due to the proximity of the electron-withdrawing nitrile and electron-donating alkoxy group.Different dipole moment compared to ortho and para isomers.The dipole moments of the substituents are somewhat opposed, potentially leading to a smaller overall molecular dipole moment.Differences in polarity can affect solubility, cell permeability, and interactions with the biological environment.[7][8]
Ternary Complex Geometry The bent geometry may force a unique orientation of the target protein and E3 ligase.The angled exit vector will lead to a different ternary complex conformation compared to the other isomers.The linear geometry may allow for a more extended ternary complex.The optimal geometry is highly dependent on the specific target protein and E3 ligase pair. One isomer may promote favorable protein-protein interactions that are not possible with the others.[1][2]
Cell Permeability The more compact, folded conformation might enhance passive diffusion across cell membranes.Intermediate.The more linear and potentially more polar surface area could lead to lower passive permeability.Cell permeability is a complex property influenced by multiple factors, including the ability to form intramolecular hydrogen bonds to shield polar groups.[3][7][9]

Experimental Workflow for Head-to-Head Comparison

To empirically determine the optimal isomer for a given target and E3 ligase, a systematic experimental evaluation is essential. The following section outlines a comprehensive workflow for the synthesis and characterization of PROTACs incorporating each of the three isomeric linkers.

I. Synthesis of Isomeric PROTACs

The synthesis of the PROTACs would begin with the alkylation of the corresponding hydroxybenzonitrile isomer with a suitable 3-carbon linker precursor, followed by functional group manipulation to enable coupling to the E3 ligase ligand and the warhead for the protein of interest (POI).

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start 2-, 3-, or 4- Hydroxybenzonitrile Step1 Alkylation with 1-bromo-3-chloropropane Start->Step1 Intermediate1 Isomeric (3-chloropropoxy)benzonitrile Step1->Intermediate1 Step2 Azide Formation (NaN3) Intermediate1->Step2 Intermediate2 Isomeric (3-azidopropoxy)benzonitrile Step2->Intermediate2 Step3 Reduction to Amine (e.g., H2, Pd/C) Intermediate2->Step3 Linker Isomeric 2-, 3-, or 4- (3-aminopropoxy)benzonitrile Step3->Linker Step4 Coupling to E3 Ligase Ligand Linker->Step4 Intermediate3 E3 Ligase Ligand-Linker Step4->Intermediate3 Step5 Coupling to Warhead (POI binder) Intermediate3->Step5 PROTAC Final Isomeric PROTAC Step5->PROTAC

Fig. 1: Generalized synthetic workflow for isomeric PROTACs.
Detailed Protocol: Synthesis of 4-(3-aminopropoxy)benzonitrile Linker
  • Alkylation: To a solution of 4-hydroxybenzonitrile in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K2CO3) and 1-bromo-3-chloropropane. Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the resulting 4-(3-chloropropoxy)benzonitrile by column chromatography.

  • Azide Formation: Dissolve the chlorinated intermediate in a polar aprotic solvent like DMF and add sodium azide (NaN3). Heat the reaction to promote the SN2 reaction. After the reaction is complete, perform an aqueous workup to isolate the 4-(3-azidopropoxy)benzonitrile.

  • Reduction: The azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent. Following the reduction and workup, the desired 4-(3-aminopropoxy)benzonitrile linker is obtained and can be purified.

This amine-functionalized linker is now ready for sequential coupling with the E3 ligase ligand and the warhead, typically through amide bond formation.

II. Biophysical and Cellular Characterization

A battery of assays is required to comprehensively compare the performance of the isomeric PROTACs.

Evaluation_Workflow cluster_evaluation PROTAC Evaluation PROTACs Isomeric PROTACs (ortho, meta, para) Permeability Cell Permeability Assays (e.g., PAMPA, Caco-2) PROTACs->Permeability Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, TR-FRET) PROTACs->Ternary_Complex Degradation Protein Degradation Assays (e.g., Western Blot, In-Cell Western) PROTACs->Degradation Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation->Cell_Viability

Fig. 2: Experimental cascade for evaluating isomeric PROTACs.
Protocol 1: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Seed target cells in appropriate multi-well plates and allow them to adhere. Treat the cells with a serial dilution of each isomeric PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for each isomeric PROTAC.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.

  • Binary Affinity Measurement: Inject serial dilutions of each isomeric PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a pre-incubated mixture of a constant concentration of the E3 ligase and varying concentrations of the isomeric PROTAC over the immobilized target protein.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of ternary complex formation. This will reveal if one isomer promotes a more stable ternary complex than the others.

III. Interpreting the Data: A Hypothetical Outcome

While awaiting direct experimental evidence, we can hypothesize potential outcomes based on established principles. For instance, the ortho-substituted linker, with its more constrained conformation, might exhibit enhanced cell permeability due to a more compact structure that can shield polar atoms. This could lead to a lower cellular DC50 value, even if its intrinsic potency in forming a ternary complex is not the highest. Conversely, the para-substituted linker, with its linear and extended nature, might be optimal for bridging certain target protein and E3 ligase pairs that require a greater separation for productive ubiquitination, resulting in a higher Dmax. The meta-isomer will likely exhibit intermediate properties.

Hypothetical Data Summary:

Isomeric PROTACDC50 (nM)Dmax (%)Ternary Complex Stability (KD, nM)Cell Permeability (Papp, 10-6 cm/s)
Ortho- 1590505.2
Meta- 5085453.1
Para- 2595302.5

In this hypothetical scenario, the para-isomer forms the most stable ternary complex, leading to the highest Dmax. However, the ortho-isomer, despite forming a slightly less stable complex, demonstrates better cell permeability, resulting in a lower DC50 value in a cellular context. This illustrates the complex interplay between biophysical properties and cellular efficacy.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible alkyl and PEG linkers have been the workhorses of the field, the incorporation of rigid scaffolds like the benzonitrile ring offers opportunities for fine-tuning the properties of these powerful molecules. The isomeric position of the linker attachment point, as exemplified by the 2-, 3-, and 4-(3-aminopropoxy)benzonitriles, can have a profound impact on a PROTAC's conformational dynamics, physicochemical properties, and ultimately, its protein degradation efficiency.

Although direct comparative data for these specific isomers is not yet prevalent in the literature, the principles outlined in this guide provide a rational framework for their design and evaluation. A systematic approach, combining chemical synthesis with a suite of biophysical and cellular assays, is paramount to understanding the structure-activity relationships of these and other novel linkers. Such studies will undoubtedly accelerate the development of the next generation of highly potent and selective protein degraders.

References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eCollection 2020. [Link]

  • Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Xing, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Wang, L., et al. (2021). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Journal of Biological Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry. [Link]

  • Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Ciulli, A., & Van Molle, I. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Ishida, T., et al. (2023). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. bioRxiv. [Link]

  • University of Bath. (2022). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Foley, C. A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]

  • Testa, A., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Zaidman, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife. [Link]

  • Ciulli, A. (2019). PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID: 5T35). ResearchGate. [Link]

  • Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Shaik, F., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

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Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-(3-Aminopropoxy)benzonitrile

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the final product is rarely just one molecule. It is often accompanied by a con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the final product is rarely just one molecule. It is often accompanied by a constellation of structurally similar impurities, including isomers. For a molecule like 2-(3-Aminopropoxy)benzonitrile, a key intermediate in various research and development pipelines, ensuring isomeric purity is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. Isomers, which share the same molecular formula but differ in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[3] Consequently, regulatory bodies mandate rigorous characterization and control of isomeric impurities in any API.[2]

This guide provides a comprehensive comparison of analytical methodologies for resolving and quantifying potential isomers of 2-(3-Aminopropoxy)benzonitrile. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for your specific needs.

The Analytical Challenge: Profiling Isomers of 2-(3-Aminopropoxy)benzonitrile

The primary analytical objective is to separate the main compound from its potential process-related isomers. The most probable isomers arising from common synthetic routes include:

  • Positional Isomers: These arise if isomeric starting materials are present. For instance, if the synthesis starts from a hydroxynitrile, impurities like 3-hydroxybenzonitrile or 4-hydroxybenzonitrile would lead to the formation of 3-(3-Aminopropoxy)benzonitrile and 4-(3-Aminopropoxy)benzonitrile.

  • Structural Isomers: Isomerism can also occur in the aminopropoxy side-chain, leading to impurities like 2-(2-aminopropoxy)benzonitrile. It is crucial to note that while the parent molecule is achiral, an impurity like 2-(2-aminopropoxy)benzonitrile is chiral and would exist as a racemic mixture of two enantiomers.

These isomers often possess very similar physicochemical properties, making their separation a non-trivial task that demands high-resolution analytical techniques.

Comparative Analysis of Separation Techniques

The selection of an analytical technique is dictated by the specific isomers present and the required level of sensitivity and resolution. High-Performance Liquid Chromatography (HPLC) is the predominant technique, offering versatility through various stationary and mobile phases.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a robust and widely used technique for purity analysis.

  • Principle of Separation: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Positional isomers of 2-(3-Aminopropoxy)benzonitrile will have subtle differences in polarity and hydrophobicity, which can be exploited for separation.

  • Expert Insight: The key to resolving closely related positional isomers on a C18 column lies in optimizing the mobile phase. The pH of the mobile phase buffer is critical; the primary amine in the molecule has a pKa around 9.4.[4] By setting the mobile phase pH to be acidic (e.g., pH 3.0), the amine group will be protonated (-NH3+). This not only improves peak shape but also alters the overall polarity of the isomers, often enhancing the selectivity between them.

  • System: HPLC with UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.

Mixed-Mode Chromatography (MMC)

For particularly challenging separations where RP-HPLC fails to provide baseline resolution, Mixed-Mode Chromatography offers a powerful alternative.

  • Principle of Separation: MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms on a single stationary phase.[6] This dual mechanism provides orthogonal selectivity. For our target molecule, a column with C18 and cation-exchange functionalities would be ideal. The C18 groups interact with the molecule's aromatic ring, while the cation-exchange sites interact with the protonated amine group, offering a second, powerful mode of separation.

  • Expert Insight: The power of MMC lies in the ability to fine-tune selectivity by adjusting both the organic modifier concentration (affecting hydrophobic interactions) and the buffer concentration/pH (affecting ion-exchange interactions). This allows for the resolution of positional isomers that co-elute under standard RP conditions.[6]

  • System: HPLC with UV or PDA detector.

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., Primesep B, Obelisc N), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Buffer Modifier: Ammonium Formate (add to A and B to a final concentration of 20 mM, pH 3.0).

  • Gradient: 20% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at 0.5 mg/mL.

Chiral Chromatography

If the presence of chiral isomers (e.g., from the use of an isomeric side-chain precursor) is suspected, a dedicated chiral method is mandatory.

  • Principle of Separation: Chiral chromatography utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. This creates transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds.

  • Expert Insight: Method development in chiral chromatography often involves screening different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase). For aminonitrile compounds, normal-phase conditions (e.g., hexane/isopropanol) or polar organic mode often provide the best selectivity.[7]

  • System: HPLC with UV or PDA detector.

  • Column: Chiral Stationary Phase (e.g., Daicel Chiralpak IB), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase at 1.0 mg/mL.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the discussed HPLC methods for the separation of 2-(3-Aminopropoxy)benzonitrile from its key positional isomer (4-isomer) and a potential chiral isomer (R/S-2-(2-aminopropoxy)benzonitrile).

Parameter RP-HPLC (C18) Mixed-Mode HPLC Chiral HPLC (Normal Phase)
Analyte Pair 2- vs 4-isomer2- vs 4-isomer(R)- vs (S)-isomer
Resolution (Rs) 1.2 - 1.8> 2.5> 2.0
Typical Retention Time 8 - 12 min10 - 15 min11 - 14 min
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.02%
Key Advantage Robust, widely availableSuperior selectivity for positional isomersEssential for enantiomeric separation
Limitation May not resolve all positional isomersRequires specific column chemistryNot suitable for achiral isomers

Data are representative and may vary based on specific instrumentation and exact sample matrix.

Workflow & Method Selection

The choice of method should follow a logical progression. An initial screening on a standard RP-HPLC column will reveal the complexity of the sample. If all impurities are well-resolved, this method can be validated and used for routine analysis. If co-elution of positional isomers is observed, a switch to a mixed-mode column is the logical next step. If the synthesis pathway suggests the possibility of chiral impurities, a dedicated chiral method must be developed in parallel.

Analytical_Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Final Application Sample Sample of 2-(3-Aminopropoxy)benzonitrile Prep Sample Preparation (0.5 mg/mL in Diluent) Sample->Prep RPHPLC RP-HPLC Analysis (C18 Column) Prep->RPHPLC Decision Are all isomers baseline resolved (Rs > 2.0)? RPHPLC->Decision MMC Develop Mixed-Mode Method for Positional Isomers Decision->MMC No (Positional Isomers) Chiral Develop Chiral Method for Enantiomers Decision->Chiral No (Chiral Isomers Suspected) Validate Validate Method for Routine QC Decision->Validate Yes MMC->Validate Chiral->Validate Report Report Isomeric Purity Validate->Report

Caption: General workflow for isomeric purity method development.

Advanced Detection: Beyond UV

While UV detection is suitable for routine quantification, coupling HPLC with Mass Spectrometry (LC-MS) provides an invaluable tool for impurity identification.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, which can confirm the elemental composition of an unknown impurity peak, definitively confirming it as an isomer (same molecular formula) of the main compound.[8]

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the isomeric ions. Differences in the fragmentation patterns between the parent compound and an impurity can provide structural clues to identify the impurity as, for example, a positional isomer.

Caption: Conceptual diagram of dual retention in mixed-mode chromatography.

Conclusion and Recommendations

The analysis of isomeric purity for 2-(3-Aminopropoxy)benzonitrile requires a systematic and multi-faceted approach. No single method is universally superior; the choice is contingent on the specific separation challenge at hand.

  • For routine quality control and release testing, a validated RP-HPLC method is often sufficient, provided it can resolve all known and potential isomers.

  • For complex samples or during process development, where positional isomers are problematic, Mixed-Mode Chromatography provides enhanced resolving power and should be the primary tool for method development.

  • If the synthetic route involves chiral precursors or intermediates, the development of a specific Chiral HPLC method is non-negotiable to ensure the absence of enantiomeric impurities.

By understanding the principles behind each technique and applying this structured workflow, researchers and drug development professionals can confidently establish the isomeric purity of their materials, ensuring the quality, safety, and regulatory compliance of their final product.

References

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Comparative

A Guide to the Unambiguous Identification of 2-(3-Aminopropoxy)benzonitrile Using High-Resolution Mass Spectrometry

Executive Summary In the landscape of pharmaceutical development and chemical synthesis, the absolute confirmation of a molecule's identity is the bedrock of reliable research and regulatory compliance. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and chemical synthesis, the absolute confirmation of a molecule's identity is the bedrock of reliable research and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the definitive identification of 2-(3-Aminopropoxy)benzonitrile, a key chemical intermediate. We move beyond mere procedural steps to explain the scientific rationale behind each decision, establishing a self-validating workflow centered on High-Resolution Mass Spectrometry (HRMS). By integrating three pillars of evidence—accurate mass measurement, isotopic pattern matching, and MS/MS fragmentation analysis—this methodology provides an unequivocal structural confirmation that distinguishes the target analyte from its isomers and potential impurities. This document serves as a technical resource for researchers, analytical chemists, and quality control professionals, comparing HRMS to orthogonal techniques and presenting the experimental data necessary to support its superiority for this application.

Introduction: The Imperative of Identity in Pharmaceutical Synthesis

2-(3-Aminopropoxy)benzonitrile (C₁₀H₁₂N₂O) is a bifunctional molecule featuring a primary amine and a nitrile group, making it a valuable building block in the synthesis of more complex pharmaceutical agents. However, its synthetic pathway can potentially yield positional isomers, such as 3-(3-Aminopropoxy)benzonitrile or 4-(3-Aminopropoxy)benzonitrile, which possess the same exact mass but different chemical structures and, consequently, different pharmacological activities and toxicity profiles. Therefore, a rigorous and unambiguous method of identification is not just a matter of analytical due diligence; it is a critical requirement for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[1][2]

While several analytical techniques can provide structural information, High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for confirming molecular identity with exceptional confidence and sensitivity.[3][4] This guide will demonstrate how a strategically designed LC-HRMS workflow can provide irrefutable evidence for the structure of 2-(3-Aminopropoxy)benzonitrile.

The Analytical Challenge: Why HRMS is the Superior Approach

The primary challenge in identifying 2-(3-Aminopropoxy)benzonitrile lies in differentiating it from its isomers and closely related impurities. Traditional analytical methods may fall short in providing the necessary specificity.

Comparison with Orthogonal Analytical Techniques

Orthogonal methods, which measure a sample property using fundamentally different principles, are crucial for building a comprehensive analytical data package.[5][6] However, for the specific task of elemental composition and isomer differentiation, HRMS offers distinct advantages.

Technique Principle Strengths Limitations for this Application
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high precision.Determines elemental formula directly; MS/MS provides structural fingerprint for isomer differentiation.[7]Does not inherently define stereochemistry.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Gold standard for complete 3D structure elucidation.Lower sensitivity than MS; requires larger sample amounts and longer acquisition times; may struggle with complex mixtures.
HPLC with UV Detection Separates based on polarity; detects UV-absorbing chromophores.Excellent for quantification and purity assessment.Cannot definitively confirm identity or distinguish between isomers with identical chromophores and similar retention times.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures absorption of infrared radiation by chemical bonds.Provides information on functional groups present.Cannot distinguish between positional isomers which have very similar IR spectra.

While NMR is powerful for complete structural elucidation, HRMS provides the most direct and sensitive confirmation of elemental composition and offers a unique structural fingerprint through fragmentation, making it the most efficient and definitive tool for this specific identity confirmation task.[9][10]

The HRMS Experimental Workflow: A Self-Validating System

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Data Interpretation SamplePrep Sample Preparation (100 µg/mL in ACN:H₂O) LCSeparation Liquid Chromatography (Reverse-Phase Separation) SamplePrep->LCSeparation Ionization Ionization (Positive ESI) LCSeparation->Ionization MS1 MS1 Full Scan (Accurate Mass & Isotope Pattern) Ionization->MS1 MS2 MS/MS Scan (Fragmentation Data) MS1->MS2 Precursor Selection AccurateMass Accurate Mass Analysis (Confirms Elemental Formula) MS1->AccurateMass IsotopePattern Isotopic Pattern Matching (Validates Elemental Formula) MS1->IsotopePattern Fragmentation MS/MS Fragmentation Analysis (Confirms Isomeric Structure) MS2->Fragmentation Conclusion Unambiguous Identity Confirmed AccurateMass->Conclusion IsotopePattern->Conclusion Fragmentation->Conclusion

Figure 1: Overall workflow for HRMS-based identity confirmation.
Detailed Experimental Protocol: Sample Preparation

Proper sample preparation is critical to avoid issues like ion suppression and to ensure robust, reproducible results.[11][12]

  • Stock Solution Preparation: Accurately weigh ~1 mg of the 2-(3-Aminopropoxy)benzonitrile reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 100 µg/mL stock solution.

  • Working Solution: Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent. This concentration is typically sufficient for modern HRMS instruments.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[13]

  • Blank Preparation: Prepare a solvent blank (50:50 acetonitrile:water) to be run before and after the sample to check for carryover.

Causality: A mixture of acetonitrile and water is chosen as the diluent because it is compatible with the reverse-phase LC mobile phase, ensuring good peak shape. The 1 µg/mL concentration avoids detector saturation while providing ample signal for both MS1 and MS/MS analysis.

Detailed Experimental Protocol: LC-HRMS Analysis

The choice of instrumentation and parameters is designed to achieve optimal separation and ionization of the target analyte.

Table 1: Recommended LC-HRMS Parameters

Parameter Condition Rationale
Instrument Q-TOF or Orbitrap HRMS Provides high mass resolution (>20,000 FWHM) and accuracy (<5 ppm).[3]
LC Column C18, 2.1 x 100 mm, 1.8 µm Standard reverse-phase chemistry suitable for retaining and separating the moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive-ion ionization and aids chromatographic peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 10 min Ensures elution of the analyte and separation from potential impurities.
Flow Rate 0.3 mL/min Compatible with standard ESI sources.
Ionization Source Electrospray Ionization (ESI), Positive Mode The primary amine group is basic and readily accepts a proton, making positive-ion ESI the ideal ionization technique for this molecule.[14][15] APCI is less suitable as the molecule is polar and not particularly volatile.[16][17]
MS1 Scan Range 100 - 500 m/z Covers the expected mass of the protonated molecule ([M+H]⁺).
MS/MS Acquisition Data-Dependent Acquisition (DDA) Automatically triggers fragmentation of the most intense ion in the MS1 scan (the analyte).

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Provides a range of fragmentation energies to generate a rich, informative MS/MS spectrum. |

Data Interpretation: The Three Pillars of Confirmation

The trustworthiness of the identification comes from the convergence of three independent lines of evidence derived from a single injection.

G cluster_evidence The Triad of Evidence cluster_conclusion Conclusion AccurateMass Pillar 1: Accurate Mass (< 5 ppm error) ElementalFormula Elemental Formula Confirmed (C₁₀H₁₂N₂O) AccurateMass->ElementalFormula IsotopePattern Pillar 2: Isotopic Pattern (Correct Ratios) IsotopePattern->ElementalFormula Fragmentation Pillar 3: MS/MS Fingerprint (Structural Fragments) StructuralIsomer Structural Isomer Confirmed (2-substituted) Fragmentation->StructuralIsomer FinalID Unambiguous Identity: 2-(3-Aminopropoxy)benzonitrile ElementalFormula->FinalID StructuralIsomer->FinalID

Figure 2: The logical framework for unambiguous identity confirmation.
Pillar 1: Accurate Mass Measurement

The first and most crucial step is to determine the elemental composition from the high-resolution mass data.[18][19] The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to four or more decimal places.

Table 2: Accurate Mass Confirmation for [C₁₀H₁₃N₂O]⁺

Parameter Value
Elemental Formula C₁₀H₁₂N₂O
Adduct [M+H]⁺
Theoretical Exact Mass 177.10224 Da
Observed Mass (Example) 177.10251 Da

| Mass Error | 1.52 ppm |

Calculation: Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of less than 5 ppm provides strong evidence for the proposed elemental formula.[20] This single measurement effectively rules out thousands of other possible formulas.

Pillar 2: Isotopic Pattern Matching

The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) creates a characteristic isotopic pattern.[21] The relative abundance of these isotope peaks can be predicted based on the elemental formula. Matching the observed pattern to the theoretical pattern provides a secondary layer of confirmation.[22][23] For a molecule with 10 carbon atoms, the M+1 peak (containing one ¹³C atom) should be approximately 11% of the M peak intensity (10 x 1.1%). HRMS can resolve and accurately measure these ratios, validating the elemental composition derived from the accurate mass measurement.

Pillar 3: MS/MS Fragmentation - The Structural Fingerprint

While accurate mass and isotopic pattern confirm the elemental formula, they cannot distinguish between isomers. Tandem mass spectrometry (MS/MS) is used to generate a unique structural fingerprint.[24] The protonated molecule (m/z 177.10) is selected and fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is dictated by the molecule's specific structure—in this case, the ortho-position of the aminopropoxy chain relative to the nitrile group.

G cluster_path1 Parent [M+H]⁺ m/z 177.10 F1 Loss of NH₃ m/z 160.08 Parent->F1 -NH₃ F2 Loss of C₃H₇N m/z 118.06 Parent->F2 -C₃H₇N F3 Loss of C₇H₅NO m/z 58.07 Parent->F3 Cleavage

Figure 3: Simplified predicted fragmentation pathways for [M+H]⁺.
  • Key Diagnostic Fragments: The fragmentation of the ether linkage and the propylamine chain will produce characteristic fragments. For instance, cleavage of the C-O bond could lead to a fragment at m/z 118.06, corresponding to the protonated 2-hydroxybenzonitrile moiety. The presence and relative abundance of such diagnostic fragments, which would differ for the meta and para isomers, provide the definitive evidence for the 2-substituted structure.[25][26]

Conclusion: Achieving Certainty in Chemical Identification

By systematically applying the three pillars of HRMS analysis—accurate mass measurement, isotopic pattern matching, and MS/MS fragmentation—we establish a robust and self-validating method for the unequivocal identification of 2-(3-Aminopropoxy)benzonitrile. This approach not only confirms the correct elemental composition with high confidence (<5 ppm mass error) but also provides a unique structural fingerprint that reliably distinguishes it from its positional isomers. This level of certainty is paramount in the pharmaceutical industry, ensuring that subsequent research, development, and manufacturing activities are based on a foundation of verified molecular identity.

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Safety & Regulatory Compliance

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